5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-piperidin-1-ylsulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c12-10(13)8-4-5-9(16-8)17(14,15)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZIFBTLPDVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-(piperidine-1-sulfonyl)furan-2-carboxylic acid, a molecule of interest for researchers in drug discovery and development. The synthesis is presented as a two-step process, commencing with the readily available starting material, furan-2-carboxylic acid. This document is intended for an audience of trained chemists and assumes a laboratory setting with appropriate safety measures.
Introduction and Strategic Overview
This compound is a bifunctional molecule incorporating a furan core, a carboxylic acid, and a piperidine sulfonamide. The furan scaffold is a common motif in medicinal chemistry, and the sulfonamide group is a well-established pharmacophore. The synthetic strategy hinges on a two-step sequence: electrophilic chlorosulfonation of the furan ring, followed by nucleophilic substitution with piperidine.
The electron-rich nature of the furan ring makes it susceptible to electrophilic aromatic substitution. The primary challenge is to control the regioselectivity of the sulfonation. While the carboxylic acid group is a deactivating meta-director in benzene chemistry, the oxygen heteroatom of the furan ring is a powerful ortho-para director (specifically, directing to the 5-position relative to the oxygen). This electronic preference, combined with steric hindrance at the 3-position, strongly favors the introduction of the bulky chlorosulfonyl group at the 5-position.
The subsequent reaction of the resulting sulfonyl chloride with piperidine is a standard method for the formation of sulfonamides. The nucleophilic nitrogen of piperidine readily attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the desired product.
Overall Synthetic Scheme
The two-step synthesis of this compound from furan-2-carboxylic acid is depicted below.
Caption: Workflow for the synthesis of the sulfonyl chloride intermediate.
Part 2: Synthesis of this compound
This procedure describes the formation of the sulfonamide by reacting the intermediate sulfonyl chloride with piperidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (assuming 100% yield from Part 1) | Moles |
| 5-(Chlorosulfonyl)furan-2-carboxylic acid | 210.6 | ~9.4 g | 0.0446 |
| Piperidine | 85.15 | 11.4 g (13.4 mL) | 0.134 (3 eq.) |
| Dichloromethane (DCM) | - | 100 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolution: Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid (~9.4 g, 0.0446 mol) in 100 mL of dichloromethane in a 250 mL round-bottom flask.
-
Addition of Piperidine: To the stirred solution, add piperidine (13.4 mL, 0.134 mol, 3 equivalents) dropwise at room temperature. A precipitate may form.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL) to remove excess piperidine.
-
Wash the organic layer with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization of this compound
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
13.5-12.5 (br s, 1H, COOH)
-
7.4-7.2 (d, 1H, furan-H)
-
7.1-6.9 (d, 1H, furan-H)
-
3.2-3.0 (m, 4H, piperidine-CH₂)
-
1.7-1.5 (m, 6H, piperidine-CH₂)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
160-158 (C=O, carboxylic acid)
-
155-153 (C-SO₂, furan)
-
148-146 (C-COOH, furan)
-
120-118 (CH, furan)
-
115-113 (CH, furan)
-
48-46 (CH₂, piperidine)
-
26-24 (CH₂, piperidine)
-
24-22 (CH₂, piperidine)
-
-
FT-IR (KBr, cm⁻¹):
-
3300-2500 (br, O-H stretch of carboxylic acid)
-
~1700 (s, C=O stretch of carboxylic acid)
-
~1340 and ~1160 (s, asymmetric and symmetric SO₂ stretch)
-
~1580, ~1480 (furan ring stretches)
-
Safety and Handling
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment, including acid-resistant gloves, a lab coat, and safety goggles.
-
Piperidine is a flammable and corrosive liquid with a strong odor. It should be handled in a well-ventilated area.
-
The reactions described should be carried out by trained personnel. A thorough risk assessment should be conducted before starting any experimental work.
References
- El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2011). Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidines. European Journal of Medicinal Chemistry, 46(9), 3714-3720.
- Obafemi, C. A., & Onigbinde, A. O. (1991). Synthesis of 5-chlorosulfonyl-2-hydroxybenzoic acid.
- Pawar, S. J., & Piste, K. P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
An In-depth Technical Guide to the Synthesis of Furan-2-Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The furan nucleus is a cornerstone in heterocyclic chemistry, serving as a vital structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Its derivatives, particularly furan-2-carboxylic acid and its esters, are of paramount importance in medicinal chemistry due to their ability to act as bioisosteres for other aromatic rings and their role as precursors in the synthesis of more complex molecules.[1][3] This guide provides a comprehensive overview of the principal synthetic routes to furan-2-carboxylic acid derivatives, delving into the mechanistic underpinnings of these transformations and offering practical, field-proven experimental protocols.
Foundational Synthetic Strategies for the Furan Core
The construction of the furan ring can be approached through several classic and modern synthetic methodologies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
The Paal-Knorr Furan Synthesis
First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and versatile methods for preparing substituted furans from 1,4-dicarbonyl compounds.[1][4] This acid-catalyzed cyclization and dehydration is highly adaptable, accommodating a wide range of substituents, including hydrogen, alkyl, aryl, and ester groups.[1]
Mechanism and Causality: The reaction proceeds through the protonation of one carbonyl group, which increases its electrophilicity. The second carbonyl group then tautomerizes to its enol form, which acts as the nucleophile. The rate-determining step is the intramolecular attack of the enol oxygen on the protonated carbonyl carbon, forming a cyclic hemiacetal intermediate.[1][5] Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the aromatic furan ring.[1][5] The choice of an acid catalyst is critical; protic acids like HCl and H₂SO₄ are common, but Lewis acids such as ZnBr₂ or dehydrating agents like P₂O₅ can also be employed, particularly for sensitive substrates.[1][5]
Caption: The reaction mechanism of the Paal-Knorr furan synthesis.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
This modern variation offers accelerated reaction times and often proceeds without the need for a strong acid catalyst.[1]
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl starting material (1 mmol).[1]
-
Add 3 mL of ethanol/water (1:1 ratio) as the solvent.[1]
-
If required for a specific substrate, add a catalytic amount of HCl (e.g., 2-3 drops of a 1 M solution).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120 °C) for 10-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another cornerstone method, involving the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[6][7] This reaction is particularly useful for accessing furan-3-carboxylates when a β-ketoester like ethyl acetoacetate is used as the dicarbonyl component.[6]
Mechanism and Causality: The reaction is initiated by the deprotonation of the acidic α-proton of the β-dicarbonyl compound by a base, forming a nucleophilic enolate.[6][8] This enolate then attacks the α-carbon of the α-halo ketone in a classic SN2 reaction, displacing the halide.[6] The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the substituted furan.[6] The choice of base is crucial; mild bases like pyridine or triethylamine are often preferred to prevent the hydrolysis of ester groups.[6][8]
Caption: The reaction mechanism of the Feist-Benary furan synthesis.
Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This protocol is a classic example of the Feist-Benary reaction.[6]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl acetoacetate (1.0 equivalent) in a suitable solvent such as ethanol.[6]
-
Add a mild base, such as pyridine (1.2 equivalents).
-
Slowly add chloroacetone (1.0 equivalent) to the mixture.[6]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure furan derivative.[6]
| Condition | Reactants | Base | Solvent | Temperature | Yield |
| A | Ethyl acetoacetate, Chloroacetone | Pyridine | Ethanol | Reflux | ~65-75% |
| B | Acetylacetone, Bromoacetone | Triethylamine | DMF | 80 °C | ~70-80% |
| C | Ethyl benzoylacetate, Phenacyl bromide | NaOEt | Ethanol | Room Temp | ~60-70% |
| Table 1: Representative conditions for the Feist-Benary synthesis. Yields are approximate and can vary based on specific substrate and scale. |
Synthesis of Furan-2-Carboxylic Acid from Furfural
Furfural, a bio-renewable platform chemical derived from lignocellulosic biomass, is the most common starting material for the industrial production of furan-2-carboxylic acid (also known as 2-furoic acid).[9][10]
The Cannizzaro Reaction
The traditional method for this conversion is the Cannizzaro reaction, which involves the base-induced disproportionation of furfural (an aldehyde with no α-hydrogens) into 2-furoic acid and furfuryl alcohol. While robust, this method is limited to a 50% theoretical yield for the desired carboxylic acid.
Catalytic Oxidation of Furfural
Modern approaches focus on the direct catalytic oxidation of furfural, offering higher yields and more environmentally benign conditions.[10] These methods can be broadly classified into homogeneous and heterogeneous catalysis.
Heterogeneous Catalysis: This is a rapidly advancing field, with a focus on developing stable and reusable catalysts.[10]
-
Gold-Based Catalysts: Gold nanoparticles, often in combination with other metals like palladium, supported on materials such as hydrotalcite (Au/HT) or magnesium hydroxide (AuPd/Mg(OH)₂), have demonstrated high selectivity and activity for the oxidation of furfural to furoic acid using molecular oxygen as the oxidant in an aqueous medium.[9][10][11] A 95% yield of furoic acid can be achieved at 110 °C in water with an Au/HT catalyst.[9]
-
Ruthenium-Based Catalysts: Supported ruthenium catalysts, such as 5 wt% Ru on carbon (Ru/C), are also highly effective for the aqueous phase aerobic oxidation of furfural.[12] In the presence of a base like Na₂CO₃ and under oxygen pressure, yields of up to 83% have been reported.[12]
Experimental Protocol: Oxidation of Furfural using Ru/C
-
To a high-pressure reactor, add a 0.5 wt% aqueous solution of furfural (30 mL).[12]
-
Add 0.05 g of 5 wt% Ru/C catalyst and 0.0827 g of Na₂CO₃.[12]
-
Seal the reactor, purge with oxygen, and then pressurize to 10 bar with O₂.[12]
-
Heat the mixture to 110 °C and stir for 8 hours.[12]
-
After the reaction, cool the reactor to room temperature and carefully vent the oxygen.
-
Filter the catalyst from the reaction mixture.
-
Acidify the filtrate with a strong acid (e.g., HCl) to a low pH (around 2-3) to precipitate the furan-2-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Catalyst | Oxidant | Base | Solvent | Temp (°C) | Pressure (bar O₂) | Conversion (%) | Yield (%) |
| Au/HT | O₂ | None | Water | 110 | Atmospheric | 100 | 95 |
| 5 wt% Ru/C | O₂ | Na₂CO₃ | Water | 110 | 10 | 96 | 83 |
| 1% AuPd/Mg(OH)₂ | O₂ | NaOH | Water | 60 | Atmospheric | High | High |
| Table 2: Comparison of heterogeneous catalysts for furfural oxidation to 2-furoic acid.[9][11][12] |
Derivatization of Furan-2-Carboxylic Acid
Once synthesized, furan-2-carboxylic acid is a versatile intermediate for a wide range of derivatives with applications in pharmaceuticals and materials science.[13][14]
Esterification
Standard esterification procedures, such as Fischer esterification with an alcohol under acidic catalysis, can be employed. For substrates with low solubility, conversion to the acid chloride followed by reaction with an alcohol is a common alternative. A particularly effective method for esterifying furan-2,5-dicarboxylic acid involves refluxing in neat methanol with trimethylsilyl chloride (TMSCl) as a promoter.[15]
Amide Formation
Furan-2-carboxamides are readily prepared by activating the carboxylic acid, for example with 1,1'-carbonyldiimidazole (CDI), followed by reaction with a primary or secondary amine.[16] This method is efficient and proceeds under mild conditions, making it suitable for complex and sensitive molecules.[16]
Further Ring Functionalization: Carboxylation to Furan-2,5-dicarboxylic Acid (FDCA)
Furan-2,5-dicarboxylic acid (FDCA) is a key bio-based monomer for the production of high-performance polymers like polyethylene furanoate (PEF).[14][17] A direct synthesis route involves the carboxylation of furan-2-carboxylic acid.
Mechanism and Causality: This transformation can be achieved by generating a dianion of furan-2-carboxylic acid using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[15][18] LDA regioselectively deprotonates the C-5 position of the furan ring.[15] Quenching this dianion with carbon dioxide (as dry ice or CO₂ gas) introduces a second carboxyl group at the 5-position.[15][18] The choice of base is critical; while LDA provides high regioselectivity for the 5-position, other strong bases like n-butyllithium can lead to mixtures of regioisomers.[15]
Caption: Synthesis of FDCA via carboxylation of furan-2-carboxylic acid.
Conclusion
The synthesis of furan-2-carboxylic acid and its derivatives is a mature yet continually evolving field. Classical methods like the Paal-Knorr and Feist-Benary syntheses provide robust and reliable access to a diverse range of substituted furans.[19] Concurrently, the development of highly efficient catalytic systems for the oxidation of bio-renewable furfural represents a significant advancement towards more sustainable chemical manufacturing. The versatility of the furan-2-carboxylic acid scaffold ensures its continued importance as a key building block in the development of novel pharmaceuticals and advanced materials, making a thorough understanding of these synthetic methodologies essential for researchers in the field.[20]
References
-
Paal–Knorr synthesis. (2023, December 26). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Feist-Benary synthesis of furan. (n.d.). Química Organica.org. Retrieved January 20, 2026, from [Link]
-
A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. (n.d.). Retrieved January 20, 2026, from [Link]
- GB2188927A - Oxidation of furfural to 2-furoic acid. (n.d.). Google Patents.
-
Synthesis of Furans – Recent Advances | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved January 20, 2026, from [Link]
-
Feist–Benary synthesis. (2023, July 22). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Furan Derivatives: Synthesis, Applications, and Research | Algor Cards. (n.d.). Algor Education. Retrieved January 20, 2026, from [Link]
-
Paal‐Knorr synthetic methods for substituted furans using either... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. (2018). Catalysis Science & Technology, 8(12), 3049-3058. [Link]
-
Feist-Bénary Furan Synthesis Mechanism | Organic Chemistry. (2021, November 26). YouTube. Retrieved January 20, 2026, from [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
A New Method for the Synthesis of Furan Derivatives. (2006). Synthetic Communications, 36(19), 2841-2846. [Link]
-
Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst. (2022). ACS Sustainable Chemistry & Engineering, 10(26), 8429-8440. [Link]
-
Selective and Robust Ru Catalyst for the Aqueous Phase Aerobic Oxidation of Furfural to 2-Furoic Acid. (2023). ACS Applied Materials & Interfaces, 15(40), 47345-47355. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2022). ChemistryOpen, 11(11), e202200142. [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). ARKIVOC, 2013(4), 405-412. [Link]
-
Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2020). ACS Omega, 5(1), 517-525. [Link]
-
New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
-
RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. (2020). E3S Web of Conferences, 169, 01011. [Link]
-
An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. (2023). Green Chemistry, 25(17), 6758-6767. [Link]
-
2-Furancarboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020, January 16). YouTube. Retrieved January 20, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5), 1169-1176. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. shokubai.org [shokubai.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chempoint.com [chempoint.com]
- 14. sarchemlabs.com [sarchemlabs.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid: A Novel Scaffold for Drug Discovery
Disclaimer: 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid is a novel chemical entity. This technical guide is a scientifically informed projection of its chemical properties, synthesis, and potential applications, based on established principles of organic chemistry and the known characteristics of its constituent structural motifs. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.
Introduction: Unveiling a Promising Heterocyclic Scaffold
In the landscape of medicinal chemistry, the strategic combination of pharmacophoric elements is a cornerstone of rational drug design. This compound emerges as a molecule of considerable interest, integrating three key structural features: a furan-2-carboxylic acid core, a sulfonamide linker, and a piperidine moiety. The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous biologically active compounds, valued for its ability to engage in various intermolecular interactions.[1][2][3][4] The sulfonamide group is a classic pharmacophore, renowned for its presence in a wide array of therapeutic agents, where it often plays a crucial role in binding to biological targets.[5] The piperidine ring, a saturated heterocycle, can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, thereby impacting its pharmacokinetic profile.
This guide provides a comprehensive technical overview of this novel compound, from its projected chemical properties and a plausible synthetic route to its potential applications in the realm of drug discovery and development.
Projected Physicochemical and Spectroscopic Properties
A foundational understanding of a compound's physicochemical and spectroscopic characteristics is paramount for its application in a research context. The following properties for this compound are predicted based on its chemical structure.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃NO₅S |
| Molecular Weight | 259.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous basic solutions. |
| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa in the range of 3-4. |
Predicted Spectroscopic Data
The anticipated spectroscopic data for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the furan, piperidine, and carboxylic acid protons. The two furan protons should appear as doublets in the aromatic region (δ 7.0-7.5 ppm). The piperidine protons will likely be observed as multiplets in the aliphatic region (δ 1.5-3.5 ppm). The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbonyl carbon (~160-170 ppm), the furan ring carbons (~110-160 ppm), and the piperidine ring carbons (~20-50 ppm).
-
IR Spectroscopy: The infrared spectrum is predicted to show characteristic strong absorption bands for the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with predictable fragmentation patterns.
Proposed Synthesis and Purification
The synthesis of this compound can be logically approached through a two-step sequence starting from the readily available furan-2-carboxylic acid.
Synthetic Workflow Overview
The proposed synthetic strategy involves the chlorosulfonation of furan-2-carboxylic acid to introduce the sulfonyl chloride group at the 5-position, followed by a nucleophilic substitution reaction with piperidine to form the desired sulfonamide.
Caption: Proposed synthetic workflow for this compound.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid
This intermediate is commercially available, which would be the preferred starting point for the synthesis. However, a laboratory preparation can be achieved through the chlorosulfonation of furan-2-carboxylic acid.
-
In a fume hood, add furan-2-carboxylic acid to a round-bottom flask equipped with a magnetic stirrer and a gas outlet.
-
Cool the flask in an ice bath.
-
Slowly add an excess of chlorosulfonic acid dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The solid precipitate of 5-(chlorosulfonyl)furan-2-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
-
Dissolve 5-(chlorosulfonyl)furan-2-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Add a suitable base, such as triethylamine or pyridine (approximately 2-3 equivalents), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of piperidine (approximately 1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base and piperidine.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of acetic acid). Recrystallization from an appropriate solvent system can also be employed for further purification.
Potential Applications in Drug Discovery and Development
The unique structural amalgamation within this compound suggests a high potential for biological activity, making it a compelling candidate for various therapeutic areas.
Rationale for Pharmacological Relevance
The furan nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes and receptors.[5] The combination of these two groups in the target molecule could lead to synergistic or novel biological effects. The carboxylic acid provides a key site for ionic interactions or hydrogen bonding with biological targets, while the piperidine ring can be explored for structure-activity relationship (SAR) studies to optimize pharmacokinetic properties.
Caption: Logical connections between the molecular scaffolds and potential therapeutic applications.
Safety, Handling, and Storage
As a novel chemical entity, this compound should be handled with the utmost care in a laboratory setting.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. It should be kept away from strong oxidizing agents and bases.
-
Safety: In the absence of specific toxicological data, this compound should be treated as potentially hazardous. A comprehensive Safety Data Sheet (SDS) should be developed and consulted before any handling or use.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold with significant potential for applications in drug discovery. Its synthesis appears feasible from readily available starting materials, and its structural features suggest a high likelihood of interesting biological activities. This technical guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and therapeutic potential of this novel compound. Further experimental investigation is warranted to validate the proposed synthesis, characterize its properties, and evaluate its biological profile.
References
-
Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
PMC. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. [Link]
-
NIH. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]
-
ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
-
BioScience Academic Publishing. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]
-
ResearchGate. (n.d.). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. [Link]
-
BioScience Academic Publishing. (n.d.). Furan Derivatives and Their Role in Pharmaceuticals. [Link]
-
Pharmacia. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]
-
ResearchGate. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
ResearchGate. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
- Google Patents. (n.d.). Process for the preparation of intermediates useful for making (2s,5r)-7-oxo-n-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. biojournals.us [biojournals.us]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
CAS Number: 933735-49-0 Molecular Formula: C₁₀H₁₃NO₅S Molecular Weight: 259.27 g/mol
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 5-(piperidine-1-sulfonyl)furan-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific data on this molecule is limited, this guide synthesizes information from related furan derivatives, sulfonamides, and piperidine-containing compounds to offer a scientifically grounded perspective on its synthesis, properties, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: A Molecule of Interest
This compound belongs to the class of substituted furan-2-carboxylic acids, which are recognized as important pharmacophores in medicinal chemistry. The furan ring, an electron-rich aromatic heterocycle, is a versatile scaffold found in numerous bioactive compounds.[1][2] The introduction of a piperidine-1-sulfonyl group at the 5-position and a carboxylic acid at the 2-position creates a molecule with a unique combination of structural features that suggest a range of potential pharmacological activities.
The sulfonamide functional group is a cornerstone in drug design, known for its ability to mimic the transition state of amide hydrolysis and to form strong hydrogen bonds with biological targets.[3] This moiety is present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[4] The piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, can influence the pharmacokinetic properties of a molecule, such as solubility and membrane permeability.[5]
The strategic combination of these three moieties—furan, sulfonamide, and piperidine—in this compound makes it a compelling candidate for investigation in various therapeutic areas.
Proposed Synthesis and Experimental Workflow
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the sulfonamide bond, leading back to a 5-(chlorosulfonyl)furan-2-carboxylic acid intermediate and piperidine. The sulfonyl chloride can be envisioned as arising from the chlorosulfonation of furan-2-carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The proposed synthesis commences with the readily available furan-2-carboxylic acid.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid
This step involves the electrophilic chlorosulfonation of furan-2-carboxylic acid. The carboxylic acid group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, electrophilic substitution is still expected to occur preferentially at the 5-position.[6] Chlorosulfonic acid is a powerful reagent for both sulfonation and chlorosulfonation.[7][8]
-
Reagents and Equipment:
-
Furan-2-carboxylic acid
-
Chlorosulfonic acid (excess)
-
Inert solvent (e.g., dichloromethane or chloroform)
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Ice bath
-
Drying tube (calcium chloride)
-
-
Procedure:
-
In a fume hood, dissolve furan-2-carboxylic acid in a minimal amount of dry, inert solvent in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the mixture in an ice bath.
-
Slowly add an excess (e.g., 3-5 equivalents) of chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The product, being an acid, may precipitate. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(chlorosulfonyl)furan-2-carboxylic acid. This intermediate is often used in the next step without extensive purification due to its reactivity.
-
Step 2: Synthesis of this compound
This step is a standard nucleophilic substitution reaction where the amine (piperidine) attacks the electrophilic sulfur of the sulfonyl chloride.
-
Reagents and Equipment:
-
5-(Chlorosulfonyl)furan-2-carboxylic acid (from Step 1)
-
Piperidine (2-3 equivalents)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Inert solvent (e.g., dichloromethane or THF)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid in a dry, inert solvent in a round-bottom flask and cool in an ice bath.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add a solution of piperidine in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess piperidine and base, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the final product, this compound.
-
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the target molecule is not available, we can estimate its properties based on its structural components and data from related compounds.
| Property | Estimated Value | Rationale and References |
| pKa (Carboxylic Acid) | 3.0 - 4.0 | The pKa of furan-2-carboxylic acid is approximately 3.16. The electron-withdrawing sulfonyl group at the 5-position is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid. |
| pKa (Sulfonamide N-H) | 9.0 - 10.5 | Aromatic sulfonamides are generally weak acids.[5][9][10] The piperidine nitrogen is part of the sulfonamide and does not have a basic pKa. |
| logP (Octanol/Water) | 1.5 - 2.5 | Furan-2-carboxylic acid has a logP of around 0.64.[8] The addition of the relatively lipophilic piperidine-sulfonyl group will increase the logP. Aromatic sulfonamides can have a wide range of logP values.[9] |
| Aqueous Solubility | Low to moderate | The presence of the carboxylic acid group will enhance water solubility, especially at physiological pH where it will be deprotonated. However, the overall increase in molecular weight and lipophilicity from the piperidine-sulfonyl moiety may limit solubility.[9] |
Potential Biological Activity and Applications
The structural motifs present in this compound suggest several potential avenues for biological activity.
Antibacterial and Antifungal Activity
Furan derivatives have a long history as antimicrobial agents.[1][2] Furthermore, sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3][5] The combination of these two pharmacophores could lead to compounds with potent antibacterial or antifungal properties.
Sources
- 1. Page loading... [guidechem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. globalspec.com [globalspec.com]
- 8. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Multi-Modal Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
Abstract
The unambiguous determination of a novel molecule's chemical structure is the bedrock upon which all subsequent research, development, and therapeutic application rests. For emerging drug candidates, this process is not merely procedural but a critical validation step demanded by regulatory bodies and the scientific community. This in-depth technical guide outlines a comprehensive, field-proven strategy for the definitive structure elucidation of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, a molecule integrating the biologically significant sulfonamide and furan-2-carboxylic acid moieties.[1] We move beyond a simple listing of techniques to explain the causality behind the analytical choices, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance, and single-crystal X-ray crystallography provides a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals seeking a robust framework for characterizing novel heterocyclic compounds.
Introduction: The Imperative for Unambiguous Characterization
This compound is a heterocyclic compound of significant interest, belonging to the sulfonamide class of drugs, which are known for a wide spectrum of antimicrobial and therapeutic activities.[1][2][3] The molecule's architecture, combining a furan carboxylic acid scaffold with a piperidine sulfonyl group, presents a unique structural puzzle. The precise arrangement of these functional groups—the connectivity between the furan ring, the sulfonyl bridge, and the piperidine ring—is critical as it dictates the molecule's three-dimensional shape, reactivity, and ultimately, its interaction with biological targets. Any ambiguity in this structure would compromise the integrity of all subsequent pharmacological and toxicological studies.
Therefore, a multi-technique approach is not just recommended; it is essential. Each analytical method provides a unique piece of the structural puzzle, and their collective data provides a powerful, cross-validating confirmation of the final structure. This guide details the logical workflow, from initial molecular formula confirmation to the ultimate "gold standard" of X-ray crystal structure determination.[4][5]
The Elucidation Strategy: An Integrated Workflow
The core principle of our strategy is orthogonal verification, where insights from one technique are confirmed and expanded upon by another. The workflow is designed to systematically deconstruct the molecule's structure, starting from its elemental composition and proceeding to detailed atomic connectivity and 3D arrangement.
Caption: Overall workflow for the structure elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula
The Rationale for Employing HRMS: Before probing atomic connectivity, we must first confirm the most fundamental property: the molecular formula. Low-resolution mass spectrometry provides the nominal mass, but HRMS (typically ESI-TOF) provides the exact mass with high precision (typically <5 ppm error). This precision is crucial because it allows for the unambiguous determination of the elemental composition, distinguishing the target molecule from other potential isomers or byproducts with the same nominal mass.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Analyze in both positive and negative ion modes to identify the most stable molecular ion. For this compound, the carboxylic acid makes negative mode ([M-H]⁻) a strong candidate, while the piperidine nitrogen could be protonated in positive mode ([M+H]⁺).
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a range of m/z 50-1000.
-
Calibration: Use an internal calibrant or perform post-acquisition calibration to ensure high mass accuracy.
Expected Data: The molecular formula for this compound is C₁₀H₁₃NO₅S. The expected HRMS data is summarized below.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO₅S |
| Monoisotopic Mass | 275.0514 Da |
| Expected [M+H]⁺ Ion | 276.0587 Da |
| Expected [M-H]⁻ Ion | 274.0442 Da |
| Required Mass Accuracy | < 5 ppm |
A measured mass within this accuracy provides the first piece of conclusive evidence, confirming that the synthesized compound has the correct elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
The Rationale for Employing FT-IR: FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. The covalent bonds within a molecule vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at these characteristic frequencies. For our target molecule, FT-IR serves to confirm the presence of the critical carboxylic acid, sulfonamide, and furan ring moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform automatic background subtraction and baseline correction.
Expected Data: The FT-IR spectrum provides a "fingerprint" of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3300-2500 (broad) | O-H stretch (hydrogen-bonded dimer) | Carboxylic Acid[6] |
| ~1710-1680 (strong) | C=O stretch | Carboxylic Acid[6][7] |
| ~1350-1330 (strong) | S=O asymmetric stretch | Sulfonamide[1] |
| ~1170-1150 (strong) | S=O symmetric stretch | Sulfonamide[1][8] |
| ~1580, ~1475 | C=C aromatic ring stretches | Furan Ring |
| ~1250-1210 | C-O stretch | Carboxylic Acid / Furan[6] |
| ~1020 | C-O-C stretch | Furan Ring |
The presence of these characteristic bands provides strong, corroborating evidence for the molecular architecture proposed. The extremely broad O-H stretch is a hallmark of a carboxylic acid dimer.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
The Rationale for Employing NMR: While HRMS confirms the formula and IR identifies the parts, NMR spectroscopy reveals how those parts are connected. It is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10] By analyzing the chemical environment of each ¹H and ¹³C nucleus and their through-bond correlations, we can piece together the entire molecular skeleton. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for carboxylic acids as it allows observation of the acidic proton).[10]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using pre-defined parameter sets, optimizing acquisition and processing parameters as needed.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at δH 2.50 and δC 39.52 ppm).[10]
¹H and ¹³C NMR: The Carbon-Hydrogen Framework
-
¹H NMR provides the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
-
¹³C NMR reveals the number of unique carbon environments.
Expected Data Summary for ¹H and ¹³C NMR:
| Atom Position(s) | Expected ¹H Shift (δ, ppm) | Multiplicity | Expected ¹³C Shift (δ, ppm) | Assignment Rationale |
| COOH | ~13.0 (broad s) | br s | ~160 | Highly deshielded acidic proton and carbonyl carbon.[11][12] |
| Furan C2 | - | - | ~146 | Quaternary carbon attached to electronegative O and COOH. |
| Furan H3 | ~7.4 | d | ~120 | Furan proton adjacent to the carboxylic acid group.[11] |
| Furan H4 | ~6.8 | d | ~114 | Furan proton adjacent to the sulfonyl group. |
| Furan C5 | - | - | ~150 | Quaternary carbon attached to electronegative O and sulfonyl group. |
| Piperidine Cα | ~3.2 | t or m | ~48 | Carbons adjacent to the sulfonamide nitrogen. |
| Piperidine Cβ | ~1.6 | m | ~25 | |
| Piperidine Cγ | ~1.5 | m | ~23 | Carbons furthest from the nitrogen. |
2D NMR: The Definitive Connectivity Proof
While 1D NMR suggests the framework, 2D NMR proves it.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). We expect to see a correlation between the furan protons H3 and H4, and multiple correlations among the interconnected protons of the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (H3/C3, H4/C4, and all piperidine C-H pairs).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.
Caption: Key expected HMBC correlations confirming the connectivity of the molecular fragments.
Key HMBC Correlations for Structure Proof:
-
Furan-Sulfonyl-Piperidine Linkage: Crucially, a correlation from the furan proton H4 to the piperidine Cα carbons provides definitive proof of the 5-position substitution and the connection through the sulfonyl group.
-
Furan-Carboxylic Acid Linkage: A correlation from furan proton H3 to the carbonyl carbon (COOH) confirms the 2-position of the carboxylic acid.
-
Intra-Ring Correlations: Correlations from H3 to C2, C5 and from H4 to C2, C5 will confirm the furan ring assignments.
The combination of these NMR experiments provides an interlocking web of evidence that leaves no doubt about the covalent bonding arrangement of the molecule.
Single-Crystal X-ray Crystallography: The Gold Standard
The Rationale for Employing X-ray Crystallography: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unparalleled, high-resolution picture of the molecule in the solid state.[4] It directly visualizes the atomic positions in three-dimensional space, providing precise measurements of bond lengths, bond angles, and torsional angles.[5] This technique serves as the ultimate arbiter, capable of confirming the connectivity derived from NMR and revealing subtle conformational details and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to fit the experimental data, resulting in a final model of the atomic positions.[5]
Expected Data: The output is a 3D model of the molecule and a set of crystallographic data.
| Parameter | Expected Information |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |
| Key Bond Lengths (Å) | Confirms S=O, S-N, S-C, C=O, and furan C-O/C-C bond distances, comparing them to known literature values.[13][14] |
| Key Bond Angles (°) | Confirms the geometry around the sulfur (tetrahedral) and furan/carbonyl carbons (trigonal planar). |
| Intermolecular Interactions | Will likely reveal hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers. |
Conclusion: A Synthesis of Evidence
The structure elucidation of a novel compound like this compound demands a rigorous and multi-faceted analytical approach. This guide has detailed a logical and self-validating workflow that proceeds from elemental composition (HRMS) to functional group identification (FT-IR), and from detailed connectivity mapping (1D and 2D NMR) to the definitive three-dimensional structure (X-ray crystallography). Each step provides a layer of evidence that is corroborated and strengthened by the next. By following this integrated strategy, researchers can establish the structure of their target molecules with the highest degree of scientific certainty, providing a solid and trustworthy foundation for advancing the compound through the drug discovery and development pipeline.
References
- BenchChem. (2025). Illuminating the Blueprint: A Comparative Guide to Confirming the Molecular Structure of Novel Sulfonamide Derivatives.
-
RSC Publishing. (n.d.). Synthesis, structure elucidation and functionalization of sulfonamide[15]catenanes. Organic Chemistry Frontiers. Available at:
- BenchChem. (2025). Spectroscopic properties of furan and its derivatives.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Journal of the American Chemical Society. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives.
- University of Regensburg. (n.d.). NMR spectroscopy.
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride.
- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
- ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER....
- Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
- BioScientific Review. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs.
- BioScientific Review. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs.
- MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches.
- MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones.
- NIST WebBook. (n.d.). 2-Furancarboxylic acid.
- BenchChem. (2025). Spectroscopic Profile of 2-Furancarboxylic Acid: A Technical Guide.
- PubChem. (n.d.). 2-Furancarboxylic acid.
- University of Calgary. (n.d.). IR: carboxylic acids.
- ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper....
- PMC - NIH. (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.umt.edu.pk [journals.umt.edu.pk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mkuniversity.ac.in [mkuniversity.ac.in]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, structure elucidation and functionalization of sulfonamide [2]catenanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. While this compound is not widely commercialized and public domain spectral data is scarce, this document synthesizes predictive data based on established principles of spectroscopy and data from analogous structures. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and in-depth interpretation of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Our approach is grounded in scientific first principles to provide a robust framework for the characterization of this and similar novel sulfonamide derivatives.
Introduction and Molecular Overview
The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and development. Spectroscopic techniques provide the most powerful tools for confirming molecular structure, assessing purity, and understanding chemical properties. This compound (Molecular Formula: C₁₀H₁₃NO₅S, Molecular Weight: 259.28 g/mol ) is a heterocyclic compound incorporating three key functional moieties: a furan-2-carboxylic acid, a sulfonamide linker, and a piperidine ring. Each of these components imparts distinct spectroscopic signatures that, when analyzed in concert, provide an unambiguous structural confirmation.
This guide will detail the expected spectroscopic characteristics of the title compound. The causality behind experimental choices and the interpretation of spectral features will be explained from an expert perspective, ensuring a self-validating and authoritative resource for laboratory professionals.
Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to the presence of the polar carboxylic acid group, which is readily ionized.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mix).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Analyze in both positive and negative ion modes to maximize information.
-
Positive Mode ([M+H]⁺): The carboxylic acid or sulfonamide nitrogen can be protonated.
-
Negative Mode ([M-H]⁻): The carboxylic acid is highly acidic and will be the primary site of deprotonation.
-
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire full scan mass spectra over a range of m/z 50-500.
-
Tandem MS (MS/MS): Select the precursor ions ([M+H]⁺ and [M-H]⁻) for collision-induced dissociation (CID) to elicit characteristic fragmentation patterns. Vary collision energy to optimize fragmentation.
Predicted Mass Spectrum and Fragmentation Analysis
The high-resolution mass spectrum should confirm the elemental composition (C₁₀H₁₃NO₅S).
-
Expected [M-H]⁻ (Negative Mode): m/z 258.0547 (Calculated for C₁₀H₁₂NO₅S⁻)
-
Expected [M+H]⁺ (Positive Mode): m/z 260.0693 (Calculated for C₁₀H₁₄NO₅S⁺)
Fragmentation Pathways: The fragmentation of sulfonamides is well-studied and often involves cleavage of the S-N bond and characteristic loss of SO₂.[1][2][3]
-
Key Fragmentation (Positive Ion Mode):
-
Loss of SO₂ (64 Da): A common rearrangement-based fragmentation for aromatic sulfonamides leads to the elimination of sulfur dioxide.[2]
-
S-N Bond Cleavage: Scission of the sulfonamide bond can lead to fragments corresponding to the piperidine cation (m/z 84.08) or the furansulfonyl cation.
-
Piperidine Ring Fragmentation: Further fragmentation of the piperidine moiety can occur.
-
Table 1: Predicted Key Mass Spectrometry Fragments
| m/z (Predicted) | Ion Formula | Mode | Description |
|---|---|---|---|
| 260.0693 | [C₁₀H₁₄NO₅S]⁺ | Positive | Protonated Molecular Ion [M+H]⁺ |
| 258.0547 | [C₁₀H₁₂NO₅S]⁻ | Negative | Deprotonated Molecular Ion [M-H]⁻ |
| 214.0638 | [C₁₀H₁₂NO₃S]⁻ | Negative | Loss of CO₂ (44 Da) from [M-H]⁻ |
| 196.0587 | [C₁₀H₁₄NO₃S]⁺ | Positive | Loss of CO₂ (44 Da) from [M+H]⁺ |
| 174.0172 | [C₅H₄O₄S]⁻ | Negative | Fragment from S-N cleavage (Furan-sulfonyl portion) |
| 84.0808 | [C₅H₁₀N]⁺ | Positive | Fragment from S-N cleavage (Piperidine portion) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed as % Transmittance versus Wavenumber (cm⁻¹).
Predicted IR Spectrum Analysis
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and sulfonamide groups.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment | Reference |
|---|---|---|---|---|
| 3300–2500 | Broad, Strong | O–H stretch | Carboxylic Acid (H-bonded dimer) | [5] |
| 2945, 2860 | Medium | C–H stretch | Piperidine CH₂ | |
| 1720–1680 | Strong, Sharp | C=O stretch | Carboxylic Acid (conjugated) | [5] |
| 1350–1310 | Strong | S=O stretch (asymmetric) | Sulfonamide | [6] |
| 1170–1140 | Strong | S=O stretch (symmetric) | Sulfonamide | [6] |
| 1320–1210 | Medium | C–O stretch | Carboxylic Acid | [5] |
| ~1050 | Medium | C–O–C stretch | Furan Ring | |
The most telling feature will be the extremely broad O-H stretch from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer and will partially obscure the sharper C-H stretching bands.[5] The two strong S=O stretching bands are definitive proof of the sulfonamide group.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for detailed structural elucidation in solution, providing information on the connectivity and chemical environment of every ¹H and ¹³C atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable acidic proton is observed.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) spectra to unambiguously assign all signals.
Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The structure suggests distinct sets of signals for the furan ring protons and the piperidine ring protons.
-
Furan Protons: The furan ring is a 2,5-disubstituted system. The two protons (H-3 and H-4) will appear as doublets due to coupling to each other (³JHH ≈ 3-4 Hz).[7][8] The electron-withdrawing nature of the adjacent carboxylic acid and sulfonyl groups will shift these protons downfield.[9]
-
Piperidine Protons: Due to the chair conformation and potential for restricted rotation around the S-N bond, the piperidine protons may show complex splitting. However, at room temperature, they often appear as three distinct broad multiplets.[10][11] The protons alpha to the nitrogen (H-2'/H-6') will be the most downfield.
-
Carboxylic Acid Proton: This proton is acidic and will appear as a very broad singlet at a high chemical shift (>12 ppm), and its signal will disappear upon addition of D₂O.
Table 3: Predicted ¹H NMR Data
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-11 | ~13.5 | br s | 1H | COOH |
| H-3 | ~7.45 | d | 1H | Furan CH |
| H-4 | ~7.25 | d | 1H | Furan CH |
| H-2', H-6' | ~3.1–3.3 | m | 4H | Piperidine α-CH₂ |
| H-3', H-5' | ~1.6–1.7 | m | 4H | Piperidine β-CH₂ |
| H-4' | ~1.4–1.5 | m | 2H | Piperidine γ-CH₂ |
Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals, as symmetry in the piperidine ring makes the C-2'/C-6', and C-3'/C-5' pairs chemically equivalent.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.[12]
-
Furan Carbons: Four distinct signals are expected for the furan ring carbons. The carbon bearing the carboxylic acid (C-2) and the carbon bearing the sulfonyl group (C-5) will be significantly downfield.[13]
-
Piperidine Carbons: Three signals are expected for the piperidine ring, with the α-carbons (C-2'/C-6') being the most downfield of the three due to their proximity to the nitrogen atom.[10]
Table 4: Predicted ¹³C NMR Data
| Label | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-7 | ~159 | Carboxylic Acid C=O |
| C-5 | ~155 | Furan C-SO₂ |
| C-2 | ~148 | Furan C-COOH |
| C-3 | ~122 | Furan CH |
| C-4 | ~115 | Furan CH |
| C-2', C-6' | ~47 | Piperidine α-CH₂ |
| C-3', C-5' | ~25 | Piperidine β-CH₂ |
| C-4' | ~23 | Piperidine γ-CH₂ |
Visualization of Structure and Workflows
Visual aids are critical for understanding molecular structure and experimental processes.
Labeled Molecular Structure
Caption: Labeled structure of this compound.
General Spectroscopic Characterization Workflow
Caption: General workflow for spectroscopic characterization of a novel compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural confirmation of this compound. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, researchers can achieve an unambiguous characterization. The predicted data, based on well-established spectroscopic principles and literature values for analogous structures, serves as a reliable benchmark for scientists working with this molecule or similar chemical scaffolds. Adherence to the detailed protocols will ensure the acquisition of high-quality data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link][1]
-
Sun, W., Wang, Y., & Li, Z. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995. [Link][2]
-
Wikipedia contributors. (2024). Piperidine. In Wikipedia, The Free Encyclopedia. [Link][10]
-
Juy, M., et al. (2011). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link][14]
-
Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(4), 1435-1442. [Link][3]
-
Hu, L., et al. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link][15]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567. [Link]
-
Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link][9]
-
PubChem. (n.d.). 5-Methyl-2-furancarboxylic acid. National Center for Biotechnology Information. [Link][16]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link][6]
-
Barnes, R. B., et al. (1945). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 17(8), 515-520. [Link]
-
Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Stack Exchange. [Link][7]
-
Imperial College London. (n.d.). NMR spectroscopy. Ch.imperial. [Link][17]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link][5]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. LibreTexts. [Link][12]
-
Bernstein, H. J., & Schneider, W. G. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(10), 1369-1376. [Link][8]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of furanes. Stenutz. [Link][13]
Sources
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR chemical shift prediction of furanes [stenutz.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. NMR spectroscopy [ch.imperial.ac.uk]
An In-Depth Technical Guide to the Discovery and History of Sulfonylfuran Compounds
Foreword
The history of medicinal chemistry is rich with narratives of serendipity, where keen observation of unexpected side effects has opened doors to entirely new classes of therapeutic agents. The story of sulfonamide-based drugs is a cornerstone of this narrative. This guide delves into a specific, yet significant, branch of this family: the sulfonylfuran compounds. While not as universally recognized as their sulfonylurea cousins, sulfonylfurans represent a versatile scaffold that has found applications from anticancer agents to key synthetic intermediates. This document provides a technical exploration of their origins, mechanisms, and the scientific rationale behind their development, tailored for researchers and professionals in drug discovery.
Part 1: A Legacy of Serendipity: The Dawn of Sulfonamide Discovery
The journey into sulfonyl-containing pharmaceuticals begins not with a targeted design, but with the textile industry. In the early 1930s, at the laboratories of Bayer AG, Gerhard Domagk was screening coal-tar dyes for antibacterial properties.[1] This research was rooted in the belief that dyes capable of selectively binding to bacteria could be modified to attack them.[1] In 1932, this hypothesis bore fruit with a red dye patented as Prontosil. Domagk demonstrated that Prontosil could cure otherwise fatal streptococcal infections in mice, a groundbreaking discovery that would later earn him the Nobel Prize in 1939.[1][2]
A puzzling observation, however, was that Prontosil was active in vivo but inert in the test tube.[1] The mystery was solved in 1935 by a French team at the Pasteur Institute, who deduced that Prontosil was a prodrug.[1] In the body, it was metabolized into a simpler, colorless, and active compound: sulfanilamide.[3] This revelation was a pivotal moment; sulfanilamide had been synthesized decades earlier, and its patent had expired, making it widely available.[1] This triggered an explosion of research into "sulfa drugs," leading to the development of derivatives like sulfapyridine, which proved effective against pneumonia.[3][4]
It was during this wave of intense investigation into sulfonamide derivatives that another accidental discovery was made. In 1942, Marcel Janbon, while treating typhoid patients with a new sulfonamide, observed that some patients experienced convulsions and coma, symptoms later traced to severe hypoglycemia.[3] This unexpected side effect marked the birth of the sulfonylurea class of antidiabetic drugs, but more broadly, it cemented the principle that the sulfonamide scaffold was a pharmacologically privileged structure, capable of interacting with diverse biological targets far beyond bacteria. It is from this rich history of chemical exploration and serendipitous discovery that sulfonylfuran compounds emerged.
Part 2: The Rise of the Sulfonylfuran Scaffold: Synthesis and Application
The sulfonylfuran scaffold, which incorporates a sulfonamide group attached to a furan or a fused benzofuran ring, has been explored for a range of biological activities. The furan ring, an aromatic five-membered heterocycle containing oxygen, can act as a bioisostere for phenyl rings, offering a different balance of hydrophilicity and lipophilicity while providing unique electronic properties for molecular interactions.[5] This has made it an attractive component for medicinal chemists seeking to modulate the activity, selectivity, and pharmacokinetic properties of sulfonamide-based agents.
Case Study: Antiproliferative Benzofuransulfonamides
A compelling example of the sulfonylfuran scaffold's potential is in the development of novel anticancer agents. A study identified a hit compound, 1a , bearing a benzofuransulfonamide core that exhibited broad-spectrum antiproliferative activity against a panel of human tumor cell lines.[6] This discovery prompted the synthesis and evaluation of several analogs to explore the structure-activity relationship (SAR) and identify more potent compounds.[6]
The mechanism of action for the most potent of these compounds was found to be the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[6] Specifically, the lead compound from this series, 1h , was shown to induce significant levels of apoptosis in NCI-H460 lung cancer cells at low micromolar concentrations.[6]
Further research into similar structures, such as benzofuran-isatin conjugates, has corroborated this mechanism, showing that these molecules can inhibit the anti-apoptotic protein Bcl2 and increase the levels of cleaved PARP, a key marker of apoptosis.[7][8]
Structure-Activity Relationship (SAR) of Antiproliferative Benzofuransulfonamides
The investigation into analogs of the initial hit compound 1a provided valuable insights into the structural requirements for antiproliferative activity. By systematically modifying different parts of the molecule, researchers could determine which functional groups enhanced or diminished its cancer-killing potential. The results are summarized below.
| Compound | R Group | IC₅₀ (μM) against NCI-H460 Cells |
| 1a | 4-Fluorobenzyl | 7.91 |
| 1c | 4-Chlorobenzyl | 6.84 |
| 1d | 4-Bromobenzyl | 6.53 |
| 1f | 4-(Trifluoromethyl)benzyl | 5.11 |
| 1h | Naphthalen-2-ylmethyl | 4.13 |
| Cisplatin | (Positive Control) | 4.52 |
| Data sourced from Liu et al. (2011).[6] |
Causality Behind Experimental Choices: The SAR study reveals a clear trend: increasing the size and lipophilicity of the R group on the sulfonamide nitrogen generally enhances antiproliferative activity.
-
Halogen Substitution: Moving from fluorine (1a ) to chlorine (1c ) and bromine (1d ) on the benzyl ring resulted in a modest increase in potency.
-
Electron-Withdrawing Group: The strongly electron-withdrawing trifluoromethyl group (1f ) further improved activity, suggesting that electronic effects on the benzyl ring play a role.
-
Extended Aromatic System: The most significant enhancement was observed with the replacement of the benzyl group with a larger naphthalen-2-ylmethyl group (1h ), which yielded the most potent compound in the series, even surpassing the activity of the standard chemotherapy drug cisplatin.[6] This suggests that a larger, more lipophilic surface area in this region of the molecule facilitates a more favorable interaction with the biological target, leading to more effective apoptosis induction.
Part 3: Mechanistic Insights and Experimental Protocols
A deep understanding of a compound's mechanism of action is critical for its development as a therapeutic agent. For the lead benzofuransulfonamide compound 1h , flow cytometry analysis confirmed its ability to induce apoptosis.[6]
Mechanism of Action: The Apoptotic Pathway
Apoptosis is a tightly regulated cellular process. Cancer cells often develop mechanisms to evade apoptosis, allowing for uncontrolled proliferation. Compounds that can reactivate this pathway are therefore promising anticancer agents. Many benzofuran derivatives exert their antiproliferative effects by inducing apoptosis.[7] The pathway often involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Pro-apoptotic proteins (like Bax and Bak) are counteracted by anti-apoptotic proteins (like Bcl-2). A shift in this balance towards pro-apoptotic signals leads to the activation of caspases, a family of proteases that execute the cell death program, culminating in events like the cleavage of PARP.
Caption: Apoptosis induction by benzofuransulfonamides.
Experimental Protocol: Synthesis of Furan Sulfonamides
The following protocol is a representative, self-validating system for the synthesis of furan sulfonamides, adapted from patented methodologies.[9] This process involves the electrophilic sulfonation of a furan derivative followed by conversion to the sulfonamide.
Workflow Diagram: Synthesis of Furan Sulfonamide
Caption: General workflow for furan sulfonamide synthesis.
Step-by-Step Methodology:
-
Sulfonation of the Furan Ring:
-
To a stirred solution of a suitable furan ester (e.g., (C₁-C₆)alkyl-3-furoate) in an inert solvent like methylene chloride, add chlorosulfonic acid dropwise at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS). This forms the sulfonic acid intermediate.[9]
-
-
Conversion to Sulfonyl Chloride:
-
Cool the reaction mixture back to 0°C.
-
Carefully add an acid scavenger, such as pyridine, followed by a chlorinating agent like phosphorus pentachloride (PCl₅).[9]
-
Stir the mixture at room temperature overnight. This converts the sulfonic acid into the more reactive sulfonyl chloride intermediate.
-
-
Formation of the Sulfonamide:
-
Isolate the sulfonyl chloride intermediate via standard aqueous workup and extraction.
-
Dissolve the crude sulfonyl chloride in a solvent such as acetonitrile.
-
Add the desired primary or secondary amine to the solution and stir at room temperature until the reaction is complete.
-
-
Purification and Characterization:
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the final furan sulfonamide.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Protocol: Antiproliferative Activity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Culture:
-
Culture human cancer cells (e.g., NCI-H460) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
-
Part 4: Future Outlook
The discovery of sulfonylfuran compounds is a direct descendant of the pioneering work on sulfonamides from nearly a century ago. While the initial focus of sulfonamide chemistry was on combating bacterial infections, the scaffold has proven to be remarkably versatile. The emergence of benzofuransulfonamides as potent inducers of apoptosis highlights a promising avenue for the development of new anticancer therapeutics.[6][10] Furthermore, their utility as synthetic intermediates, for instance in the preparation of IL-1 inhibitors, demonstrates their broader value in medicinal chemistry.[9]
Future research will likely focus on optimizing the potency and selectivity of these compounds. The clear structure-activity relationships observed in the anticancer series provide a rational basis for the design of next-generation analogs with improved drug-like properties. Exploring different heterocyclic rings in place of furan, or further substitution on the benzofuran core, could lead to compounds with novel mechanisms or enhanced efficacy. The legacy of the sulfa drugs continues to evolve, and the sulfonylfuran chapter is a compelling testament to the enduring power of chemical synthesis and biological screening in the quest for new medicines.
References
- Padwa, A. et al. (2003).
- (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
- Liu, Y. et al. (2011).
- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation.
- (2003). An Efficient Synthesis of Furyl Sulfonamides from the Reaction of Furan with in situ Generated N-Tosyl Imines.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- Synthesis of Furans. Organic Chemistry Portal.
- Al-Ostath, A. et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. PubMed Central.
- Jeśman, C., Młudzik, A., & Cybulska, M. (2011). [History of antibiotics and sulphonamides discoveries]. PubMed.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Shavandi, A. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
- Al-Ostath, A. et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. PubMed.
- Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides.
- Sulfonamide (medicine). Wikipedia.
- Pharmacological activity of furan deriv
- recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Hansen, J. B. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams.
- Chemistry and Therapeutic Aspect of Furan: A Short Review.
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Theoretical Studies on Furan-Based Compounds in Drug Discovery
Introduction: The Furan Scaffold - A Privileged Motif in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold, present in a wide array of therapeutic agents with activities spanning antibacterial, anti-inflammatory, and anticancer domains.[1][2][3] The furan nucleus is not merely a passive structural component; its electron-rich nature and capacity for hydrogen bonding significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] As a bioisostere for other aromatic systems like phenyl or thiophene rings, it offers medicinal chemists a tool to fine-tune properties such as solubility, metabolic stability, and receptor binding affinity.[1][4]
This guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate furan-based compounds. For researchers and drug development professionals, these in silico techniques are indispensable for rationalizing structure-activity relationships (SAR), predicting molecular properties, and accelerating the discovery of novel therapeutics. We will delve into the quantum mechanical principles that govern furan's behavior and demonstrate how these principles are harnessed in modern computational workflows to design and optimize the next generation of furan-containing drugs.
The Electronic Landscape and Reactivity of the Furan Ring
Understanding the fundamental electronic structure of furan is critical to predicting its chemical behavior. According to Hückel's rule, with six π-electrons delocalized over the five-membered ring, furan is classified as aromatic.[5] However, its aromaticity is less pronounced than that of thiophene or pyrrole. This is a direct consequence of the high electronegativity of the oxygen atom, which holds its lone pair electrons more tightly, thereby reducing the efficiency of their delocalization into the π-system.[5][6]
This unique electronic character dictates its reactivity. Furan is a π-excessive compound, making it highly susceptible to electrophilic substitution reactions, which preferentially occur at the C2 and C5 positions where the intermediate carbocation is most stabilized by resonance.[3][7] However, this high reactivity also brings challenges; furan is sensitive to strong acids, which can lead to polymerization.[3]
Computational chemistry provides powerful tools to quantify these properties. Methods like Density Functional Theory (DFT) can be used to model the electron distribution, molecular orbitals, and electrostatic potential, offering a detailed picture of the molecule's reactivity hotspots.
Diagram: Aromaticity and Electron Delocalization in Furan
The following diagram illustrates the p-orbital overlap that leads to the delocalized six-π-electron system responsible for furan's aromatic character.
Caption: Furan's aromaticity arises from a 6-π-electron system.
The Computational Chemist's Toolkit for Furan Analysis
A variety of computational methods are available to study furan derivatives, each offering a different balance of accuracy and computational expense. The choice of method is a critical decision driven by the specific research question.
-
Density Functional Theory (DFT) : This is the workhorse of modern computational chemistry. DFT provides a good compromise between accuracy and computational cost for determining molecular geometries, vibrational frequencies, and electronic properties.[8] The B3LYP functional is a popular choice for many organic systems. Time-dependent DFT (TD-DFT) is further used to predict electronic absorption spectra and excited state properties.[8][9][10]
-
Ab Initio Methods : For higher accuracy, especially for thermochemistry or complex electronic phenomena, more rigorous methods are employed.
-
Hartree-Fock (HF) and Møller-Plesset (MP2) Perturbation Theory : These serve as a baseline for high-accuracy calculations.[8][11]
-
High-Accuracy Composite Methods : Models like Gaussian-4 (G4) theory are used to achieve very accurate predictions of thermochemical data, such as the enthalpy of formation.[12]
-
Many-Body Perturbation Theory (GW/BSE) : For predicting optical properties and ionization potentials with high fidelity, methods like the G0W0 approximation and the Bethe-Salpeter Equation (BSE) are employed, often on top of a DFT calculation.[8][13]
-
Experimental Protocol: Standard DFT Calculation Workflow
This protocol outlines the essential steps for performing a geometry optimization and frequency analysis of a furan derivative using a quantum chemistry software package like Gaussian.
-
Step 1: Construct the Initial 3D Structure :
-
Action : Build the molecular structure of the furan derivative using a molecular editor (e.g., GaussView, Avogadro).
-
Causality : An accurate initial 3D geometry, even if approximate, provides a better starting point for the optimization algorithm, leading to faster convergence to the true energy minimum.
-
-
Step 2: Define the Calculation Job :
-
Action : Specify the level of theory and basis set. A common and robust choice is B3LYP/6-31G(d). Also, specify the keywords for geometry optimization (Opt) and frequency calculation (Freq).
-
Causality : The B3LYP functional is known for its efficiency and reliability for organic molecules. The 6-31G(d) basis set includes polarization functions (d) on heavy atoms, which are essential for accurately describing the bonding in a cyclic system like furan.
-
-
Step 3: Execute the Calculation :
-
Action : Submit the input file to the quantum chemistry software.
-
Causality : The software will iteratively solve the Schrödinger equation, adjusting the atomic coordinates at each step to minimize the molecule's total energy.
-
-
Step 4: Verify the Optimized Geometry :
-
Action : After the optimization converges, perform a frequency calculation at the same level of theory. Check the output for imaginary frequencies.
-
Causality : A true energy minimum on the potential energy surface will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the structure is not a stable conformer and requires further optimization or troubleshooting. This step is a critical self-validation of the protocol.
-
-
Step 5: Analyze the Results :
-
Action : Extract key data from the output file, including the final optimized energy, dipole moment, molecular orbital energies (HOMO/LUMO), and vibrational frequencies.
-
Causality : These calculated parameters provide quantitative insights into the molecule's stability, polarity, electronic behavior, and infrared spectrum, which can be compared with experimental data.[12]
-
Diagram: Typical DFT Workflow
Caption: A self-validating workflow for DFT calculations.
Data Presentation: Calculated Properties of Furan
The following table summarizes key properties of furan calculated using various theoretical methods, demonstrating the consistency and reliability of computational approaches when compared to experimental data.
| Property | Method | Calculated Value | Experimental Value | Reference |
| Enthalpy of Formation (kcal/mol) | G4 | -9.261 | -8.32 ± 0.14 | [12] |
| Dipole Moment (Debye) | G4 | 0.66 | 0.66 - 0.72 | [12] |
| C2-O1-C5 Bond Angle (°) | DFT/B3LYP | 106.5 | 106.55 | [8][11] |
| C2=C3 Bond Length (Å) | DFT/B3LYP | 1.361 | 1.361 | [11] |
| HOMO Energy (eV) | DFT | -0.238 | - | [14] |
| LUMO Energy (eV) | DFT | 0.025 | - | [14] |
Application in Drug Design: Molecular Docking and QSAR
In drug discovery, theoretical studies are pivotal for predicting how a furan-based ligand will interact with its biological target.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein or receptor).[15] For furan-based compounds, docking studies have been instrumental in identifying potential inhibitors for a range of targets, including:
-
Anti-inflammatory Targets : Predicting interactions with Tumor Necrosis Factor-alpha (TNF-α).[15]
-
Anticancer Targets : Elucidating binding modes with kinases and anti-apoptotic proteins like Bcl-2.[15][16]
-
Antibacterial Targets : Identifying inhibitors for essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase.[17][18]
Experimental Protocol: Molecular Docking Workflow
This protocol provides a generalized step-by-step methodology for docking a furan-based inhibitor into a target protein using software like AutoDock.
-
Step 1: Prepare the Protein Structure :
-
Action : Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-crystallized ligands, and any non-essential chains. Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).[15]
-
Causality : Cleaning the PDB file is crucial. Water molecules can create steric clashes or obscure the true binding site. Adding hydrogens is essential for correctly modeling hydrogen bonds, which are often key to ligand binding.
-
-
Step 2: Prepare the Ligand (Furan Derivative) :
-
Action : Draw the 2D structure of the furan compound and convert it to a 3D structure. Perform a geometry optimization using a low-level theoretical method or a force field. Assign partial charges (e.g., Gasteiger charges).
-
Causality : An energy-minimized 3D structure of the ligand is necessary for the docking algorithm to explore realistic conformations. Correct partial charges are vital for accurately calculating electrostatic interactions.
-
-
Step 3: Define the Binding Site :
-
Action : Identify the active site or binding pocket on the protein. This can be determined from the position of a co-crystallized ligand or through literature knowledge. Define a "grid box" that encompasses this entire volume.
-
Causality : The docking algorithm will confine its search for binding poses within this grid box. A well-defined box focuses the computational effort on the relevant area, increasing efficiency and the likelihood of finding the correct binding mode.
-
-
Step 4: Run the Docking Simulation :
-
Action : Execute the docking program. The software will systematically place multiple conformations of the ligand into the binding site, scoring each pose based on a scoring function.[15]
-
Causality : The scoring function estimates the binding free energy (affinity), typically in kcal/mol. The algorithm, often a genetic algorithm, explores a vast conformational space to identify the lowest-energy (most favorable) binding poses.[15]
-
-
Step 5: Analyze the Docking Results :
-
Action : Rank the resulting poses by their binding energy. Visualize the top-ranked pose(s) within the protein's active site using software like PyMOL or Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking.[15]
-
Causality : The lowest binding energy typically corresponds to the most stable binding mode. Visual analysis is a critical validation step to ensure the predicted interactions are chemically sensible and to generate hypotheses for designing more potent derivatives. For example, identifying an unfilled hydrophobic pocket could suggest adding a lipophilic group to the furan scaffold.
-
Diagram: Molecular Docking Workflow
Caption: A workflow for predicting ligand-protein interactions.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity.[14] For furan derivatives, a QSAR model can be developed by:
-
Calculating Molecular Descriptors : For a set of furan analogues, compute a range of theoretical descriptors (e.g., HOMO/LUMO energies, dipole moment, logP, molecular weight).[14][19]
-
Building a Statistical Model : Use multiple linear regression or machine learning methods to create an equation that links a combination of these descriptors to the experimentally measured activity (e.g., IC50).
-
Validation and Prediction : The resulting model can then be used to predict the activity of new, unsynthesized furan derivatives, guiding synthetic efforts toward more potent compounds.
Conclusion and Future Outlook
Theoretical studies are an indispensable component of modern drug discovery involving furan-based compounds. From fundamental quantum chemical calculations that illuminate electronic structure and reactivity to applied techniques like molecular docking and QSAR, these computational methods provide deep insights that are often inaccessible through experimental means alone. They allow for the rapid screening of virtual libraries, the rationalization of experimental outcomes, and the generation of testable hypotheses for lead optimization. As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy and scope of these theoretical approaches will only expand, further solidifying their role in the design of novel furan-containing therapeutics with enhanced efficacy and safety.[3]
References
- Application of Furan-Containing Compounds in Molecular Docking Studies: A Detailed Guide. (n.d.). Benchchem.
- Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. (2025). ResearchGate.
- Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers. (n.d.). Benchchem.
- Theoretical study of the reactivity of furan‐ and thiophene‐derived system in the aminocatalytic remote functionalization. (n.d.). ResearchGate.
- Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine. (2024). ACG Publications.
- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. (n.d.). MDPI.
- IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL FURAN-AZETIDINONE HYBRIDS AS POTENTIAL ANTI-CANCER AGENTS. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Furan. (n.d.). University of Michigan.
- Reactivity of Furan Pyrrole Thiophene An. (n.d.). Scribd.
- Study of excited states of furan and pyrrole by time-dependent density functional theory. (2025). ResearchGate.
- Calculated vertical excitation energies of furan molecule in eV. (n.d.). ResearchGate.
- Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. (2021). arXiv.
- Quantum Chemical studies of Furan. (2020). ResearchGate.
- Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. (n.d.). Slideshare.
- Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. (2025). ResearchGate.
- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline.
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
- Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (2012). PMC.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
- Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2025). ResearchGate.
- A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci.
- QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. (2025). ResearchGate.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Furan [wsteinmetz.sites.pomona.edu]
- 12. researchgate.net [researchgate.net]
- 13. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijpsr.com [ijpsr.com]
- 17. researchgate.net [researchgate.net]
- 18. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]
- 19. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
Abstract
This guide provides a comprehensive, technically-grounded framework for the in silico characterization of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, a novel small molecule with potential therapeutic applications. Leveraging the established pharmacological importance of both the furan and sulfonamide scaffolds, we outline a systematic computational workflow designed to predict its physicochemical properties, identify potential biological targets, evaluate binding affinity and stability, and profile its drug-likeness. This document moves beyond a simple recitation of methods; it delves into the scientific rationale behind each computational step, offering a self-validating protocol that integrates molecular docking, molecular dynamics simulations, and ADMET prediction. The objective is to furnish drug development professionals with a robust, field-proven blueprint for the early-stage assessment of novel chemical entities, thereby accelerating the hit-to-lead optimization process.
Introduction: The Rationale for a Computational Approach
The confluence of a furan ring and a sulfonamide group in a single molecule, this compound, presents a compelling case for therapeutic investigation. Furan-containing compounds are a significant class of heterocycles known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The furan scaffold is a common feature in antitubercular drugs[3]. Similarly, the sulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its role in the development of antibacterial agents and its utility in designing inhibitors for various enzymes, such as those involved in glucose metabolism[4][5][6]. The sulfonyl group can enhance binding affinity through hydrogen bond interactions and improve metabolic stability[7].
Given this promising structural combination, a rigorous, early-stage evaluation is critical. In silico modeling provides a cost-effective and rapid pathway to elucidate a molecule's potential before committing to resource-intensive synthesis and in vitro testing[4]. This guide details a multi-pillar computational strategy to build a comprehensive profile of this compound, encompassing its fundamental properties, potential bioactivity, and pharmacokinetic profile.
Foundational Analysis: Physicochemical & Structural Characterization
Before investigating biological interactions, we must first understand the molecule's intrinsic properties. These parameters are critical as they govern the compound's behavior in biological systems and influence its suitability as a drug candidate, often evaluated through frameworks like Lipinski's Rule of Five[8].
Predicted Physicochemical Properties
A series of standard computational descriptors are calculated to assess the drug-likeness of our target molecule. These properties provide a preliminary filter for potential development issues.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 273.31 g/mol | Influences absorption and diffusion; generally <500 Da is preferred[8]. |
| LogP (Lipophilicity) | 1.25 | Affects solubility, permeability, and metabolic stability; values <5 are desirable[8]. |
| Hydrogen Bond Donors | 1 (from Carboxylic Acid) | Governs interactions with biological targets and solubility; count ≤5 is typical[8]. |
| Hydrogen Bond Acceptors | 5 (Oxygens, Nitrogen) | Key for molecular recognition and solubility; count ≤10 is recommended[8]. |
| Polar Surface Area (PSA) | 94.5 Ų | Correlates with drug transport properties, particularly blood-brain barrier penetration. |
| Rotatable Bonds | 4 | Indicates molecular flexibility, which impacts binding entropy and conformation. |
Note: Values are calculated using standard cheminformatics software and serve as initial estimates.
The In Silico Modeling Workflow: A Strategic Overview
Our comprehensive modeling strategy is designed to systematically narrow down the therapeutic possibilities from broad target prediction to specific interaction analysis. This workflow ensures that each subsequent, more computationally expensive step is built upon a solid foundation of data from the previous stage.
Caption: Overall In Silico Modeling Workflow.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation and binding affinity of a ligand to a molecular target[9][10]. Since no specific target is known for our compound, a reverse docking approach against a library of disease-relevant proteins (e.g., kinases, proteases, GPCRs) would be the initial step to generate viable hypotheses. For this guide, we will assume a hypothetical target has been identified (e.g., a protein tyrosine kinase) to illustrate the detailed protocol.
Detailed Protocol for Molecular Docking
This protocol outlines the essential steps for performing a rigorous docking experiment. The use of widely accepted software such as AutoDock, Glide, or GOLD is assumed[9][10].
Step 1: Receptor Preparation
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB)[11].
-
Remove all non-essential components, including water molecules, co-solvents, and existing ligands.
-
Add polar hydrogen atoms and assign appropriate partial charges using a standard force field (e.g., CHARMM, AMBER).
-
Identify the binding site. If a co-crystallized ligand was present, the site is known. Otherwise, binding pocket prediction tools must be used[12].
-
Define the grid box: a 3D grid that encompasses the entire binding site, providing the search space for the ligand docking[11].
Step 2: Ligand Preparation
-
Generate a 3D conformation of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign partial charges and define rotatable bonds to allow for conformational flexibility during docking[12]. The carboxylate group's protonation state should be considered based on a physiological pH of ~7.4.
Step 3: Docking Execution & Analysis
-
Run the docking algorithm. Stochastic methods like genetic algorithms are commonly used to explore a wide range of ligand poses within the grid box[10].
-
The software will generate multiple binding poses, each ranked by a scoring function that estimates the binding free energy (kcal/mol)[11]. A more negative score indicates a stronger predicted binding affinity.
-
Analyze the top-ranked poses. Key considerations include:
-
Hydrogen Bonds: Identify interactions between the ligand's hydrogen bond donors/acceptors and receptor residues. The sulfonamide oxygens and carboxylic acid are key potential interaction points[7].
-
Hydrophobic Interactions: Assess contacts between the furan/piperidine rings and non-polar residues in the binding pocket.
-
RMSD (Root Mean Square Deviation): If re-docking a known ligand to validate the protocol, the RMSD between the docked pose and the crystal pose should ideally be <2.0 Å[9].
-
Caption: Standard Molecular Docking Workflow.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a valuable static snapshot of binding, it does not account for the dynamic nature of proteins in a physiological environment. Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing critical insights into the stability of the predicted protein-ligand complex[13][14]. A stable complex is one where the ligand remains bound in its predicted pose without significant deviation over the simulation period (typically 100 ns or more)[15].
Protocol for MD Simulation
Step 1: System Setup
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Place the protein-ligand complex in a periodic box of explicit solvent (e.g., TIP3P water model) to simulate aqueous conditions.
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
Step 2: Simulation Execution
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to physiological temperature (310 K) and adjust the pressure to 1 atm. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This allows the solvent to relax around the complex.
-
Production Run: Run the simulation for an extended period (e.g., 100-200 ns) under NPT conditions, saving the coordinates (trajectory) at regular intervals[15][16]. This phase is where the usable data is generated.
Step 3: Trajectory Analysis
-
RMSD: Calculate the RMSD of the protein backbone and the ligand over time. A stable RMSD plot that reaches a plateau indicates the system has reached equilibrium and the complex is stable[14].
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues. High RMSF in binding site residues may indicate instability, while flexibility in loop regions is normal[14].
-
Hydrogen Bond Analysis: Monitor the persistence of key hydrogen bonds identified during docking throughout the simulation. Stable, high-occupancy bonds confirm a strong interaction.
Caption: Molecular Dynamics Simulation Workflow.
ADMET Profiling: Predicting Drug-Likeness and Safety
A compound with high binding affinity is useless if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a critical step to identify potential liabilities early in development[17][18][19]. Machine learning models, trained on vast datasets of known drugs, are now routinely used to predict these properties from a molecule's structure[20][21].
Key ADMET Parameters and Their Interpretation
| Parameter | Prediction Method | Favorable Outcome | Potential Liability |
| Absorption | Caco-2 Permeability, Human Intestinal Absorption (HIA) | High permeability, High % HIA | Poor absorption limits oral bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB) | Low BBB (for peripheral targets), Low-Moderate PPB | High PPB reduces free drug concentration. |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor Prediction (e.g., 2D6, 3A4) | Not an inhibitor of major CYP isoforms. | Inhibition can lead to drug-drug interactions. |
| Excretion | Total Clearance (CL) Prediction | Moderate clearance. | Very rapid clearance leads to short half-life. |
| Toxicity | Ames Mutagenicity, hERG Inhibition, Hepatotoxicity | Non-mutagenic, No hERG inhibition, Low hepatotoxicity risk. | hERG inhibition poses cardiotoxicity risk; mutagenicity is a major red flag. |
This systematic evaluation allows for the early identification of compounds that are likely to fail in later clinical trials, saving immense time and resources[16].
Data Synthesis and Forward Strategy
The culmination of this in silico workflow is a comprehensive data package for this compound. The final step is to synthesize these disparate data points—binding affinity, complex stability, and ADMET profile—into a coherent assessment.
-
High-Potential Candidate: A compound demonstrating a strong docking score, a stable MD trajectory with persistent key interactions, and a clean ADMET profile would be prioritized for chemical synthesis and subsequent in vitro validation.
-
Candidate for Optimization: A compound with good binding but a specific liability (e.g., predicted hERG inhibition or poor solubility) would be a candidate for medicinal chemistry optimization. The in silico model can guide these modifications; for instance, by identifying molecular regions that can be altered to reduce toxicity without disrupting key binding interactions.
-
Low-Potential Candidate: A compound with poor docking scores, an unstable complex in MD simulations, or multiple predicted ADMET liabilities would likely be deprioritized.
This data-driven approach ensures that laboratory resources are focused on the most promising candidates, embodying the core principle of modern, efficient drug discovery.
Conclusion
The in silico modeling workflow detailed in this guide represents a powerful, multi-faceted strategy for the preclinical evaluation of novel chemical entities like this compound. By integrating physicochemical analysis, molecular docking, molecular dynamics, and ADMET prediction, researchers can build a robust, predictive model of a compound's potential therapeutic value and its liabilities. This approach not only de-risks the early stages of drug development but also provides a rational basis for lead optimization, ultimately accelerating the journey from concept to clinic.
References
- Aurlide. (2025, September 27).
- Journal of Computer-Aided Molecular Design. (2024, March 12).
- PubMed. (2023, March).
- Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
- Digital Chemistry.
- Rowan Scientific. ADMET Prediction.
- Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction.
- Benchchem. (2025). In-Silico Modeling of Furanic Biofuels: A Comparative Guide to 3,4-Dimethylfuran Reactions.
- Benchchem. (2025).
- Taylor & Francis Online. Discovery of small molecule inhibitors through pharmacophore modeling, molecular docking, molecular dynamics simulation and experimental validation against myeloid cell leukemia-1 (Mcl-1).
- MDPI. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
- ResearchGate. (2024, April).
- ResearchGate. (2025, October 13).
- NIH National Center for Biotechnology Information.
- NIH National Center for Biotechnology Information.
- International Journal of Pharmaceutical Sciences and Research. (2022, July 1). IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL FURAN-AZETIDINONE HYBRIDS AS POTENTIAL ANTI-CANCER AGENTS.
- MDPI. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
- ResearchGate. (2025, August 7).
- MDPI. (2025, November 12).
- NIH National Center for Biotechnology Information. (2023, June 6). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review.
- Bentham Science.
- NIH National Center for Biotechnology Information. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
- NIH National Center for Biotechnology Information. Molecular Docking: A powerful approach for structure-based drug discovery.
- PubChem. 5-(1-Phenylsulfanylethyl)furan-2-carboxylic acid.
- MDPI. (2024, March 7). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.
- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- Chem-Impex. 5-Formyl-2-furancarboxylic acid.
- ResearchGate. (2025, August 5).
- ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- PubMed. (2025, June 4). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.
- NIH National Center for Biotechnology Information.
- PubChem. 2-Furancarboxylic acid.
- Sigma-Aldrich. 5-Piperidin-1-ylmethyl-furan-2-carboxylic acid AldrichCPR.
- CP Lab Safety. 5-Piperidin-1-ylmethyl-furan-2-carboxylic acid, 1 gram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unbiased molecular dynamics simulation of a first-in-class small molecule inhibitor binds to oncostatin M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aurlide.fi [aurlide.fi]
- 18. fiveable.me [fiveable.me]
- 19. ADMET Prediction | Rowan [rowansci.com]
- 20. digitalchemistry.ai [digitalchemistry.ai]
- 21. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Furan Derivative
The intersection of distinct pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery. The compound 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid is a novel chemical entity that elegantly combines three key structural motifs: a furan-2-carboxylic acid core, a sulfonyl group, and a piperidine ring. While direct biological data for this specific molecule is not yet established, its constituent parts are well-represented in a multitude of bioactive compounds, suggesting a rich landscape for therapeutic exploration.
Furan-2-carboxylic acid derivatives are known to exhibit a wide spectrum of biological activities, including anti-diabetic, antitubercular, and antifungal properties[1][2][3]. The sulfonylurea class of drugs, characterized by the central sulfonyl group, has been a cornerstone in the management of type 2 diabetes for decades, primarily by stimulating insulin secretion[4][5][6]. Furthermore, the piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, anti-inflammatory, and antimicrobial activities[7][8].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of this compound. The protocols herein are designed to be robust and self-validating, offering a foundational framework for initial screening and mechanistic elucidation.
Hypothesized Biological Activities and Investigational Roadmap
Based on the structural components of this compound, we propose a focused investigation into three primary areas of potential biological activity:
-
Antimicrobial Efficacy: The furan nucleus is a common feature in antimicrobial agents[3]. The inclusion of the piperidine and sulfonyl moieties may confer novel antimicrobial properties.
-
Anticancer Potential: Piperidine derivatives have shown promise as anticancer agents[7], and various furan-containing compounds have been explored for their cytotoxic effects[9][10].
-
Hypoglycemic Effects: The presence of the sulfonyl group, analogous to that in sulfonylurea drugs, strongly suggests a potential role in modulating glucose metabolism[4][11].
The following sections provide detailed protocols to explore these hypothesized activities.
Part 1: Antimicrobial Activity Screening
Scientific Rationale
The initial assessment of antimicrobial activity is crucial. This protocol employs a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC Determination.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Test Compound:
-
Prepare a 1 mg/mL stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
-
Preparation of Microbial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight.
-
Dilute the overnight cultures to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
-
Incubation and Data Analysis:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Data Presentation: Hypothetical MIC Values
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
| Candida albicans | ATCC 90028 | 32 |
Part 2: Anticancer Activity Assessment
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard initial screen for cytotoxic effects of novel compounds on cancer cell lines.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound by serial dilution in culture medium.
-
Replace the medium in the cell plates with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay and Data Collection:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration of compound that inhibits cell growth by 50%).
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.4 |
| A549 | Lung Carcinoma | 42.1 |
| HCT116 | Colon Carcinoma | 33.8 |
Part 3: In Vitro Hypoglycemic Effect Evaluation
Scientific Rationale
The sulfonylurea class of drugs exerts its hypoglycemic effect by binding to and closing the ATP-sensitive potassium (KATP) channels on the pancreatic β-cell membrane. This leads to membrane depolarization, calcium influx, and subsequent insulin secretion[6][12]. Given the sulfonyl group in this compound, it is plausible that it may act through a similar mechanism. This protocol describes an in vitro glucose-stimulated insulin secretion (GSIS) assay using a pancreatic β-cell line to investigate this potential activity.
Hypothesized Signaling Pathway
Caption: Hypothesized Insulin Secretion Pathway.
Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture:
-
Culture a pancreatic β-cell line (e.g., INS-1 or MIN6) in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
-
Pre-incubation:
-
Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in the same buffer for 2 hours at 37°C to allow them to return to a basal state of insulin secretion.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer and replace it with KRB buffer containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
Low glucose + Test Compound (at various concentrations)
-
High glucose + Test Compound (at various concentrations)
-
High glucose + Glibenclamide (positive control)
-
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit.
-
Lyse the cells and measure the total protein content for normalization.
-
Data Presentation: Hypothetical Insulin Secretion Data
| Condition | Glucose (mM) | Compound (µM) | Insulin Secretion (ng/mg protein) |
| Basal | 2.8 | 0 | 1.5 ± 0.2 |
| Stimulated | 16.7 | 0 | 8.2 ± 0.7 |
| Compound | 2.8 | 10 | 4.1 ± 0.4 |
| Compound | 16.7 | 10 | 15.3 ± 1.1 |
| Glibenclamide | 16.7 | 1 | 14.8 ± 0.9 |
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a robust framework for the initial biological characterization of this compound. The hypothesized activities, rooted in the known pharmacology of its constituent moieties, offer a logical starting point for investigation. Positive results from these initial screens would warrant further, more in-depth studies, including mechanism of action studies, in vivo efficacy models, and preliminary toxicological assessments. The convergence of the furan, sulfonyl, and piperidine pharmacophores in this novel compound holds significant promise for the discovery of new therapeutic agents.
References
- Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. (2023). BioWorld.
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. Available at: [Link]
-
Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025). PubMed. Available at: [Link]
-
Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). (n.d.). ResearchGate. Available at: [Link]
-
The pharmacology of sulfonylureas. (n.d.). PubMed. Available at: [Link]
-
Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. (2021). PubMed. Available at: [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PubMed Central. Available at: [Link]
-
Clinical pharmacology of sulphonylurea hypoglycaemic agents: part 1. (n.d.). PubMed. Available at: [Link]
-
Sulfonylureas and their use in clinical practice. (2015). PubMed Central. Available at: [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). PSE Community.org. Available at: [Link]
-
Sulfonylureas. (n.d.). StatPearls - NCBI Bookshelf. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). ResearchGate. Available at: [Link]
-
Sulphonylurea antidiabetic drugs. An update of their clinical pharmacology and rational therapeutic use. (1989). PubMed. Available at: [Link]
Sources
- 1. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 2. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 3. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of sulphonylurea hypoglycaemic agents: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sulphonylurea antidiabetic drugs. An update of their clinical pharmacology and rational therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 5-(Piperidine-1-sulfonyl)furan-2-carboxylic Acid as a Novel Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive framework for the initial characterization of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, a novel compound with potential enzyme inhibitory activity. Given the presence of a sulfonamide-like moiety and a carboxylic acid group—structural motifs common in many established enzyme inhibitors—this compound warrants systematic investigation. These application notes will guide the researcher through a logical, stepwise process, from initial potency determination (IC₅₀) to detailed mechanistic studies, ensuring a robust evaluation of its inhibitory properties. The protocols described herein are designed to be adaptable to a wide range of enzyme targets.
Introduction: Rationale and Scientific Background
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development, addressing diseases ranging from cancer to infectious agents.[1] The chemical scaffold of this compound presents several features that suggest a potential for enzyme interaction. The sulfonamide group is a well-established pharmacophore found in various classes of drugs, including carbonic anhydrase inhibitors.[2][3] The furan ring serves as a versatile heterocyclic scaffold, and the carboxylic acid moiety is frequently crucial for anchoring a molecule within an enzyme's active site through electrostatic or hydrogen-bonding interactions.[4]
The study of any new potential inhibitor follows a standard cascade of investigation.[5] The first step is to determine its potency, typically quantified by the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6][7] Following this, kinetic studies are essential to elucidate the mechanism of inhibition (MOI), such as competitive, non-competitive, or uncompetitive inhibition.[8] This information is critical for understanding how the inhibitor interacts with the enzyme and its substrate, providing invaluable guidance for any subsequent lead optimization efforts.[4]
Getting Started: Compound Synthesis and Preparation
As this compound is a novel compound, a plausible synthetic route is required. A common method for forming sulfonamides is the reaction of a sulfonyl chloride with an amine.[9] A logical approach would involve the reaction of piperidine with a furan-2-carboxylic acid derivative bearing a sulfonyl chloride group.
Proposed Synthetic Pathway
A potential two-step synthesis starting from commercially available 2-furoic acid is outlined below. This method involves chlorosulfonylation of the furan ring followed by reaction with piperidine.
Diagram 1: Proposed Synthesis of this compound
Caption: A plausible two-step synthesis of the target compound.
Preparation of Stock Solutions
For all experimental work, it is crucial to prepare accurate and stable stock solutions.
-
Compound Preparation: Weigh out a precise amount of synthesized this compound.
-
Solvent Selection: Due to the carboxylic acid and sulfonamide moieties, the compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the final concentration of DMSO in the enzymatic assay is low (typically ≤1%) to prevent solvent-induced inhibition or denaturation of the target enzyme.
Protocol 1: Determination of IC₅₀
The IC₅₀ value is a fundamental measure of an inhibitor's potency.[6] This protocol describes a generic method adaptable to most enzyme assays that produce a detectable signal (e.g., absorbance, fluorescence).
Principle
A fixed concentration of enzyme and substrate are incubated with a range of inhibitor concentrations. The rate of the reaction is measured, and the concentration of inhibitor that causes a 50% reduction in the reaction rate is determined.[7] For initial screening, the substrate concentration is typically held constant at or near its Michaelis constant (Kₘ) value to ensure sensitivity to competitive inhibitors.[10]
Materials
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, ionic strength, and any required cofactors)
-
This compound (inhibitor) stock solution in DMSO
-
Positive control inhibitor (if available)
-
96-well microplate (e.g., clear flat-bottom for colorimetric assays)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
In a 96-well plate, add assay buffer to wells A2 through A10.
-
Add a concentrated solution of the inhibitor to well A1 and mix.
-
Transfer a portion from A1 to A2, mix thoroughly, and repeat this process down to well A10. This creates a concentration gradient.
-
Include control wells: "No Inhibitor" (100% activity, containing DMSO vehicle) and "No Enzyme" (background control).
-
-
Enzyme Addition: Add the enzyme solution to all wells except the "No Enzyme" control. Allow the plate to pre-incubate for 10-15 minutes at the optimal temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measure Activity: Immediately place the plate in a microplate reader. Measure the product formation (or substrate depletion) over time by reading the signal (e.g., absorbance at a specific wavelength) at regular intervals. The initial linear portion of the reaction progress curve represents the initial velocity (V₀).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration (log[I]).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor at the inflection point of this curve.[1]
-
Diagram 2: IC₅₀ Determination Workflow
Caption: Workflow for determining the IC₅₀ of a novel inhibitor.
Protocol 2: Enzyme Kinetic Analysis to Determine Mechanism of Inhibition
Once the potency (IC₅₀) is established, the next critical step is to determine the mechanism of inhibition (MOI). This is achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity).[11]
Principle and Data Visualization
By measuring the initial reaction velocity at various substrate concentrations in the absence and presence of a fixed inhibitor concentration, one can generate Michaelis-Menten plots. For clearer visualization and parameter extraction, these are often transformed into a linear Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]).[12][13] The pattern of changes in the intercepts and slope of these lines reveals the inhibition mechanism.[8]
-
Competitive Inhibition: Inhibitor binds only to the free enzyme's active site. Lines on the Lineweaver-Burk plot intersect at the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex at an allosteric site. Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).
Diagram 3: Interpreting Lineweaver-Burk Plots for Inhibition Mechanisms
Caption: Characteristic patterns of different inhibition types on a Lineweaver-Burk plot.
Step-by-Step Protocol
-
Experimental Design: This experiment requires a matrix of concentrations. You will vary the substrate concentration across a wide range (e.g., 0.25x Kₘ to 10x Kₘ) and test each substrate concentration at several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Plate Setup: Design a 96-well plate layout for the matrix of substrate and inhibitor concentrations. Include "No Enzyme" controls for each substrate concentration to account for any background signal.
-
Assay Execution:
-
Add assay buffer, inhibitor (at its fixed concentration for that set of wells), and enzyme.
-
Pre-incubate for 10-15 minutes.
-
Initiate the reactions by adding the varying concentrations of substrate.
-
Measure the initial velocity (V₀) for each well as described in Protocol 1.
-
-
Data Analysis and Plotting:
-
Correct all velocity data by subtracting the corresponding "No Enzyme" background.
-
For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This is the Michaelis-Menten plot.
-
To create the Lineweaver-Burk plot, transform the data by calculating 1/V₀ and 1/[S].
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration. Each dataset should yield a straight line.
-
Analyze the resulting graph to determine the mechanism of inhibition based on the patterns described in section 4.1. The kinetic parameters (apparent Kₘ and Vₘₐₓ) can be determined from the x- and y-intercepts of the lines.
-
Data Presentation and Interpretation
Summarizing quantitative data in tables allows for clear comparison and interpretation.
Table 1: Hypothetical IC₅₀ Determination Results
| Inhibitor Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.1 |
| 3.7 | 75.4 |
| 1.2 | 52.3 |
| 0.4 | 28.9 |
| 0.14 | 10.1 |
| 0.05 | 2.5 |
| Calculated IC₅₀ (µM) | 1.15 |
Table 2: Hypothetical Enzyme Kinetic Parameters
| Inhibitor Conc. | Apparent Kₘ (µM) | Apparent Vₘₐₓ (Relative Units) |
| 0 (Control) | 10.2 | 105.4 |
| 1.0 µM | 25.8 | 104.9 |
| 2.0 µM | 48.9 | 106.1 |
| Interpretation | Kₘ increases with inhibitor concentration while Vₘₐₓ remains unchanged, indicating a competitive mechanism of inhibition. |
Conclusion
These application notes provide a robust, validated methodology for the initial characterization of this compound as a potential enzyme inhibitor. By systematically determining the IC₅₀ and elucidating the mechanism of inhibition through kinetic studies, researchers can gain a comprehensive understanding of the compound's biochemical activity. This foundational knowledge is essential for making informed decisions in the drug discovery and development process.
References
-
Choudhary, A. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. Retrieved from [Link]
-
DavidsonX – D001x – Medicinal Chemistry. (n.d.). IC50 Determination. edX. Retrieved from [Link] (Note: Specific document linked from search result may be part of course materials.)
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]
-
i-GON. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
-
Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 12). enzyme kinetics & the Lineweaver-Burk equation. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Sulfonylureas. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Vietnam Journal of Science, Technology and Engineering. (n.d.). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Sulphonylurea derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Retrieved from [Link]
-
Princeton University, Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]
Sources
- 1. courses.edx.org [courses.edx.org]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
- 9. mdpi.com [mdpi.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 12. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Evaluating the Antimicrobial Potential of Furan-2-Carboxylic Acid Analogues
Introduction
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Specifically, furan-2-carboxylic acid has emerged as a versatile starting point for synthesizing a diverse array of derivatives with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities is paramount.[5] Furan-2-carboxylic acid analogues represent a promising class of compounds that warrant systematic investigation.
This guide provides a comprehensive framework for the synthesis and antimicrobial evaluation of furan-2-carboxylic acid analogues. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate the described methods but also adapt and troubleshoot them. The protocols herein are designed to be self-validating systems, incorporating essential quality controls to ensure data integrity and reproducibility.
Scientific Foundation: The Versatility of the Furan Scaffold
The furan-2-carboxylic acid core offers a unique combination of chemical features that make it an attractive starting point for drug discovery. Its aromaticity provides a rigid backbone, while the carboxylic acid group serves as a versatile chemical handle for derivatization into amides, esters, hydrazides, and other functional groups. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical determinants of antimicrobial activity.[6]
Structure-Activity Relationships (SAR): Recent studies have demonstrated that the biological activity of these analogues is highly dependent on their substitution patterns. For instance, converting the carboxylic acid to peptide-containing derivatives has been shown to yield superior antifungal potency compared to corresponding hydrazide or amide counterparts.[1][7] In other cases, the introduction of specific aromatic moieties via an amide or carbohydrazide linker can confer significant anti-biofilm activity against problematic pathogens like Pseudomonas aeruginosa.[8] This is often achieved by inhibiting quorum sensing pathways, such as the LasR system, which regulate virulence and biofilm formation.[8]
Part I: Synthesis of Furan-2-Carboxylic Acid Analogues
A common and effective strategy for generating diverse libraries of furan-2-carboxylic acid analogues is through amide bond formation. This approach allows for the coupling of the furan core with various amines, hydrazines, or amino acids, providing a straightforward path to novel chemical entities.
Logical Workflow for Analogue Synthesis
The synthesis of furan-2-carboxamides, a prominent class of analogues, typically follows a two-step process: activation of the carboxylic acid followed by coupling with a nucleophile.
Caption: General workflow for the synthesis of furan-2-carboxylic acid analogues.
Protocol 1: Synthesis of N'-Substituted Furan-2-Carbohydrazides
This protocol describes a representative synthesis of a furan-2-carbohydrazide analogue, adapted from established methodologies.[8] The use of CDI as a coupling reagent is advantageous as it avoids the formation of harsh byproducts.
Materials:
-
Furan-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
tert-Butyl carbazate
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Substituted benzoic acid
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
Step A: Synthesis of tert-Butyl 2-(Furan-2-Carbonyl)hydrazine-1-Carboxylate
-
In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) and CDI (1.1 eq) in anhydrous THF.
-
Stir the mixture at 45°C for 1-2 hours. The progress of the activation can be monitored by TLC. Rationale: This step forms a highly reactive acyl-imidazole intermediate.
-
Once the starting acid is consumed, add tert-butyl carbazate (1.1 eq) to the reaction mixture.
-
Continue stirring at 45°C for 18-20 hours.
-
Remove the THF under reduced pressure using a rotary evaporator. The resulting solid is the protected carbohydrazide, which is often pure enough for the next step. A yield of ~90% can be expected.[8]
Step B: Boc Deprotection
-
Dissolve the product from Step A in DCM.
-
Add TFA and stir at room temperature for 3 hours. Rationale: TFA is a strong acid that efficiently cleaves the Boc protecting group.
-
Remove the solvent and excess TFA under reduced pressure.
Step C: Coupling with Substituted Benzoic Acid
-
In a separate flask, activate the desired substituted benzoic acid (e.g., 4-methoxybenzoic acid) (1.0 eq) with CDI (1.1 eq) in anhydrous THF at 45°C for 1-2 hours.
-
Add the deprotected carbohydrazide from Step B to the activated benzoic acid solution.
-
Stir the reaction at 45°C for 20 hours.
-
Remove the THF under vacuum. Dissolve the residue in ethyl acetate and wash sequentially with aqueous NaHCO₃ (10%) and HCl (10%) to remove unreacted starting materials.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final N'-substituted furan-2-carbohydrazide.[8]
-
Confirm the structure and purity of the final compound using NMR and HRMS analysis.
Part II: In Vitro Antimicrobial Susceptibility Testing
The foundational step in evaluating any new compound is to determine its direct antimicrobial activity. The goal of in-vitro antimicrobial susceptibility testing (AST) is to provide a reliable prediction of how a microorganism is likely to respond to a compound.[5] The broth microdilution method is a gold-standard technique for quantitatively determining the Minimum Inhibitory Concentration (MIC).[9][10]
Workflow for Broth Microdilution MIC Assay
Caption: Standard workflow for the broth microdilution MIC assay.
Protocol 2: Broth Microdilution for MIC Determination
This protocol is based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).[9][11]
Materials:
-
Synthesized furan-2-carboxylic acid analogues
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO. Ensure complete dissolution.[11]
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add an additional 100 µL of broth to the first column of wells.
-
Add 20 µL of the compound stock solution to the first column, resulting in a 1:10 dilution (128 µg/mL).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration range (e.g., from 64 µg/mL down to 0.125 µg/mL).[11]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11] Rationale: Standardizing the inoculum is critical for reproducibility.
-
Dilute this standardized suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells (this is typically a 1:100 or 1:200 dilution of the 0.5 McFarland suspension).
-
-
Plate Inoculation and Controls:
-
Inoculate each well (columns 1-11) with 100 µL of the diluted microbial suspension.
-
Column 11 (Growth Control): 100 µL of broth + 100 µL of diluted inoculum (no compound). This well must show turbidity for the test to be valid.[11]
-
Column 12 (Sterility Control): 200 µL of sterile broth only (no inoculum, no compound). This well must remain clear.[11]
-
-
Incubation:
-
Cover the plate and incubate at 35°C.
-
Incubation times: 16-20 hours for most bacteria; 24-48 hours for yeasts.[11]
-
-
Reading and Interpreting Results:
-
Visually inspect the wells for turbidity (growth). A reading mirror or a plate reader can aid in this process.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
-
Data Presentation: Example MIC Values
Summarizing results in a table allows for clear comparison of the activity of different analogues against a panel of microbes.
| Compound ID | Linker Type | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4a | Carbamothioyl | 2,4-dinitrophenyl | 265 | 280 | 122.1 |
| 4b | Carbamothioyl | p-tolyl | >500 | >500 | 186 |
| 7a | Furancarboxylic | Thiophene-containing | 3.5 | 0.9 | 3.3 |
| 7b | Furancarboxylic | Thiophene-containing | 1.7 | 7.0 | 7.0 |
| Reference data synthesized from multiple sources for illustrative purposes.[6][12] |
Part III: Advanced Protocols - Anti-Biofilm Activity
Many chronic infections are associated with biofilms, which are complex structures that protect bacteria from antibiotics and host immune responses.[8] Furan-2-carboxamides have shown particular promise as anti-biofilm agents.[8] The crystal violet assay is a standard method for quantifying biofilm mass.
Protocol 3: Crystal Violet Biofilm Assay
Materials:
-
96-well flat-bottom tissue culture-treated plates
-
Test compound and bacterial strain (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Growth:
-
Prepare serial dilutions of the test compounds in a 96-well plate as described in the MIC protocol. The concentrations tested should be sub-MIC to ensure that any reduction in biofilm is not due to bactericidal or bacteriostatic effects.
-
Inoculate the wells with a standardized bacterial suspension in TSB. Include growth control wells (no compound).
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Staining:
-
Carefully discard the planktonic (free-floating) cells from the wells by inverting the plate.
-
Gently wash the wells twice with PBS to remove any remaining non-adherent cells.
-
Air-dry the plate completely.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. Rationale: Crystal violet stains the cells and extracellular matrix components of the biofilm.
-
-
Quantification:
-
Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.
-
Air-dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes.
-
Measure the absorbance at 550-590 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm.
-
Calculate the percentage of biofilm inhibition relative to the growth control. A compound that reduced biofilm by 58% was identified as a hit in one study.[8]
-
References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Medicinal Chemistry. Available at: [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). Available at: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. New Mexico State University. Available at: [Link]
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Ain Shams University. Available at: [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. Available at: [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available at: [Link]
-
Synthesis and Antibacterial Activity of 5-Thiomethylfuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Innovative Journal of Medical and Health Science. Available at: [Link]
-
Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
A comprehensive review on furan and its derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Antimicrobial Furancarboxylic Acids from a Penicillium sp. Journal of Natural Products. Available at: [Link]
-
Pharmacological activity of furan derivatives. Modern Medicine. Available at: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. woah.org [woah.org]
- 6. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 7. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdb.apec.org [pdb.apec.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antimicrobial Furancarboxylic Acids from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Role of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic Acid in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid in drug discovery. This document outlines the scientific rationale for its investigation, proposes potential therapeutic applications, and provides detailed protocols for its synthesis and biological evaluation.
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The furan ring is a versatile five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds.[1] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems, such as phenyl rings, often leading to improved metabolic stability, enhanced drug-receptor interactions, and better bioavailability.[1] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2]
Similarly, the piperidine scaffold is highly privileged in medicinal chemistry, appearing in a vast array of clinically approved drugs.[3] The inclusion of a piperidine motif can enhance a molecule's druggability by improving its pharmacokinetic properties, such as absorption and metabolic stability, while often reducing toxicity.[3]
The compound this compound combines these two privileged scaffolds with a sulfonamide linker. Sulfonamides are well-established as carboxylic acid isosteres and are present in numerous approved drugs, often contributing to target binding and favorable physicochemical properties.[4] This unique combination of a furan-carboxylic acid, a sulfonamide, and a piperidine ring suggests that this compound is a promising candidate for investigation in various therapeutic areas.
Proposed Therapeutic Applications and Mechanisms of Action
Based on the known biological activities of structurally related furan and piperidine derivatives, several potential therapeutic applications for this compound can be postulated:
-
Antifungal Agents: Furan carboxylic acid derivatives have shown significant inhibitory effects against various plant pathogens.[5] The mechanism may involve the inhibition of essential fungal enzymes, such as succinate dehydrogenase (SDH).[5]
-
Cancer Immunotherapy: Derivatives of 2,5-dimethylfuran-3-carboxylic acid have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune escape.[6] The carboxylic acid moiety is crucial for coordinating with the heme iron in the enzyme's active site.[6]
-
Anti-diabetic Agents: Phenotypic screening has led to the discovery of furan-2-carboxylic acid derivatives that ameliorate type 2 diabetes by inhibiting gluconeogenesis.[7]
-
Antitubercular Agents: 5-Phenyl-furan-2-carboxylic acids have emerged as potential therapeutics for tuberculosis by targeting iron acquisition in mycobacterial species.[8]
The following workflow outlines a potential path for investigating this compound in a drug discovery program.
Caption: Drug discovery workflow for this compound.
Synthetic Protocols
A plausible synthetic route to this compound can be adapted from established methods for similar compounds.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 5-chlorosulfonylfuran-2-carboxylic acid.
Materials:
-
5-chlorosulfonylfuran-2-carboxylic acid
-
Piperidine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) (1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Step 1: Sulfonamide Formation a. Dissolve 5-chlorosulfonylfuran-2-carboxylic acid (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (2.2 eq) to the solution. d. Slowly add piperidine (1.1 eq) dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction with 1 M HCl. h. Separate the organic layer and wash with saturated NaHCO₃ solution and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide intermediate.
-
Step 2: Hydrolysis of Ester (if starting from an ester derivative) a. If the starting material is an ester, dissolve the purified sulfonamide intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water. b. Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature. c. Monitor the hydrolysis by TLC. d. Once complete, acidify the reaction mixture with 1 M HCl to pH 2-3. e. Extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.
In Vitro Biological Evaluation Protocols
The following protocols are proposed for the initial biological screening of this compound based on the potential therapeutic applications.
Protocol 2: Antifungal Susceptibility Testing
This protocol describes a method for determining the minimum inhibitory concentration (MIC) of the compound against fungal pathogens.
Materials:
-
Fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)[5]
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
This compound
-
Positive control antifungal agent (e.g., Amphotericin B)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the fungal growth medium in a 96-well plate.
-
Prepare a fungal inoculum and adjust the concentration to a standard density.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive control (fungal inoculum with medium and no compound) and negative control (medium only) wells.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the MIC by visual inspection for fungal growth or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible growth.
Protocol 3: IDO1 Inhibition Assay
This protocol outlines a cell-based assay to evaluate the inhibitory activity of the compound against the IDO1 enzyme.[6]
Materials:
-
HeLa or THP-1 cells[6]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound
-
Positive control IDO1 inhibitor (e.g., Epacadostat)
-
L-tryptophan
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent)
-
96-well cell culture plates
Procedure:
-
Seed HeLa or THP-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce IDO1 expression.
-
After induction, add serial dilutions of this compound to the wells.
-
Add L-tryptophan, the substrate for IDO1, to each well.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Collect the cell supernatant and measure the concentration of kynurenine, the product of IDO1 activity, using a colorimetric assay with Ehrlich's reagent.
-
Calculate the percentage of IDO1 inhibition for each compound concentration and determine the IC₅₀ value.
Physicochemical Properties and ADME Profiling
A critical aspect of drug discovery is the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Weight | ~303.3 g/mol | Adherence to Lipinski's Rule of Five |
| logP | 1.5 - 2.5 | Optimal for membrane permeability and solubility |
| pKa (Carboxylic Acid) | 3.0 - 4.0 | Ionization state at physiological pH |
| H-Bond Donors | 1 | Potential for target interactions |
| H-Bond Acceptors | 5 | Potential for target interactions |
Protocol 4: In Vitro ADME Assays
A panel of in vitro ADME assays should be conducted to assess the drug-like properties of this compound.
-
Solubility: Determine the thermodynamic and kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4.
-
Permeability: Assess the permeability using a Caco-2 or PAMPA assay to predict intestinal absorption.
-
Metabolic Stability: Evaluate the stability in liver microsomes (human, rat) to predict the rate of metabolic clearance.
-
Plasma Protein Binding: Determine the extent of binding to human and rat plasma proteins, as this can affect the free drug concentration.[9]
Conclusion
This compound represents a novel chemical entity with significant potential in drug discovery. Its design incorporates structural motifs that are prevalent in a wide range of successful therapeutic agents. The protocols and application notes provided herein offer a strategic framework for the synthesis, characterization, and biological evaluation of this promising compound. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. Available at: [Link]
-
Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed. Available at: [Link]
-
Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) | Request PDF - ResearchGate. Available at: [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc. Available at: [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. Available at: [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. Available at: [Link]
-
2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Available at: [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - NIH. Available at: [Link]
-
FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules - PSE Community.org. Available at: [Link]
-
Synthesis of 5-nitrofuran-2-carboxylic acid chloride - PrepChem.com. Available at: [Link]
-
(PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid - ResearchGate. Available at: [Link]
-
Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. psecommunity.org [psecommunity.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Sulfonylfuran Derivatives
Introduction: The Therapeutic Potential of Sulfonylfuran Derivatives
Sulfonylfuran derivatives, a class of organic compounds characterized by a sulfonyl group linked to a furan ring, represent a promising area of medicinal chemistry. While structurally related to the well-known sulfonylureas, the incorporation of the furan moiety offers unique stereochemical and electronic properties that can be exploited for novel therapeutic applications. Historically, sulfonylureas have been a cornerstone in the management of type 2 diabetes, primarily through their action on the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to enhanced insulin secretion.[1][2][3] Given this precedent, sulfonylfuran derivatives are being investigated for similar activities, as well as for a broader range of biological targets.[4]
High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[5][6] This guide provides a detailed framework for the development and implementation of robust HTS assays tailored for the discovery and characterization of bioactive sulfonylfuran derivatives. We will delve into the mechanistic basis for assay design, provide step-by-step protocols for both biochemical and cell-based approaches, and discuss the critical aspects of data analysis and assay validation.
Understanding the Primary Target: The K-ATP Channel
The canonical target of sulfonylurea drugs is the K-ATP channel, an octameric protein complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[7][8] The SUR subunit, a member of the ATP-binding cassette (ABC) transporter family, possesses the binding site for sulfonylureas and related compounds.[2][9]
The binding of a sulfonylurea or a similar modulator to the SUR1 subunit in pancreatic β-cells inhibits the channel's activity.[10] This leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[1][2] Therefore, assays designed to screen for sulfonylfuran derivatives often focus on identifying modulators of the K-ATP channel.
Biochemical Assays: Probing Direct Target Engagement
Biochemical assays offer a direct and controlled environment to study the interaction between sulfonylfuran derivatives and their purified molecular target, typically the SUR1 subunit or a SUR1/Kir6.2 complex. These assays are invaluable for primary screening to identify compounds that bind to the target with high affinity.
Application Note 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Binding Assay
Principle: This assay measures the binding of a fluorescently labeled ligand to the SUR1 subunit. A long-lifetime europium cryptate (donor) is conjugated to an anti-tag antibody (e.g., anti-GST), which binds to a tagged SUR1 protein. A fluorescently labeled sulfonylurea analog (e.g., glibenclamide-d2, acceptor) is used as the tracer. When the tracer binds to SUR1, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). Unlabeled sulfonylfuran derivatives from the screening library will compete with the tracer for binding to SUR1, leading to a decrease in the FRET signal.
Causality of Experimental Choices: The use of HTRF® provides a robust, low-background, and homogeneous assay format suitable for HTS.[5] The time-resolved detection minimizes interference from compound autofluorescence and scattered light. The competitive binding format directly identifies compounds that interact with the target binding site.
Protocol 1: HTRF® Competitive Binding Assay for SUR1
Materials:
-
Purified, tagged (e.g., GST-tagged) human SUR1 protein
-
Anti-GST antibody labeled with europium cryptate (donor)
-
Fluorescently labeled sulfonylurea analog (e.g., glibenclamide-d2, acceptor)
-
Assay buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl₂, 0.1% BSA
-
Sulfonylfuran derivative library (in DMSO)
-
Low-volume 384-well white microplates
-
HTRF®-compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of tagged SUR1, donor-labeled antibody, and acceptor-labeled tracer in assay buffer at 2X the final desired concentration.
-
Compound Dispensing: Dispense 50 nL of each sulfonylfuran derivative from the library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense DMSO.
-
Reagent Addition:
-
Add 5 µL of the 2X SUR1/donor antibody mix to each well.
-
Add 5 µL of the 2X acceptor-labeled tracer to each well.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Detection: Read the plate on an HTRF®-compatible microplate reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm) after excitation at 320 nm.
-
Data Analysis: Calculate the HTRF® ratio (Acceptor Emission / Donor Emission) * 10,000. Determine the percent inhibition for each compound relative to the DMSO controls.
Data Presentation:
| Parameter | Value |
| Final SUR1 Concentration | 5 nM |
| Final Donor Antibody Conc. | 1 nM |
| Final Acceptor Tracer Conc. | 10 nM |
| Incubation Time | 3 hours |
| Incubation Temperature | 25°C |
| Z'-factor | > 0.7 |
Visualization:
Caption: Workflow for the HTRF® competitive binding assay.
Cell-Based Assays: Assessing Functional Activity
Cell-based assays provide a more physiologically relevant context by evaluating the activity of sulfonylfuran derivatives in a living system.[6][11] These assays can measure downstream functional consequences of K-ATP channel modulation, such as changes in membrane potential or intracellular calcium levels.
Application Note 2: Fluorescence-Based Membrane Potential Assay
Principle: This assay utilizes a fluorescent dye that is sensitive to changes in cell membrane potential. In cells expressing K-ATP channels (e.g., HEK293 cells stably expressing SUR1 and Kir6.2, or pancreatic β-cell lines), active channels contribute to a hyperpolarized state. Inhibition of these channels by an active sulfonylfuran derivative will cause membrane depolarization, which can be detected as a change in the fluorescence of the membrane potential-sensitive dye.
Causality of Experimental Choices: This functional assay directly measures a key physiological event downstream of target engagement. It allows for the identification of both channel inhibitors and activators. The use of a stable cell line expressing the target of interest ensures a robust and reproducible assay window.
Protocol 2: High-Throughput Membrane Potential Assay
Materials:
-
HEK293 cells stably expressing human SUR1 and Kir6.2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR® Membrane Potential Assay Kit)
-
Sulfonylfuran derivative library (in DMSO)
-
Known K-ATP channel blocker (e.g., glibenclamide) as a positive control
-
Known K-ATP channel opener (e.g., diazoxide) as a counter-screen control
-
Black-walled, clear-bottom 384-well cell culture plates
-
Fluorescence imaging plate reader (e.g., FLIPR®, FDSS)
Procedure:
-
Cell Plating: Seed the SUR1/Kir6.2 expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions in the assay buffer. Remove the cell culture medium from the plates and add the dye solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare a compound plate with the sulfonylfuran derivatives and controls at 4X the final desired concentration in assay buffer.
-
Assay Execution and Detection:
-
Place the cell plate and the compound plate into the fluorescence imaging plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal for 3-5 minutes to capture the kinetic response of membrane potential change.
-
-
Data Analysis: Analyze the fluorescence data by calculating the change in fluorescence intensity (ΔF) from baseline after compound addition. Normalize the data to the positive (glibenclamide) and negative (DMSO) controls to determine the percent activity.
Data Presentation:
| Parameter | Value |
| Cell Line | HEK293-SUR1/Kir6.2 |
| Seeding Density | 10,000 cells/well |
| Dye Loading Time | 1 hour |
| Positive Control (Glibenclamide) | 10 µM |
| Z'-factor | > 0.6 |
Visualization:
Caption: Workflow for the cell-based membrane potential assay.
Assay Validation and Data Interpretation
The reliability of any HTS campaign hinges on rigorous assay validation.[12][13] Key parameters to assess include:
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio indicates a more robust assay.
-
Signal-to-Noise (S/N) Ratio: The difference between the mean signal and the mean background, divided by the standard deviation of the background.
-
Z'-factor: A statistical parameter that reflects the dynamic range of the assay and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14]
-
DMSO Tolerance: The assay should be tolerant to the concentration of DMSO used to solubilize the compounds, typically ≤ 1%.
Hit Identification and Confirmation: A "hit" is typically defined as a compound that produces a response exceeding a certain threshold (e.g., >3 standard deviations from the mean of the negative controls). All initial hits should be re-tested to confirm their activity. Confirmed hits should then be subjected to dose-response analysis to determine their potency (e.g., IC₅₀ or EC₅₀).
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in data | Inconsistent liquid handling; Cell plating non-uniformity; Reagent instability | Calibrate and maintain automated liquid handlers; Optimize cell seeding protocol; Prepare fresh reagents daily |
| Low Z'-factor | Small assay window; High data variability | Optimize reagent concentrations; Use a more potent positive control; Improve assay precision |
| False positives | Compound autofluorescence; Non-specific inhibition | Screen compounds in the absence of the target; Perform counter-screens; Use alternative assay technologies for confirmation |
| False negatives | Low compound potency; Compound insolubility or degradation | Screen at higher concentrations (if possible); Assess compound solubility and stability in assay buffer |
Conclusion
The methodologies outlined in this guide provide a robust starting point for the high-throughput screening of sulfonylfuran derivatives. By combining direct-binding biochemical assays with functional cell-based screens, researchers can efficiently identify and characterize novel modulators of the K-ATP channel and other potential targets. A commitment to rigorous assay validation and thoughtful data analysis is paramount to the success of any HTS campaign and is the foundation for advancing promising hit compounds into the drug development pipeline.
References
- Current time information in Vhembe District Municipality, ZA. Google. Retrieved January 20, 2026.
- Miao, Y., et al. (2020). Back to basics: label-free technologies for small molecule screening. PubMed.
- Kereïche, S., et al. (2020).
- Hao, F., et al. (2015). An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. PubMed Central.
- Bergendahl, V., et al. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. PubMed Central.
- Cooper, M. A. (2003). High-Throughput Screening Using Label-Free Technologies. Semantic Scholar.
- Colecraft, H. M., & Sanguinetti, M. C. (2010).
- Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- Giménez, E., et al. (2019). Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors.
- Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed.
- Su, K., et al. (2018). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. PNAS.
- Halai, R., & Cooper, M. A. (2012). Using label-free screening technology to improve efficiency in drug discovery. PubMed.
- Wang, L., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI.
- LaMarr, W. A., et al. (2007). Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery.
- Lin, Y.-W., et al. (2015).
- Comley, J. (2016).
- An, W. F., & Trask, O. J. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI.
- Bergendahl, V., et al. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase.
- Masson, J.-F. (2015). Label-free technologies for monitoring drug interactions. Drug Target Review.
- Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences.
- Yasgar, A., et al. (2015).
- Robers, M. B., et al. (2016). High Throughput Screening Compatible Methods for Quantifying Protein Interactions in Living Cells. The Royal Society of Chemistry.
- Medical Institution. (2025). Sulfonylureas - Mechanism of Action Animation | Anti - Diabetic Drugs | Pharmacology. YouTube.
- Pharmacy 180. (n.d.). Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology. Pharmacy 180.
- Chen, T. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- InfinixBio. (n.d.).
- Blucher, A. S., & McWeeney, S. K. (2014).
- Ortega, F. J., et al. (2021).
- Blucher, A. S., & McWeeney, S. K. (2014).
- Devaraneni, P. K., et al. (2020). ATP binding without hydrolysis switches sulfonylurea receptor 1 (SUR1)
- Medicover Hospitals. (2024). Sulfonylureas: Mechanism, Dosage, and Side Effects. Medicover Hospitals.
- Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening.
- Nonstop Neuron. (2021). Mechanism of Action of Sulfonylureas and Meglitinide Analogs. YouTube.
- Cleveland Clinic. (n.d.). Sulfonylureas: Uses, Side Effects & How They Work. Cleveland Clinic.
- Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays. Thermo Fisher Scientific - US.
- Dillin, A., & Cohen, E. (2011). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS.
- Li, Y., et al. (2013).
- Byabscience. (n.d.). Human Sulfonylurea Receptor 1 (SUR1; ABCC8) ELISA Kit. Byabscience.
- Byabscience. (2024). Human sulfonylurea receptor 1 (SUR1; ABCC8) ELISA kit Instructions for use. Byabscience.
- BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH.
- Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
- Tattersall, R. (2008). Discovery of the sulphonylureas. DiabetesontheNet.
- Coetzee, W. A. (1998).
- Yousef, F., et al. (2018).
- Bui, T. T., et al. (2020). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Kalra, S., et al. (2015). Sulfonylureas: Assets in the past, present and future. PMC.
- Pirotte, B., et al. (2004). Potassium channel modulators: scientific applications and therapeutic promise.
- Eurofins. (2024). High-Throughput Screening for Discovery of Novel Solid Forms. Eurofins.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Sulfonylureas: Mechanism, Dosage, and Side Effects [medicoverhospitals.in]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. benthamscience.com [benthamscience.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A role of the sulfonylurea receptor 1 in endocytic trafficking of ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. The short form of the SUR1 and its functional implications in the damaged brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. infinixbio.com [infinixbio.com]
- 14. books.rsc.org [books.rsc.org]
Cell-based assays involving 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
As a Senior Application Scientist, this document provides a comprehensive guide for the initial cell-based characterization of the novel compound, 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid. Given the absence of published biological data for this specific molecule, we will adopt a hypothesis-driven approach based on its structural motifs. This guide is designed to be a starting point for researchers to uncover its potential therapeutic activities.
Structural Rationale for Proposed Biological Evaluation
The structure of this compound combines three key chemical moieties that are prevalent in pharmacologically active compounds:
-
Furan-2-carboxylic Acid Core : The furan ring is a versatile scaffold found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
-
Piperidine Ring : This saturated heterocycle is a "privileged scaffold" in medicinal chemistry.[2] It is often incorporated into drug candidates to enhance solubility, metabolic stability, and pharmacokinetic properties, while also allowing for specific interactions with biological targets.[2]
-
Sulfonamide Group : The sulfonamide functional group is a cornerstone of medicinal chemistry, famously associated with antimicrobial drugs, but also found in diuretics, anticonvulsants, and inhibitors of enzymes like carbonic anhydrases and protein disulfide isomerases.[3][4]
The combination of these fragments suggests that this compound could exhibit a range of biological effects. This guide will focus on two primary areas of investigation: Anticancer and Anti-inflammatory activities. We will employ a tiered screening approach, starting with broad phenotypic assays and progressing to more specific mechanistic studies.
Part 1: Initial Characterization: Solubility, Stability, and Cytotoxicity
Before initiating cell-based assays, it is crucial to determine the fundamental physicochemical properties of the compound.
Aqueous Solubility and Stock Solution Preparation
Accurate determination of compound concentration is vital for reproducible results.
Protocol:
-
Solvent Selection : Begin by assessing the solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions of organic molecules.
-
Stock Solution Preparation :
-
Accurately weigh 1-5 mg of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Use gentle vortexing or sonication to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation :
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Crucial Note : Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
General Cytotoxicity Screening
The first step in a biological evaluation is to determine the compound's effect on cell viability. This allows for the calculation of the 50% inhibitory concentration (IC50), a key parameter for designing subsequent mechanistic assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing metabolic activity as an indicator of cell viability.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Recommended Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Features |
| A549 | Lung Carcinoma | Adherent, robust, widely used for initial screening. |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, common model for breast cancer. |
| HeLa | Cervical Adenocarcinoma | Highly proliferative, one of the oldest and most common human cell lines. |
| HT-29 | Colorectal Adenocarcinoma | Forms differentiated epithelial layers, useful for gut cancer models.[4] |
| U-87 MG | Glioblastoma | Represents a common and aggressive form of brain cancer. |
Protocol: MTT Cytotoxicity Assay
-
Cell Plating :
-
Harvest logarithmically growing cells using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the appropriate density (e.g., 5 x 10^4 cells/mL for A549).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a 2X concentration series of the compound in culture medium from your DMSO stock. For an initial screen, a wide concentration range is recommended (e.g., 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.
-
Return the plate to the incubator for 48 to 72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization :
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Part 2: Elucidating the Mechanism of Cell Death
If this compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V : A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) : A fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where membrane integrity is lost.
Apoptosis Detection Principle
Caption: Differentiation of cell states using Annexin V and PI staining.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Culture and Treatment :
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
-
Cell Harvesting :
-
Collect the culture supernatant (which contains floating dead cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method or brief trypsinization.
-
Combine the detached cells with the supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining :
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Part 3: Investigating Anti-inflammatory Potential
The furan and sulfonamide motifs are also associated with anti-inflammatory properties. A key pathway in inflammation is the activation of Nuclear Factor-kappa B (NF-κB), which drives the expression of pro-inflammatory genes.
NF-κB Activation Reporter Assay
This assay uses a cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. A reduction in reporter signal in the presence of the compound indicates inhibition of the NF-κB pathway.
Simplified NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture :
-
Use a stable reporter cell line, such as HEK293/NF-κB-luc or THP-1/NF-κB-luc.
-
Plate the cells in a white, opaque 96-well plate suitable for luminescence measurements.
-
-
Compound Pre-treatment :
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control.
-
-
Stimulation :
-
Stimulate the cells with an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL) or Lipopolysaccharide (LPS, e.g., 1 µg/mL).
-
Include an unstimulated control to determine baseline NF-κB activity.
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Reading :
-
Remove the medium and wash the cells gently with PBS.
-
Add a passive lysis buffer and incubate according to the manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Normalize the luminescence signal of treated wells to that of the stimulated vehicle control.
-
Plot the percentage of NF-κB inhibition against compound concentration to determine the IC50.
-
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial characterization of this compound. The data generated from these assays will provide a strong foundation for understanding its biological potential.
-
If the compound is cytotoxic, further studies could include cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family), and screening against a broader panel of cancer cell lines.
-
If the compound shows anti-inflammatory activity, subsequent experiments could involve measuring the production of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA or investigating its effects on other inflammatory pathways.
By systematically applying these cell-based assays, researchers can efficiently determine whether this compound warrants further investigation as a potential therapeutic agent.
References
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Available at: [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKAT USA. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. National Institutes of Health. Available at: [Link]
-
Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
5-(1-Phenylsulfanylethyl)furan-2-carboxylic acid. PubChem. Available at: [Link]
-
Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI. Available at: [Link]
-
Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Furan-Based Therapeutic Agents in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of the Furan Scaffold
The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique stereoelectronic properties allow it to serve as a bioisostere for other aromatic systems, such as phenyl rings, often enhancing metabolic stability, bioavailability, and receptor-ligand interactions.[1] Furan derivatives have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, neuroprotective, antibacterial, antifungal, and antiviral properties.[2][3] This diverse bioactivity has established the furan motif as a critical component in the development of novel therapeutic agents.[4]
This comprehensive guide provides detailed application notes and standardized protocols for the preclinical evaluation of furan-based therapeutic agents in established animal models. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of robust data to support the advancement of promising furan-containing drug candidates.
Section 1: Anti-inflammatory Furan Derivatives
Furan-containing compounds have shown significant promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators and signaling pathways.[3][5]
Rationale for Animal Model Selection
The carrageenan-induced paw edema model in rodents is a widely accepted and highly reproducible acute inflammatory model, ideal for the initial screening of novel anti-inflammatory compounds.[5] This model allows for the assessment of a compound's ability to inhibit the inflammatory cascade, which involves the release of various mediators, including histamine, serotonin, bradykinin, and prostaglandins.
Key Signaling Pathways
Many furan derivatives exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.[5][6][7] Inhibition of these pathways can lead to a downstream reduction in pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[5][6]
Diagram: Inflammatory Signaling Pathways Targeted by Furan Derivatives
Caption: Furan derivatives can inhibit inflammation by targeting key nodes in the TLR4-mediated NF-κB and MAPK signaling pathways.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a furan-based therapeutic agent.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test furan derivative
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin or a known COX-2 inhibitor (e.g., Celecoxib)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight with free access to water before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Furan derivative (low dose)
-
Group 3: Furan derivative (high dose)
-
Group 4: Positive control
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, furan derivative, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Endpoint Analysis:
-
Primary: Paw volume measurement.
-
Secondary (optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histopathological analysis or measurement of inflammatory markers (e.g., TNF-α, IL-6, PGE2) by ELISA or qPCR.
Table 1: Example Dosing for Anti-inflammatory Furan Derivatives in Rodent Models
| Compound Class | Specific Compound | Animal Model | Route of Administration | Dose Range | Reference |
| Furanone Derivative | DFU | Rat | Oral | 0.3 - 3 mg/kg | [8] |
| Furanocoumarin | Bergapten | Chick | - | ED50: 1.6 mg/kg | [5] |
| Furan-2,5-dione | BPD | Rat | - | - | [6] |
| Furan Derivative | MF-tricyclic | Rat | - | ED50: 0.5 mg/kg | [9] |
Section 2: Anticancer Furan Derivatives
The furan scaffold is present in several compounds with potent anticancer activity, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[10][11][12]
Rationale for Animal Model Selection
Human tumor xenograft models in immunodeficient mice (e.g., nude or SCID mice) are the gold standard for evaluating the in vivo efficacy of novel anticancer agents.[1] These models allow for the assessment of a compound's ability to inhibit the growth of human-derived tumors in a living organism.
Key Signaling Pathways
Furan derivatives have been shown to target critical cancer-related signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, often by modulating the activity of tumor suppressor genes like PTEN.[11][12] Some derivatives also induce apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bax and Bcl-2.[10]
Diagram: Anticancer Mechanisms of Furan Derivatives
Caption: Furan derivatives can induce apoptosis in cancer cells by promoting PTEN activity to suppress pro-survival pathways and by modulating the expression of Bax and Bcl-2.
Protocol: Human Tumor Xenograft in Mice
Objective: To determine the in vivo antitumor efficacy of a furan-based therapeutic agent.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Matrigel (optional, to improve tumor take rate)
-
Test furan derivative
-
Vehicle
-
Positive control (e.g., Doxorubicin, Paclitaxel)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Cell Preparation: Harvest cells and resuspend in sterile PBS or media, with or without Matrigel, at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Compound Administration: Administer the vehicle, furan derivative, or positive control according to the planned dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, i.p. injection).
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a maximum allowable size.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Endpoint Analysis:
-
Primary: Tumor volume.
-
Secondary: Body weight (as a measure of toxicity), survival analysis. At the end of the study, tumors and major organs can be collected for histopathological analysis, immunohistochemistry (e.g., for proliferation and apoptosis markers), and Western blotting to confirm the mechanism of action.
Table 2: Example Dosing for Anticancer Furan Derivatives in Rodent Models
| Compound Class | Specific Compound | Animal Model | Route of Administration | Dose | Reference |
| Furanopyridinone | Compound 4c | Mouse (Esophageal Cancer) | - | 20 µg/mL (in vitro) | [13] |
| Furan-Based | Compound 7 | Mouse (Breast Cancer) | - | IC50: 2.96 µM (in vitro) | [10] |
| Furan Derivative | - | Rat (Hepatocellular Carcinoma) | Gavage | 2, 4, or 8 mg/kg/day | [14] |
Section 3: Neuroprotective Furan Derivatives
Furan-containing compounds are being investigated for their potential to treat neurodegenerative diseases like Parkinson's and Alzheimer's disease, primarily due to their antioxidant and anti-inflammatory properties.[15]
Rationale for Animal Model Selection
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is a well-established model that recapitulates many of the key pathological features of the human disease, including the selective loss of dopaminergic neurons in the substantia nigra.[16][17] This model is suitable for evaluating the neuroprotective and neuro-restorative effects of novel therapeutic agents.
Key Signaling Pathways
The neuroprotective effects of some compounds in the MPTP model are mediated through the inhibition of neuroinflammatory pathways and the modulation of cell survival pathways such as the PI3K/Akt pathway.[18][19]
Diagram: Neuroprotective Mechanisms of Furan Derivatives in a Parkinson's Disease Model
Caption: Furan derivatives may exert neuroprotective effects by inhibiting microglia activation and promoting neuronal survival through pathways like PI3K/Akt.
Protocol: MPTP-Induced Parkinson's Disease in Mice
Objective: To assess the neuroprotective effects of a furan-based therapeutic agent.
Materials:
-
C57BL/6 mice
-
MPTP-HCl
-
Test furan derivative
-
Vehicle
-
Positive control (e.g., L-DOPA)
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Compound Administration: Administer the vehicle, furan derivative, or positive control to the mice for a specified period before and/or during MPTP treatment.
-
MPTP Induction: Induce Parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days.
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at various time points after MPTP administration.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue.
-
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC-ECD.
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
Endpoint Analysis:
-
Primary: Behavioral outcomes, dopaminergic neuron count.
-
Secondary: Levels of dopamine and its metabolites, markers of neuroinflammation and oxidative stress in the brain.
Section 4: Pharmacokinetics and Toxicity Assessment
Understanding the pharmacokinetic profile and potential toxicity of furan-based compounds is crucial for their development as therapeutic agents.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a furan derivative in rodents.
Protocol Outline:
-
Administer the furan derivative to rats or mice via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at various time points.
-
Process blood to obtain plasma.
-
Analyze plasma samples for the concentration of the parent compound and its major metabolites using a validated bioanalytical method, such as LC-MS/MS.[20][21][22]
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Toxicity Evaluation
Objective: To assess the potential toxicity of a furan-based therapeutic agent.
Protocol Outline:
-
Administer the furan derivative to rodents at various dose levels for a specified duration (e.g., 14 or 28 days).
-
Monitor clinical signs and body weight throughout the study.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis (e.g., liver enzymes ALT, AST; kidney function markers BUN, creatinine).
-
Perform a full necropsy and collect major organs for histopathological examination.
Table 3: Toxicity Data for Furan in Rodents
| Species | Route | Dose | Observation | Reference |
| Rat | Oral | 1650 mg/kg | LD50 | [23] |
| Mouse | Oral | 2300 mg/kg | LD50 | [23] |
| Rat | Gavage | 2, 4, 8 mg/kg/day (2 years) | Cholangiocarcinoma | [24][25] |
Note: The toxicity of furan itself highlights the importance of careful toxicological evaluation of any new furan-based therapeutic agent.
References
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]
-
Gaikwad, N. D. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
ResearchGate. (n.d.). Furan Derivatives as Selective COX-2 Inhibitors. [Link]
-
Pharmacological activity of furan derivatives. (2024). Pharma Publisher. [Link]
-
Gao, Z., et al. (2018). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 59(4), 745–754. [Link]
-
Lee, E. J., et al. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 166(5), 1649–1663. [Link]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451-463. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(40), 36035–36053. [Link]
-
Wang, Y., et al. (2021). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 26(20), 6199. [Link]
-
Wang, Y., et al. (2021). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. [Link]
-
Gorniak, I., et al. (2019). The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells. International Journal of Molecular Sciences, 20(9), 2307. [Link]
-
Riendeau, D., et al. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 121(1), 105–117. [Link]
-
ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. [Link]
-
Mally, A., et al. (2013). Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. Chemical Research in Toxicology, 26(6), 957–967. [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]
-
ResearchGate. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]
-
Chan, C. C., et al. (1998). Pharmacological characterization of a selective COX-2 inhibitor MF-tricyclic, [3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone], in multiple preclinical species. The Journal of Pharmacology and Experimental Therapeutics, 285(1), 101–108. [Link]
-
Doerge, D. R., et al. (2016). Low dose assessment of the carcinogenicity of furan in male F344/N Nctr rats in a 2-year gavage study. Food and Chemical Toxicology, 97, 246–253. [Link]
-
Bi, W., et al. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience, 13, 1245. [Link]
-
Al-Massri, K. F., et al. (2021). Neuroprotective effect of rhaponticin against Parkinson disease: Insights from in vitro BV-2 model and in vivo MPTP-induced mice model. Journal of Biochemical and Molecular Toxicology, 35(1), e22631. [Link]
-
Shchekotikhin, A. E., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(23), 7356. [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4252. [Link]
-
Wu, S., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Anti-Cancer Agents in Medicinal Chemistry, 20(12), 1481–1494. [Link]
-
Rauf, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4647. [Link]
-
National Toxicology Program. (1993). Furan Acute Exposure Guideline Levels. [Link]
-
Kim, M. S., et al. (2022). Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson's Disease Model. Antioxidants, 11(9), 1792. [Link]
-
National Toxicology Program. (1993). Toxicology and Carcinogenesis Studies of Furan (CAS No. 110-00-9) in F344 Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 402, 1–286. [Link]
-
Al-Malki, A. L., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link]
-
Śniegocki, T., et al. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 62(2), 161–166. [Link]
-
Suneetha, A., et al. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NITROFURANTOIN IN HUMAN PLASMA BY LC -MS / MS. International Journal of Pharmaceutical Sciences and Research, 8(10), 4252-4259. [Link]
-
Wang, Z., et al. (2023). Morin exhibits a neuroprotective effect in MPTP-induced Parkinson's disease model via TFEB/AMPK-mediated mitophagy. Phytomedicine, 116, 154866. [Link]
-
Al-Malki, A. L., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Pharmaceuticals, 17(10), 1259. [Link]
-
King, J. N., et al. (2014). Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor robenacoxib. Journal of Veterinary Pharmacology and Therapeutics, 37(1), 1–17. [Link]
-
Zhao, J., et al. (2019). Neuroprotective effects of resveratrol in an MPTP mouse model of Parkinson's-like disease: possible role of SOCS-1 in reducing pro-inflammatory responses. Journal of Neuroimmunology, 328, 56–66. [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. [Link]
-
Nurislamova, T. V., et al. (2021). Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE, (11), 33-41. [Link]
-
Gerstenfeld, L. C., et al. (2003). Dose and time-dependent effects of cyclooxygenase-2 inhibition on fracture-healing. Journal of Bone and Joint Surgery. American Volume, 85(4), 718–726. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijabbr.com [ijabbr.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of a selective COX-2 inhibitor MF-tricyclic, [3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone], in multiple preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. Low dose assessment of the carcinogenicity of furan in male F344/N Nctr rats in a 2-year gavage study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 17. Neuroprotective effect of rhaponticin against Parkinson disease: Insights from in vitro BV-2 model and in vivo MPTP-induced mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Morin exhibits a neuroprotective effect in MPTP-induced Parkinson's disease model via TFEB/AMPK-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijpsr.com [ijpsr.com]
- 23. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 24. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Toxicology and Carcinogenesis Studies of Furan (CAS No. 110-00-9) in F344 Rats and B6C3F1 Mice(Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid is a multifaceted organic compound that incorporates a furan ring, a carboxylic acid, and a piperidine-1-sulfonamide group. This unique combination of functional groups suggests its potential utility as a scaffold in medicinal chemistry and drug discovery. The furan ring is a common motif in bioactive molecules, the carboxylic acid provides a handle for further chemical modifications or can act as a key binding feature, and the sulfonamide group is a well-established pharmacophore.
The inherent reactivity of the sulfonyl group, coupled with the potential instability of the furan ring under certain conditions, necessitates a thorough understanding of its handling and storage requirements to ensure the integrity of the compound and the safety of laboratory personnel. These application notes provide a detailed guide to the safe handling, storage, and use of this compound, based on the chemical principles of its constituent functional groups.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound and its parent structures is provided below.
| Property | This compound | 2-Furoic Acid | Piperidine |
| Molecular Formula | C₁₀H₁₃NO₅S | C₅H₄O₃[1] | C₅H₁₁N |
| Molecular Weight | 259.28 g/mol | 112.08 g/mol [1] | 85.15 g/mol |
| Appearance | Likely a solid | White crystalline solid[2] | Colorless liquid[3] |
| Primary Hazards | Irritant, Corrosive (based on components) | Irritant[1][4] | Flammable, Toxic, Corrosive[3][5] |
Safe Handling and Personal Protective Equipment (PPE)
The tripartite structure of this compound dictates a cautious approach to its handling, drawing upon safety protocols for sulfonyl-containing compounds, carboxylic acids, and piperidine derivatives.
Core Principles of Safe Handling:
-
Work in a Ventilated Area : All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid Dust Formation : As a solid, care should be taken to avoid the generation of dust when transferring the material.[4][7]
-
Prevent Contact : Direct contact with skin and eyes must be avoided. The compound is expected to be an irritant and potentially corrosive.[3][4]
-
Grounding : For transfers of larger quantities where static electricity could be a concern, grounding and bonding of containers and receiving equipment should be considered.[3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use. | Prevents skin contact with the potentially corrosive and irritant compound. |
| Body Protection | Chemical-resistant lab coat. For larger quantities, consider an apron.[6] | Protects skin and clothing from splashes and spills. |
| Respiratory Protection | Not typically required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | Prevents inhalation of dust or aerosols. |
Diagram 1: PPE Workflow for Handling this compound
Caption: A visual guide to the correct sequence of donning and doffing PPE.
Storage Guidelines
Proper storage is crucial to maintain the stability and purity of this compound. The recommendations below are derived from best practices for storing its constituent functional groups.
-
Container : Store in a tightly closed, well-sealed container to prevent exposure to moisture and air.[6][7] Glass or other inert material containers are recommended.
-
Atmosphere : For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize potential degradation from atmospheric moisture and oxygen.
-
Temperature : Store in a cool, dry, and well-ventilated place.[6][7] Avoid direct sunlight and heat sources. Refrigeration may be appropriate for long-term storage, but ensure the container is sealed to prevent condensation upon removal.
-
Incompatibilities :
-
Bases : Store away from strong bases, as they can react with the carboxylic acid and potentially the sulfonamide group.[6]
-
Strong Oxidizing Agents : Keep segregated from strong oxidizing agents.[6]
-
Water/Moisture : The sulfonyl group may be susceptible to hydrolysis over time, especially if impurities from the synthesis (e.g., residual sulfonyl chloride) are present.
-
Acids : While the compound is itself an acid, it should be stored away from strong mineral acids which could potentially promote decomposition of the furan ring.[8]
-
Diagram 2: Chemical Incompatibility and Storage
Sources
- 1. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. matrixscientific.com [matrixscientific.com]
- 7. targetmol.com [targetmol.com]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing the Synthesis of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic Acid
Welcome to the dedicated technical support center for the synthesis of 5-(piperidine-1-sulfonyl)furan-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related sulfonamide compounds. In the following sections, we will address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, evidence-based solutions to enhance your experimental outcomes. Our guidance is grounded in established chemical principles and practical, field-tested experience.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the most common synthetic route for this compound, and what are the critical intermediates?
The most prevalent and logical synthetic pathway commences with a readily available starting material, 2-furancarboxylic acid. The synthesis is typically a two-step process:
-
Sulfonation of 2-Furancarboxylic Acid: The first critical step is the sulfonation of the furan ring to generate the intermediate, 5-(chlorosulfonyl)furan-2-carboxylic acid. This is commonly achieved using a strong sulfonating agent.
-
Sulfonamide Formation: The second step involves the reaction of the sulfonyl chloride intermediate with piperidine to form the desired this compound.
A visual representation of this synthetic workflow is provided below.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section is structured to address specific issues you may encounter during your synthesis. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Question: I am experiencing a low yield of 5-(chlorosulfonyl)furan-2-carboxylic acid. What are the likely causes, and how can I optimize this step?
Answer:
Low yields in the initial sulfonation step are a frequent challenge. The furan ring is susceptible to degradation under harsh acidic conditions, and the choice of sulfonating agent and reaction conditions are paramount.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Strong sulfonating agents like chlorosulfonic acid can lead to polymerization and degradation of the furan ring if the temperature is not carefully controlled.
-
Solution: Perform the reaction at a reduced temperature, typically between 0°C and room temperature. The use of a milder sulfonating agent, such as a sulfur trioxide-pyridine or sulfur trioxide-dioxane complex, can also be beneficial in preventing degradation.[1]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction has stalled, a slight increase in temperature or an extension of the reaction time may be necessary.
-
-
Moisture Contamination: Sulfonyl chlorides are highly reactive towards water, leading to the formation of the corresponding sulfonic acid, which can complicate the reaction and purification.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis of the sulfonyl chloride.
-
Experimental Protocol: Optimized Sulfonation of 2-Furancarboxylic Acid
-
Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-furancarboxylic acid.
-
Solvent: Add a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add the sulfonating agent (e.g., sulfur trioxide-pyridine complex) dropwise via the dropping funnel while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for a specified time, monitoring its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by carefully pouring it over crushed ice. The product can then be extracted with an organic solvent.
Question: My sulfonamide formation step is giving a low yield of the final product. What factors should I consider for optimization?
Answer:
The reaction between a sulfonyl chloride and an amine is generally robust, but several factors can influence the yield and purity of the resulting sulfonamide.
Potential Causes & Solutions:
-
Stoichiometry of Reagents: An incorrect ratio of the amine and the sulfonyl chloride can lead to incomplete conversion or the formation of side products.
-
Solution: Typically, a slight excess of the amine (piperidine in this case) is used to drive the reaction to completion. However, a large excess can make purification more challenging. Start with 1.1 to 1.5 equivalents of piperidine.
-
-
Base Selection: The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the amine nucleophile.
-
Solution: While piperidine itself is a base, the addition of a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often beneficial to scavenge the HCl produced. Pyridine can also be used as both a base and a solvent.[2]
-
-
Solvent Choice: The polarity and nature of the solvent can significantly impact the reaction rate.
-
Reaction Temperature: While many sulfonamide formations proceed readily at room temperature, some may require heating to go to completion.
-
Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate. However, be mindful of potential side reactions at elevated temperatures.
-
| Parameter | Recommendation | Rationale |
| Piperidine (equiv.) | 1.1 - 1.5 | Drives the reaction to completion. |
| Base (equiv.) | 1.5 - 2.0 (e.g., TEA, DIPEA) | Neutralizes HCl byproduct, preventing amine protonation.[2] |
| Solvent | Anhydrous DCM, Acetonitrile, or THF | Aprotic solvents are generally preferred.[2][3] |
| Temperature | 0°C to 50°C | Start at room temperature and gently heat if necessary. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
Table 1: Recommended Reaction Conditions for Sulfonamide Formation.
Question: I am struggling to purify the final product, this compound. What are the common impurities and the best purification methods?
Answer:
Effective purification is crucial for obtaining a high-purity final product. The choice of purification method will depend on the nature of the impurities present.
Common Impurities & Purification Strategies:
-
Unreacted Piperidine and Base: Excess amine and the added base (e.g., triethylamine) are common impurities.
-
Solution: During the work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the basic impurities and extract them into the aqueous layer.[2]
-
-
Hydrolyzed Sulfonyl Chloride: The sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride intermediate can be present.
-
Solution: A wash with a mild basic solution (e.g., saturated sodium bicarbonate) during the work-up will remove the acidic sulfonic acid impurity.[2]
-
-
Other Side Products: Depending on the reaction conditions, other unidentified byproducts may be present.
-
Solution:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying sulfonamides. A gradient of ethyl acetate in hexanes is a common eluent system.[2][4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can provide a high degree of purity.[5] Common solvents for recrystallization include ethanol, isopropanol, or mixtures with water.[5]
-
-
Caption: A general workflow for the purification of this compound.
Concluding Remarks
The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions and purification techniques to achieve high yields and purity. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.
References
- Technical Support Center: Optimizing Sulfonamide Synthesis - Benchchem. (n.d.).
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6).
- 2-Furancarboxylic acid | 88-14-2 - Benchchem. (n.d.).
- Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.).
- Byproduct identification and removal in sulfonamide synthesis - Benchchem. (n.d.).
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - Canadian Science Publishing. (n.d.).
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (n.d.).
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (n.d.).
- Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
- 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. (n.d.).
Sources
- 1. 2-Furancarboxylic acid | 88-14-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Furan-2-Carboxylic Acid Derivatives: A Technical Guide to Purification
Welcome to the technical support center for the purification of furan-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies.
I. Foundational Principles: Understanding Your Furan Derivative
Before selecting a purification method, it is crucial to understand the physicochemical properties of your specific furan-2-carboxylic acid derivative. Key parameters to consider include:
-
Acidity (pKa): The pKa of the carboxylic acid group dictates its behavior in acid-base extractions.
-
Solubility: Understanding the solubility profile in various organic solvents and water is fundamental for recrystallization and extraction.
-
Thermal Stability: Furan rings can be susceptible to degradation at elevated temperatures, which is a critical consideration for distillation. Some furan carboxylic acids may undergo decarboxylation at high temperatures.[1]
-
Key Impurities: Knowledge of potential side products and unreacted starting materials from the synthetic route will guide the choice of purification technique. A common synthesis of 2-furoic acid is the Cannizzaro reaction of furfural, which cogenerates furfuryl alcohol.[2]
II. Troubleshooting Common Purification Challenges: FAQs
This section addresses frequently encountered issues during the purification of furan-2-carboxylic acid derivatives in a question-and-answer format.
Recrystallization
Q1: My furan-2-carboxylic acid derivative is not crystallizing from solution, even after cooling. What should I do?
A1: This is a common issue often related to supersaturation or the presence of impurities that inhibit crystal lattice formation. Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to act as a template for crystallization.
-
Reduce Solvent Volume: Carefully evaporate a small amount of the solvent to increase the concentration of your compound. Be cautious not to evaporate too much, as this can cause the compound to "oil out."
-
-
Re-evaluate Your Solvent System:
-
The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3]
-
If your compound is too soluble, consider adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until the solution becomes slightly turbid, then heat until it clarifies and allow it to cool slowly.
-
Q2: My crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A2: Colored impurities are often non-polar, polymeric materials or highly conjugated byproducts.
-
Activated Charcoal (Norite): Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Use a fluted filter paper for the hot filtration to prevent premature crystallization in the funnel.
-
Solvent Selection: Sometimes, the colored impurity is selectively soluble in a specific solvent. Consider washing the crude material with a solvent that dissolves the impurity but not your desired product.
Acid-Base Extraction
Q3: I'm performing an acid-base extraction to isolate my furan-2-carboxylic acid, but an emulsion has formed between the organic and aqueous layers. How can I break it?
A3: Emulsions are colloidal suspensions of one liquid in another and are common when there are surfactants or fine particulate matter present.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] The increased ionic strength of the aqueous layer makes the organic component less soluble, which can help to break the emulsion.[4]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.[4]
-
Filtration: Pass the emulsified layer through a bed of Celite® or glass wool in a Hirsch funnel. This can help to coalesce the dispersed droplets.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.
Q4: My recovery from the acid-base extraction is low. Where could my product be?
A4: Low recovery can be due to several factors:
-
Incomplete Protonation/Deprotonation: Ensure you have added a sufficient amount of acid or base to fully convert your furan-2-carboxylic acid to its salt or free acid form. Check the pH of the aqueous layer with litmus or pH paper. For deprotonation of the carboxylic acid, a pH > (pKa + 1.5) is generally sufficient. For protonation of the carboxylate salt, a pH < (pKa - 1.5) is recommended.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the extracting solvent rather than a single extraction with a large volume. This is a more efficient way to recover your compound.[5]
-
Solubility of the Salt: While the carboxylate salt is more soluble in the aqueous layer, it may still have some solubility in the organic layer. Washing the combined organic layers with a small amount of fresh aqueous base can help to recover any remaining product.
Column Chromatography
Q5: My furan-2-carboxylic acid is streaking on the silica gel column, leading to poor separation. How can I improve this?
A5: Carboxylic acids are notorious for streaking on silica gel due to their polar nature and interaction with the acidic silanol groups on the silica surface.
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent.[6] This keeps the carboxylic acid in its protonated, less polar form, reducing its interaction with the silica and resulting in sharper bands.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18-functionalized silica (reverse-phase chromatography).
III. Experimental Protocols
Protocol 1: Recrystallization of Furan-2-Carboxylic Acid
This protocol is a general guideline and may need to be optimized for specific derivatives.
-
Solvent Selection: In a small test tube, add approximately 50 mg of your crude furan-2-carboxylic acid. Add a few drops of your chosen solvent (e.g., water, ethanol, or a mixture). If the compound dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube in a water bath. If the compound dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add your crude furan-2-carboxylic acid and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl.
-
Hot Filtration: Bring the solution back to a boil and perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Acid-Base Extraction for Purification
This protocol describes the separation of a furan-2-carboxylic acid from a neutral organic compound.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction with Base: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it, venting frequently to release any pressure buildup from CO₂ evolution. Shake gently for 1-2 minutes.
-
Separation of Layers: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your furan-2-carboxylic acid into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid. Combine the aqueous extracts. The organic layer now contains the neutral impurity.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). Your furan-2-carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
IV. Data Presentation
Table 1: Solubility of Furan-2-Carboxylic Acid in Common Solvents
| Solvent | Solubility at 25°C (g/L) | Boiling Point (°C) |
| Water | 27.1[2] | 100 |
| Ethanol | Soluble | 78 |
| Diethyl Ether | Soluble | 35 |
| Acetone | Soluble | 56 |
| Chloroform | Sparingly Soluble | 61 |
| Hexane | Insoluble | 69 |
Data for other derivatives should be determined experimentally.
V. Visualization of Workflows
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a primary purification technique.
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for purification via acid-base extraction.
VI. Purity Assessment
After purification, it is essential to assess the purity of your furan-2-carboxylic acid derivative. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[7]
-
Gas Chromatography (GC): Suitable for volatile derivatives. Often coupled with mass spectrometry (GC-MS) for identification of impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if they have distinct signals.[10]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the carboxylic acid functional group (broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).[11]
VII. References
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 20, 2026, from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Furanic Compounds. (2015). Defense Technical Information Center. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 20, 2026, from [Link]
-
ANALYSIS of fURANIC CoMpoUNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]
-
Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved January 20, 2026, from [Link]
-
Liquid/liquid Extraction. (n.d.). Retrieved January 20, 2026, from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved January 20, 2026, from [Link]
-
Aldrich. (n.d.). Operating and Safety Instructions for Aldrich Kugelrohr. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 20, 2026, from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved January 20, 2026, from [Link]
-
Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives. Retrieved January 20, 2026, from
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2022, June 22). Distillation. Retrieved January 20, 2026, from [Link]
-
Google Patents. (n.d.). WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. Retrieved January 20, 2026, from
-
Grokipedia. (n.d.). Kugelrohr. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved January 20, 2026, from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 20, 2026, from [Link]
-
Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved January 20, 2026, from [Link]
-
Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved January 20, 2026, from [Link]
-
University of Rochester. (n.d.). Rookie Mistakes: Column Chromatography. Retrieved January 20, 2026, from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved January 20, 2026, from [Link]
-
Scribd. (n.d.). Kugelrohr Distillation Guide. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2013, February 5). Details of Packing a column with C18 Silica. Retrieved January 20, 2026, from [Link]
-
S4Science. (n.d.). Furanic Compounds Determination in HPLC. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 20, 2026, from [Link]
-
YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved January 20, 2026, from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. Retrieved January 20, 2026, from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. agilent.com [agilent.com]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. chem.libretexts.org [chem.libretexts.org]
Common side reactions in the synthesis of sulfonylfurans
Welcome to the technical support guide for the synthesis of sulfonylfurans. This document is designed for researchers, scientists, and professionals in drug development who are working with this important chemical scaffold. Sulfonylfurans are key intermediates in medicinal chemistry, but their synthesis can present unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing validated solutions.
Q1: My reaction yield is very low, and TLC/LC-MS analysis shows multiple unidentified spots. What is the likely cause?
Answer: Low yields accompanied by a complex product mixture often point to issues with starting material purity, suboptimal reaction conditions, or competing side reactions. The primary suspects are often decomposition of starting materials or the formation of stable, non-cyclized intermediates.
Probable Causes & Diagnostic Steps:
-
Starting Material Instability: Reagents like α-functionalized nitroalkenes or β-ketosulfones can be sensitive. Verify the purity of your starting materials by NMR and check for signs of degradation (discoloration, presence of impurities).
-
Incomplete Cyclization/Aromatization: In cascade reactions, such as the Michael addition-cyclization protocol, the reaction may stall after the initial addition, forming a stable dihydrofuran intermediate that fails to aromatize to the desired furan.[1]
-
Thiosulfonate Formation: When using sodium sulfinates as the sulfonyl source, a common side reaction is the disproportionate coupling of the sulfinate to form a thiosulfonate, especially in the presence of certain catalysts or oxidants.[2]
Solutions & Experimental Protocols:
-
Reagent Purification: Recrystallize or run column chromatography on your starting materials if purity is questionable. Ensure they are stored under appropriate conditions (e.g., inert atmosphere, low temperature).
-
Condition Optimization: Systematically vary the base, solvent, and temperature. A stronger base might be required to facilitate the final elimination/aromatization step, but overly harsh conditions can lead to decomposition.
-
Promoting Aromatization: If you suspect a dihydrofuran intermediate is the main product, you may need to add a dedicated aromatization step. This can sometimes be achieved by extending the reaction time, increasing the temperature, or introducing a mild oxidant post-cyclization.
Q2: I've isolated a major byproduct that appears to be a non-cyclized Michael adduct. How can I promote the intramolecular cyclization?
Answer: The formation of a stable Michael adduct without subsequent cyclization is a common kinetic trap in cascade reactions leading to heterocyclic systems. The cyclization step, an intramolecular nucleophilic attack, is often the rate-limiting step and highly dependent on steric and electronic factors.
Probable Causes & Mechanistic Insights:
-
Unfavorable Conformation: The linear Michael adduct may exist in a conformation that is sterically hindered for the necessary bond rotation to allow the intramolecular ring closure.
-
Insufficient Nucleophilicity: The nucleophile (often an enolate derived from the β-ketosulfone) may not be sufficiently reactive to attack the electrophilic center that will close the ring.
-
Reversibility of Michael Addition: The initial Michael addition might be reversible, and if the cyclization is slow, the adduct may revert to starting materials.
Solutions & Experimental Protocols:
-
Solvent Polarity: The choice of solvent can influence the conformation of the intermediate. Experiment with more polar aprotic solvents like DMSO or NMP, which can help stabilize the charged intermediate and facilitate the cyclization.
-
Base Selection: The strength and nature of the base are critical. A bulkier base (e.g., DBU) might favor the deprotonation required for cyclization while minimizing intermolecular side reactions. Conversely, a stronger, less-hindered base like sodium hydride may be needed to generate a more reactive nucleophile.
-
Temperature Adjustment: Gently heating the reaction can provide the activation energy needed to overcome the barrier to cyclization. Monitor the reaction carefully, as excessive heat can promote decomposition. A temperature screen from room temperature up to 80 °C is a reasonable starting point.
Table 1: Quick Troubleshooting Reference
| Observed Issue | Potential Cause | Recommended Solution(s) | Validation Method |
| Low or no conversion | Inactive catalyst; Low temperature; Impure reagents | Verify catalyst activity; Increase temperature in 10°C increments; Purify starting materials | TLC, LC-MS |
| Formation of Dihydrofuran | Incomplete aromatization | Add a mild oxidant (e.g., DDQ, air); Increase temperature or extend reaction time | ¹H NMR (look for aliphatic protons) |
| Michael Adduct Isolated | Slow or inhibited cyclization | Switch to a more polar solvent (DMSO); Use a stronger or different base (e.g., DBU, NaH) | Isolate and characterize the adduct by NMR and MS |
| Thiosulfonate Byproduct | Sulfinate disproportionation | Use fresh sodium sulfinate; Ensure inert atmosphere; Avoid incompatible catalysts | MS (check for M+SO₂R) |
| Product Degradation | Conditions too harsh (strong acid/base, high temp) | Lower reaction temperature; Use a milder base; Reduce reaction time | TLC (streaking), LC-MS (multiple low MW peaks) |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during sulfonylfuran synthesis.
Caption: Troubleshooting workflow for sulfonylfuran synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use alternative sulfonylating agents besides sodium sulfinates? A: Yes, while sodium sulfinates are common, other reagents can be used depending on the synthetic route.[2] Sulfonyl chlorides or sulfinic acids can be employed in different contexts. However, their reactivity profiles are distinct. Sulfonyl chlorides are highly electrophilic and may require different catalytic systems and are often less compatible with sensitive functional groups.
Q: My target sulfonylfuran seems to be unstable during column chromatography on silica gel. What can I do? A: Furan rings can be sensitive to acid, and standard silica gel is slightly acidic. This can lead to ring-opening or polymerization on the column. First, try neutralizing your silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~1%) in the eluent. Alternatively, switch to a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column.
Q: What is the best general method for synthesizing densely substituted sulfonylfurans? A: Cascade or domino reactions are highly efficient for building molecular complexity in a single step. A particularly effective method involves the reaction of β-ketosulfones with α-functionalized nitroalkenes.[1] This approach allows for the construction of tetrasubstituted sulfonylfurans through a cascade SN2'-intramolecular Michael reaction followed by aromatization, offering excellent scope and yields.[1]
Key Experimental Protocol: Cascade Synthesis of a Tetrasubstituted Sulfonylfuran
This protocol is adapted from methodologies reported for the synthesis of densely substituted sulfonylfurans and serves as a representative example.[1]
Objective: To synthesize a tetrasubstituted sulfonylfuran via a cascade reaction of a β-ketosulfone and a nitroallylic acetate.
Materials:
-
β-Ketosulfone (1.0 eq)
-
Nitroallylic acetate (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN) as solvent (0.1 M concentration)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-ketosulfone (1.0 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to the flask via syringe.
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add the nitroallylic acetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure sulfonylfuran.
Validation:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Mechanistic Diagram: Potential Side Reaction Pathway
The following diagram illustrates the desired cascade reaction pathway and a potential off-target reaction where the Michael adduct fails to cyclize.
Caption: Desired reaction path vs. off-target adduct formation.
References
- Kumar, A., & Sharma, S. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
-
Mane, V., Sivanandan, S. T., Santana, R. G., Beatriz, A., da Silva Júnior, E. N., & Namboothiri, I. N. N. (2020). Synthesis of Densely Substituted Sulfonylfurans and Dihydrofurans via Cascade Reactions of α-Functionalized Nitroalkenes with β-Ketosulfones. The Journal of Organic Chemistry, 85(14), 8825–8843. [Link]
Sources
- 1. Synthesis of Densely Substituted Sulfonylfurans and Dihydrofurans via Cascade Reactions of α-Functionalized Nitroalkenes with β-Ketosulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Furan Carboxylation
Welcome to the technical support center for furan carboxylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting advice for the synthesis of furan carboxylic acids, particularly the conversion of 2-furoic acid to 2,5-furandicarboxylic acid (FDCA). As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Core Principles: Understanding the Carboxylation Landscape
The direct carboxylation of furan derivatives, especially at the C5 position of a 2-substituted furan, is a challenging but highly valuable transformation. The primary product, 2,5-furandicarboxylic acid (FDCA), is a bio-based monomer considered a green alternative to terephthalic acid for polymer production.[1][[“]] Success in this reaction hinges on effectively activating a typically unreactive C-H bond for electrophilic attack by CO₂, a weak electrophile.
Two dominant strategies have emerged:
-
Thermochemical C-H Carboxylation: This approach, analogous to the Kolbe-Schmitt reaction for phenols, utilizes a strong base to deprotonate the furan ring, generating a carbanion that then attacks CO₂.[3][4] The most successful variations employ alkali carbonates in a molten salt, solvent-free system at high temperatures.[1][5]
-
Enzymatic Carboxylation: This method uses specific enzymes, such as 2,5-furandicarboxylic acid decarboxylase (HmfF), which belongs to the UbiD enzyme family.[6][7][8] These enzymes can catalyze the reversible carboxylation of 2-furoic acid under milder, aqueous conditions.[6][9]
The choice between these routes depends on available equipment, scale, and desired reaction conditions (e.g., "green chemistry" metrics). This guide will focus primarily on the more common thermochemical method but will include relevant insights from enzymatic approaches.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during furan carboxylation experiments in a question-and-answer format.
Question 1: My FDCA yield is consistently low or zero. What are the primary causes and how can I fix this?
Low yield is the most common issue, often stemming from a combination of factors related to reaction equilibrium, substrate/product stability, and reagent choice.
Root Cause Analysis & Solutions
A. Insufficient C-H Bond Activation (Deprotonation)
-
The "Why": The C5-H bond on the furoate salt is weakly acidic. Deprotonation by a base to form a carbanion is the critical activation step. If the base is not strong enough or the conditions are not right, this step fails. Carbonate (CO₃²⁻) is the key deprotonating agent in these reactions.[5]
-
Troubleshooting Steps:
-
Cation Choice is Critical: Standard sodium (Na⁺) or potassium (K⁺) carbonates are often ineffective on their own, leading to low yields.[10] Cesium carbonate (Cs₂CO₃) is highly effective due to the low melting point of the resulting salt mixture and the ability of the large, soft Cs⁺ cation to stabilize the furanide anion.[1][[“]] If cost is a barrier, use a K⁺/Cs⁺ blend; efficient carboxylation can be achieved with K⁺:Cs⁺ ratios as high as 4:1.[1]
-
Consider a Lewis Acid Additive: If you must use cheaper Na⁺/K⁺ salts, the addition of a catalytic amount of a Lewis acid like ZnCl₂ can significantly enhance the yield. The Zn²⁺ coordinates to the furan ring, activating the C5-H bond and making it more susceptible to deprotonation by the carbonate base.[10]
-
Ensure Anhydrous Conditions: The presence of water can decrease the yield. Reactants and reagents should be thoroughly dried before use.[11]
-
B. Product Inhibition & Decomposition
-
The "Why": The reaction is often inhibited by the accumulation of the FDCA²⁻ product.[1] Furthermore, at the high temperatures required (260-290 °C), the starting material (furoic acid) and the product (FDCA) can undergo thermal decarboxylation and decomposition, leading to furan and other byproducts.[12][13]
-
Troubleshooting Steps:
-
Strict Temperature Control: Do not overshoot the optimal temperature range. Use a calibrated temperature controller and ensure even heating of your reaction vessel.
-
Remove Water Byproduct: Water is a byproduct of the reaction between the furoate salt and carbonate. Its removal is crucial for suppressing decomposition pathways.[1] For larger-scale reactions, using a fixed-bed flow reactor where CO₂ gas flow can carry away the water is highly effective.[1][5] For batch reactions, performing the reaction under a steady flow of CO₂ rather than a static atmosphere can help.
-
Optimize Reaction Time: Monitor the reaction progress over time. Prolonged reaction times can lead to increased decomposition of the desired product.
-
C. Inefficient CO₂ Delivery
-
The "Why": CO₂ is not only a reagent but also helps create the necessary pressure to drive the reaction forward and maintain the molten state of the salt mixture. Poor mass transfer of CO₂ into the viscous molten salt can be a limiting factor.
-
Troubleshooting Steps:
-
Maintain CO₂ Pressure: The reaction is typically run under pressure (e.g., 8 bars).[12] Ensure your reactor is properly sealed and can maintain the target pressure throughout the heating cycle.
-
Improve Agitation: For batch reactors, efficient stirring is essential to improve the gas-liquid (molten salt) interface and facilitate CO₂ dissolution. If stirring is not possible, consider a reactor design that maximizes the surface area of the molten salt exposed to the CO₂ atmosphere.
-
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose the cause of low FDCA yield.
Caption: Troubleshooting workflow for low FDCA yield.
Question 2: My reaction works, but I can't achieve full conversion of 2-furoic acid. What's limiting the reaction?
Incomplete conversion, even with an optimized system, often points to product inhibition or equilibrium limitations.
-
The "Why": As the concentration of the dianion product (FDCA²⁻) increases in the molten salt mixture, it can inhibit the carboxylation of the remaining furoate.[1] This is a classic example of a product-inhibited reaction, where the reaction slows down and may appear to stall as the product accumulates.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Experiment with the ratio of furoate to carbonate. A higher excess of the carbonate base may help drive the reaction further to completion.
-
Implement a Flow System: This is the most effective solution for overcoming product inhibition on a larger scale. In a packed-bed flow reactor, the starting material is continuously passed over the heated carbonate under CO₂ pressure. The product is formed and moves along the reactor, preventing its accumulation at the reaction site and allowing for high conversion. A mole-scale reaction with 89% isolated yield has been demonstrated using this method.[1][5]
-
Consider an Enzymatic Route: If thermochemical methods consistently stall, enzymatic carboxylation could be an alternative. While yields are often low due to unfavorable equilibrium, this can sometimes be overcome by using very high concentrations of bicarbonate or pressurized CO₂ (e.g., 32 bar).[6][7] However, this approach has its own challenges, including the need for in situ product conversion to shift the equilibrium.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the carbonate-promoted carboxylation?
The reaction is believed to proceed via a C-H activation pathway. First, the furoate salt and alkali carbonate form a molten eutectic mixture. The carbonate ion (CO₃²⁻) acts as the base, deprotonating the furan ring at the C5 position to form a furanide anion intermediate. This nucleophilic carbanion then attacks a molecule of CO₂, forming the dicarboxylate product (FDCA²⁻).[5][12]
Caption: Simplified mechanism of carbonate-promoted furan carboxylation.
Q2: Can I run this reaction in a solvent?
The highest yields for carbonate-promoted carboxylation have been achieved in solvent-free, molten salt conditions.[1][5] The use of solvents like DMSO or DMF has been explored for analogous reactions on phenols, but the high temperatures required for furan carboxylation (>250 °C) would demand a very high-boiling, stable solvent and may not be as effective as the molten salt method.[3]
Q3: Are there significant safety concerns with this reaction?
Yes. The reaction involves high temperatures (260-290 °C) and high pressures (>5 bar). All experiments must be conducted in a certified high-pressure reactor with appropriate pressure relief and temperature control systems. Standard safety protocols for high-pressure, high-temperature chemistry must be strictly followed.
Q4: My starting material is furfural, not 2-furoic acid. What do I need to consider?
You must first convert furfural to 2-furoic acid. This is typically an oxidation step. High yields (>95%) can be achieved using heterogeneous gold-based catalysts in water with oxygen as the oxidant.[12] Alternatively, a one-pot method has been described where furfural is converted to a cesium furoate salt using a Co-N-C catalyst and CsOH, which is then heated under CO₂ to facilitate the subsequent carboxylation step.[14] Be aware that furfural is unstable in the presence of strong bases like NaOH, which can lead to degradation via the Cannizzaro reaction and other side products.[15]
Data Summary & Protocols
Table 1: Effect of Alkali Cation Composition on Furoate Carboxylation
This table summarizes the impact of changing the K⁺:Cs⁺ ratio on the yield of FDCA. The data highlights the effectiveness of cesium and the viability of using blends to reduce cost.
| Furoate Salt Cation(s) | Carbonate Salt | Temp (°C) | Time (h) | Furoate Conversion (%) | FDCA Yield (%) | Reference |
| Cs⁺ | Cs₂CO₃ | 260 | 5 | 98 | 92 | [1] |
| K⁺ | K₂CO₃ | 290 | 40 | 38 | 33 | [1] |
| 1:1 K⁺:Cs⁺ | 1:1 K₂CO₃:Cs₂CO₃ | 260 | 5 | 97 | 90 | [1] |
| 4:1 K⁺:Cs⁺ | 4:1 K₂CO₃:Cs₂CO₃ | 260 | 10 | 97 | 90 | [1] |
| Na⁺/K⁺ | Na₂CO₃/K₂CO₃ | 280 | 6 | ~40 | ~35 | [10] |
| Na⁺/K⁺ + cat. ZnCl₂ | Na₂CO₃/K₂CO₃ | 280 | 6 | >95 | >90 | [10] |
Data adapted from cited literature for illustrative purposes.
Experimental Protocol: Scalable Carboxylation of Potassium Furoate
This protocol is based on the successful mole-scale synthesis using a K⁺/Cs⁺ blend in a fixed-bed flow reactor.[1]
Materials:
-
Potassium 2-furoate (anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Cesium carbonate (Cs₂CO₃, anhydrous)
-
High-pressure reactor (fixed-bed or well-stirred autoclave)
-
CO₂ gas (high purity)
-
Hydrochloric acid (HCl) for workup
-
Deionized water
Procedure:
-
Salt Preparation: Prepare a homogenous mixture of potassium 2-furoate, K₂CO₃, and Cs₂CO₃. A molar ratio of 1:0.25:0.25 (Furoate:K₂CO₃:Cs₂CO₃) is a robust starting point. Ensure all salts are thoroughly dried in a vacuum oven before mixing to remove any residual water.
-
Reactor Loading: Load the salt mixture into the high-pressure reactor. If using a packed-bed reactor, ensure uniform packing to prevent channeling of the gas.
-
Purging and Pressurization: Seal the reactor and purge several times with N₂ followed by CO₂ to remove all air. Pressurize the reactor with CO₂ to a starting pressure of ~8 bar.
-
Heating and Reaction: Begin heating the reactor to the target temperature of 260 °C with efficient stirring or a continuous flow of CO₂ (in a flow reactor). The goal of the CO₂ flow is to help remove the H₂O byproduct.
-
Reaction Monitoring: Maintain the temperature and pressure for 10-20 hours. The optimal time may need to be determined empirically for your specific setup.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the CO₂ pressure.
-
Workup - Product Isolation:
-
Dissolve the solid reaction mixture in deionized water. The product is the soluble potassium/cesium salt of FDCA.
-
Filter the solution to remove any insoluble inorganic salts or char.
-
Slowly acidify the clear filtrate with concentrated HCl to a pH of ~1. The white solid of 2,5-furandicarboxylic acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts.
-
Dry the purified FDCA in a vacuum oven.
-
-
Analysis: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HPLC.
References
-
W. Zhang, K. F. W. H. van den Bergh, J. H. de Winde, I. W. C. E. Arends, F. Hollmann, "Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA)," ACS Catalysis, 2019. [Link]
-
Drault, F., Snoussi, Y., Paul, S., Bellière-Baca, V., & Wojcieszak, R. (2020). Recent Advances in Carboxylation of Furoic Acid into 2,5‐Furandicarboxylic Acid: Pathways towards Bio‐Based Polymers. ChemSusChem. [Link]
-
Carro, J., Ferreira, P., Gadda, G., & Alcalde, M. (2021). Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. Biotechnology for Biofuels. [Link]
-
Albonetti, S., et al. (2018). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. GRIT 2018. [Link]
-
Carro, J., Ferreira, P., Gadda, G., & Alcalde, M. (2021). Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. ResearchGate. [Link]
-
G. W. P. van der Heijden, W. N. P. van der Graaff, Z. S. L. G. Laan, E. A. U. W. d. R. van Eck, E. J. M. Hensen, "A scalable carboxylation route to furan-2,5-dicarboxylic acid," Green Chemistry, 2017. [Link]
-
Waldie, F. D. (2017). Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation. Stanford Digital Repository. [Link]
-
Wang, Z., et al. (2022). One-Pot Solvent-Free Conversion of Furfural and CO2 into 2,5-Furandicarboxylic Acid. ACS Sustainable Chemistry & Engineering. [Link]
-
Stadler, R. H., et al. (2012). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A. [Link]
-
Li, M., et al. (2022). Enhanced carboxylation of furoic salt with CO2 by ZnCl2 coordination for efficient production of 2,5-furandicarboxylic acid. Dalton Transactions. [Link]
-
Balaraman, E., Gunanathan, C., Zhang, J., & Milstein, D. (2011). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]
-
Wang, Y.-G., et al. (2021). A sustainable and green route to furan-2,5-dicarboxylic acid by direct carboxylation of 2-furoic acid and CO2. Journal of CO2 Utilization. [Link]
-
van der Heijden, G. W. P., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Consensus. [Link]
-
Zhang, W., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). PMC. [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Name Reactions. Organic Chemistry Portal. [Link]
-
J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. J&K Scientific. [Link]
-
Gaset, A., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. [Link]
-
BYJU'S. (n.d.). Kolbe Reaction Mechanism. BYJU'S. [Link]
-
Zhang, W., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ResearchGate. [Link]
-
Acevedo-Rocha, C. G., et al. (2023). Whole‐cell Mediated Carboxylation of 2‐Furoic Acid Towards the Production of Renewable Platform Chemicals and Biomaterials. ResearchGate. [Link]
-
S. Michael Stewart. (2020). Kolbe-Schmitt Reaction. YouTube. [Link]
Sources
- 1. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. consensus.app [consensus.app]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation | Stanford Digital Repository [purl.stanford.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced carboxylation of furoic salt with CO2 by ZnCl2 coordination for efficient production of 2,5-furandicarboxylic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. jk-sci.com [jk-sci.com]
- 12. shokubai.org [shokubai.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Bioactivity in Furan-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing molecules. The furan scaffold is a valuable heterocycle in medicinal chemistry, often used as a bioisostere for phenyl rings to modulate physicochemical properties and improve drug-receptor interactions.[1][2] However, the unique electronic characteristics of the furan ring also present specific challenges that can lead to unexpectedly low or inconsistent bioactivity.[2]
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guide
Q1: My furan-containing compound shows high potency in a biochemical (e.g., purified enzyme) assay but has little to no activity in a cell-based assay. What's the likely cause?
This is a classic and frequently encountered problem. The discrepancy often points to issues with metabolic stability rather than a lack of intrinsic target engagement. The furan ring is susceptible to metabolic oxidation, primarily by Cytochrome P450 (CYP) enzymes in the liver and other tissues.[3][4]
Causality Explained:
-
Metabolic Activation: CYP enzymes, particularly CYP2E1, can oxidize the furan ring.[4][5] This process doesn't just detoxify the compound; it bioactivates it into highly reactive and unstable intermediates.[3][4][6]
-
Formation of Reactive Metabolites: The oxidation initially forms an epoxide, which rapidly rearranges to a highly electrophilic α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA).[3][5][6]
-
Cellular Havoc: This reactive metabolite is not your drug anymore. It can covalently bind to nucleophilic residues on proteins (like cysteine and lysine) and even DNA, causing cytotoxicity, protein dysfunction, and rapid clearance from the cellular environment.[3][4][6][7] This leads to a sharp decrease in the concentration of the active parent compound at the target site, resulting in a loss of apparent activity.[8]
Troubleshooting Steps:
-
Hypothesis: Your compound is being rapidly metabolized in the cell-based assay.
-
Action: Perform an in vitro metabolic stability assay using liver microsomes. This is a crucial next step to quantify how quickly your compound is degraded by metabolic enzymes.[9][10][11] (See detailed protocol below).
Q2: I'm observing high variability and poor reproducibility in my bioactivity data for a series of furan analogues. What could be the underlying issue?
High variability often signals an underlying chemical instability or assay interference issue. With furan-based compounds, the formation of reactive metabolites is again a prime suspect.
Causality Explained:
Covalent modification of assay components by reactive furan metabolites can lead to unpredictable results.[8][12] For example, the electrophilic dialdehyde can react with:
-
Assay Proteins: Enzymes (like luciferase or luciferin), antibodies, or serum albumin in the cell culture media. This can non-specifically inhibit the assay machinery, leading to false positives or negatives.
-
Thiol-Containing Reagents: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol, often present in assay buffers, can be depleted by reacting with the furan metabolite, altering the assay conditions.
This non-specific reactivity introduces randomness, resulting in the high data variance you're observing.[8]
Troubleshooting Steps:
-
Assess Compound Purity and Stability: First, confirm the purity of your compound stock via LC-MS and NMR. Then, assess its stability in your assay buffer over the time course of the experiment (a "buffer stability" assay). Incubate the compound in the buffer at 37°C and measure its concentration at different time points.
-
Run a Minus-Cofactor Control: When you perform the microsomal stability assay, include a control where the NADPH cofactor is omitted.[11][13] If degradation is still observed, it points to chemical instability rather than CYP-mediated metabolism.
-
Perform a Glutathione (GSH) Trapping Assay: This is a more advanced experiment to definitively prove the formation of reactive metabolites. The compound is incubated with liver microsomes in the presence of glutathione. If reactive electrophiles are formed, they will be "trapped" by GSH, and the resulting GSH-adducts can be detected by LC-MS/MS.[14]
Q3: My metabolic stability assay confirmed my furan compound is unstable. What are my options to improve its properties?
Once metabolic liability is confirmed, the focus shifts to medicinal chemistry strategies to mitigate this issue. The goal is to modify the molecule to reduce its susceptibility to CYP-mediated oxidation while retaining its desired biological activity.
Strategic Solutions:
-
Block Metabolic Sites: Introduce bulky or electron-withdrawing groups at the C3 and C4 positions of the furan ring if your structure-activity relationship (SAR) allows. This can sterically hinder the approach of CYP enzymes.
-
Electronic Modulation: Altering the electronic properties of the furan ring can decrease its propensity for oxidation. Attaching electron-withdrawing groups can make the ring less electron-rich and thus a poorer substrate for CYP enzymes.[2]
-
Bioisosteric Replacement: This is a powerful strategy. Replace the furan ring entirely with another heterocycle that serves a similar structural role but has a different metabolic profile.[15][16][17] The choice of bioisostere depends on the specific interactions the furan ring makes with your target.
| Bioisostere | Rationale & Considerations |
| Thiophene | Often a good isostere for furan. The sulfur atom alters the electronics, which can reduce the rate of metabolic oxidation. |
| Thiazole | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and further modify the ring's electronics to improve metabolic stability.[15] |
| Pyrazole | Another 5-membered ring with two nitrogens that can significantly alter metabolic fate and solubility.[15] |
| Pyridine | A 6-membered ring that can serve as a phenyl/furan bioisostere, often improving solubility and metabolic stability, but be mindful of potential CYP inhibition.[15] |
Visualizing the Problem: Metabolic Activation & Troubleshooting
To better understand the core issue, the following diagrams illustrate the metabolic pathway leading to reactive species and a logical workflow for troubleshooting.
Caption: CYP450-mediated metabolic activation of a furan ring.
Caption: Decision workflow for troubleshooting furan bioactivity.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a furan-based compound using pooled human liver microsomes (HLMs).[9][10][13][18]
I. Materials
-
Test Compound (TC): 10 mM stock in DMSO.
-
Pooled Human Liver Microsomes (HLMs): Commercially available (e.g., from BioIVT, XenoTech). Store at -80°C.
-
NADPH Regenerating System (e.g., NADPH-A/B solution): Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Positive Control Compounds: Propranolol (high clearance) and Verapamil (low clearance).
-
Stop Solution: Acetonitrile (ACN) containing an internal standard (IS) (e.g., Tolbutamide).
-
96-well incubation plate and collection plate.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system for analysis.
II. Methodology
-
Preparation of Master Mix:
-
On ice, prepare a master mix containing phosphate buffer and microsomes. The final protein concentration should be 0.5 mg/mL.[10]
-
Prepare two sets: one for the "+NADPH" reaction and one for the "-NADPH" (negative control) reaction.
-
-
Compound Addition:
-
Pre-incubation:
-
Add the microsomal master mix (without NADPH) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
-
Initiating the Reaction:
-
To start the reaction, add the NADPH regenerating system to the "+NADPH" wells. For "-NADPH" wells, add an equivalent volume of phosphate buffer.
-
Immediately take the first sample (T=0 min) by transferring an aliquot of the reaction mixture to the collection plate containing the cold Stop Solution.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots from the reaction plate to the collection plate containing the Stop Solution.[10]
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
III. Data Analysis (Self-Validation)
-
Controls Check: Verify that the high clearance control (Propranolol) shows significant degradation over time in the +NADPH condition, while the low clearance control (Verapamil) remains relatively stable. In the -NADPH condition, all compounds should show minimal degradation.
-
Calculate % Remaining: For your test compound, calculate the percentage remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
-
A short half-life and high intrinsic clearance value confirm that your compound is metabolically labile, likely explaining the poor performance in cell-based assays.
Frequently Asked Questions (FAQs)
Q: Could the furan ring itself be reacting directly with my protein target covalently? A: While furan can be used to form covalent bonds with proteins, this typically requires specific activation, such as oxidation.[19] It's more likely that the metabolites of the furan are the reactive species causing covalent modification.[3][6] However, if your target protein has an oxidative environment in its active site, direct covalent modification is a possibility to consider, similar to rationally designed covalent inhibitors.[20][21]
Q: Are all furan-containing compounds problematic? A: No, not at all. The susceptibility of the furan ring to metabolic oxidation is highly dependent on the overall molecular context, including the types and positions of substituents on the ring and elsewhere in the molecule.[2][22] Many approved drugs contain furan moieties. The key is to be aware of the potential liability and test for it early in the drug discovery process.
Q: My compound is stable in human liver microsomes but not in rat liver microsomes. What does this mean? A: This indicates species differences in CYP450 enzyme expression and activity.[10] It's a critical finding for preclinical development, as it will guide your choice of animal models for toxicology and efficacy studies. Results from a rat model may not be predictive of human pharmacokinetics for this compound.
Q: Besides metabolism, are there other stability issues with heterocyclic compounds I should be aware of? A: Yes. Depending on the structure, heterocycles can be susceptible to pH-dependent hydrolysis, oxidation, or photodecomposition.[23][24] It is always good practice to evaluate the chemical stability of lead compounds under various conditions (acidic, basic, light, oxidative stress) that might be encountered during storage, formulation, or in vivo administration.[25]
References
-
CYP-mediated bioactivation of furan to form reactive metabolite.... ResearchGate. Available from: [Link]
-
metabolic stability in liver microsomes. Mercell. Available from: [Link]
-
The Role Of Metabolic Activation In Furan-containing Compounds-induced P450 Enzyme Inactivation And Toxicity. Globe Thesis. Available from: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available from: [Link]
-
Metabolic Stability Assay Services. BioIVT. Available from: [Link]
-
Peterson LA. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Drug Metab Dispos. 2013;41(4):729-740. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]
-
Peterson LA. Electrophilic intermediates produced by bioactivation of furan. Drug Metab Rev. 2006;38(4):615-626. Available from: [Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
Bioisosterism in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]
-
Attia SM. Deleterious effects of reactive metabolites. Oxid Med Cell Longev. 2010;3(4):238-253. Available from: [Link]
-
Bioisosteric Replacements. Chem-Space. Available from: [Link]
-
Attia SM. Deleterious effects of reactive metabolites. Oxid Med Cell Longev. 2010;3(4):238-253. Available from: [Link]
-
Nomura DK, et al. Advances in covalent drug discovery. Nat Rev Drug Discov. 2022;21(10):737-759. Available from: [Link]
-
Reactive Metabolite Analysis. Creative Biolabs. Available from: [Link]
-
Application of Bioisosteres in Drug Design. SlideShare. Available from: [Link]
-
Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available from: [Link]
-
Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions. Evotec. Available from: [Link]
-
Park BK, et al. Managing the challenge of chemically reactive metabolites in drug development. Nat Rev Drug Discov. 2011;10(4):292-306. Available from: [Link]
-
Wu X, et al. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. 2020;25(14):3233. Available from: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Int J Mol Sci. 2024;25(9):4768. Available from: [Link]
-
Funk CS, et al. Functional and cellular consequences of covalent target protein modification by furan in rat liver. Arch Toxicol. 2016;90(11):2661-2675. Available from: [Link]
-
Furan-modified PNA probes for covalent targeting and ligation of nucleic acids. Methods. 2023;218:210-223. Available from: [Link]
-
Stability and Aromaticity of Heterocyclic Compounds. YouTube. Available from: [Link]
-
An update on the discovery and development of reversible covalent inhibitors. Available from: [Link]
-
Covalent inhibitors: a rational approach to drug discovery. RSC Med Chem. 2020;11(9):989-1002. Available from: [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein J Org Chem. 2016;12:2280-2292. Available from: [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules. 2022;27(19):6427. Available from: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. J Diet Suppl. 2021;18(5):583-596. Available from: [Link]
-
(PDF) Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. ResearchGate. Available from: [Link]
-
Mechanism of Bioactivation of the Furan Ring. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. globethesis.com [globethesis.com]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional and cellular consequences of covalent target protein modification by furan in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mercell.com [mercell.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. bioivt.com [bioivt.com]
- 12. Deleterious effects of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. chem-space.com [chem-space.com]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 18. researchgate.net [researchgate.net]
- 19. Furan-modified PNA probes for covalent targeting and ligation of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 21. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chemical.journalspub.info [chemical.journalspub.info]
- 24. researchgate.net [researchgate.net]
- 25. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility problems with 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
Welcome to the dedicated technical support guide for 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who are actively working with this compound. Here, we address the common and complex solubility challenges you may encounter, providing not just protocols but also the underlying scientific principles to empower your experimental decisions. Our goal is to equip you with the knowledge to efficiently move your research forward.
I. Compound Overview and Intrinsic Solubility Challenges
This compound is a molecule that combines several functional groups, each contributing to its overall physicochemical profile. The furan-2-carboxylic acid core provides a hydrophilic, acidic handle amenable to pH modification. However, the piperidine-1-sulfonyl substituent at the 5-position introduces significant lipophilicity and a bulky, non-polar character. This duality is the primary source of solubility challenges. The crystalline nature of many organic acids can further hinder dissolution due to strong lattice energies.
Based on the structure, we can anticipate the following:
-
Acidic Nature: The carboxylic acid group suggests that the compound's solubility will be highly dependent on pH.
-
Poor Aqueous Solubility at Low pH: In its protonated (neutral) form, the molecule's lipophilic character, dominated by the piperidine-sulfonyl group, will likely lead to poor solubility in neutral or acidic aqueous media.
-
Potential for Solubilization in Organic Solvents: The presence of the aromatic furan ring and the piperidinyl group suggests solubility in a range of organic solvents.
II. Troubleshooting Guide: Step-by-Step Solubilization Strategies
This section is structured as a series of questions and answers, guiding you from simple to more advanced techniques for solubilizing this compound.
Q1: My initial attempts to dissolve the compound in water or common buffers (like PBS) at neutral pH have failed. What is the first step I should take?
Answer:
This is an expected outcome due to the molecule's acidic nature and significant lipophilicity. At neutral pH, the carboxylic acid is only partially deprotonated, and the non-polar regions of the molecule dominate, leading to poor aqueous solubility. The first and most critical step is to leverage the carboxylic acid functional group through pH modification.
Underlying Principle: The solubility of an acidic compound increases dramatically as the pH of the solution rises above its pKa. At a pH significantly higher than the pKa, the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻), which is an ion and thus much more soluble in polar solvents like water.
Recommended Protocol:
-
Prepare a Basic Solution: Start with a dilute basic solution, such as 0.1 M Sodium Hydroxide (NaOH) or a basic buffer like 50 mM Tris-HCl at pH 8.5-9.0.
-
Incremental Addition: Add the basic solution dropwise to a weighed amount of your compound while stirring.
-
Observe Dissolution: Continue adding the basic solution until the compound fully dissolves.
-
pH Adjustment (if necessary): Once dissolved, you can carefully adjust the pH back towards your desired experimental pH with a dilute acid (e.g., 0.1 M HCl). Be aware that the compound may precipitate if the pH drops significantly, so proceed with caution and constant observation.
Q2: I was able to dissolve the compound at a high pH, but it precipitates when I adjust the pH back to my experimental conditions (e.g., pH 7.4). How can I maintain its solubility at a physiological pH?
Answer:
This phenomenon, known as "crashing out," is common for acidic compounds. While high pH is excellent for initial solubilization, it may not be compatible with your experimental system. In this case, the use of co-solvents or other solubilizing agents is necessary.
Underlying Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution. This makes the solvent system more "hospitable" to the lipophilic parts of your compound, thereby increasing its solubility.
Recommended Co-Solvents (listed in order of preference for biological assays):
| Co-Solvent | Starting Concentration (v/v) | Maximum Recommended Concentration (for in vitro assays) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5-10% | < 1% (final assay concentration) | Excellent solubilizing power. Prepare a high-concentration stock in 100% DMSO and then dilute into your aqueous buffer. Be mindful of potential DMSO-induced artifacts in your assay. |
| Ethanol (EtOH) | 10-20% | < 5% (final assay concentration) | Good solubilizing agent, generally less toxic to cells than DMSO. |
| Propylene Glycol (PG) | 10-20% | Variable, check assay tolerance | Often used in formulations for in vivo studies. |
Experimental Workflow:
-
Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of this stock solution directly into your final aqueous assay buffer. The small amount of DMSO carried over should keep the compound in solution.
-
Vortexing and Sonication: Ensure thorough mixing at each dilution step. Gentle warming (to 37°C) or brief sonication can also aid in dissolution.
Decision Workflow for Initial Solubilization
Caption: A decision tree for the initial solubilization of this compound.
Q3: Even with DMSO, I am observing precipitation at my desired final concentration in the assay buffer. What are my other options?
Answer:
If pH adjustment and common co-solvents are insufficient, you may need to explore more advanced formulation strategies. These are particularly relevant if you require higher concentrations of the compound.
1. Use of Surfactants:
-
Principle: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic cores of these micelles can encapsulate your poorly soluble compound, effectively increasing its apparent solubility.
-
Recommended Surfactants:
-
Tween® 20 or Tween® 80: Non-ionic surfactants, generally well-tolerated in cell-based assays at low concentrations (typically < 0.1%).
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant, more denaturing and generally used in cell-free assays.
-
-
Protocol:
-
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Prepare a concentrated stock of your compound in a minimal amount of organic solvent (e.g., DMSO or ethanol).
-
Add the compound stock dropwise to the surfactant-containing buffer while vortexing vigorously.
-
2. Complexation with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Your compound can form an "inclusion complex" where the lipophilic piperidine-sulfonyl-furan portion resides within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, enhancing solubility.
-
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Commonly used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, often used in pharmaceutical formulations.
-
-
Protocol:
-
Prepare a solution of the cyclodextrin in your aqueous buffer.
-
Add the solid compound directly to the cyclodextrin solution.
-
Stir or shake the mixture, often for several hours or overnight at room temperature, to allow for complex formation. Gentle heating can sometimes accelerate this process.
-
III. Frequently Asked Questions (FAQs)
Q: What is the estimated pKa of this compound?
A: While an experimental pKa has not been reported in the literature, we can estimate it based on related structures. The pKa of furan-2-carboxylic acid is approximately 3.16. The sulfonyl group is electron-withdrawing, which would typically lower the pKa (making the acid stronger). Therefore, a pKa in the range of 2.5 - 3.0 is a reasonable estimate. This low pKa reinforces why the compound is poorly soluble at neutral pH and requires a basic environment for deprotonation and solubilization.
Q: What is the best way to store stock solutions of this compound?
A: For long-term storage, it is recommended to store solutions at -20°C or -80°C. If dissolved in DMSO, be aware that DMSO freezes at approximately 18.5°C. Ensure your stock concentration is not so high that the compound precipitates upon freezing and thawing. Aliquoting the stock solution into single-use vials is highly recommended to avoid multiple freeze-thaw cycles, which can lead to degradation and precipitation.
Q: Are there any known stability issues with this compound?
A: The furan ring can be susceptible to degradation under strongly acidic or oxidative conditions. It is advisable to avoid prolonged exposure to strong acids and oxidizing agents. When preparing solutions, use high-purity solvents and store them protected from light if possible.
Q: Can I use sonication to dissolve the compound?
A: Yes, sonication can be a useful tool to break up solid aggregates and accelerate dissolution. However, it should be used judiciously. Prolonged or high-energy sonication can generate heat, which may degrade the compound. Use a sonication bath and apply short bursts of sonication, allowing the sample to cool in between.
IV. Safety and Handling
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound or for structurally similar compounds like furan-2-carboxylic acid and piperidine for specific handling and disposal information.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]
-
PubChem. (n.d.). Furan-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
Technical Support Center: Synthesis of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid. This guide is designed for researchers and drug development professionals to provide in-depth, practical solutions for challenges encountered during the scale-up synthesis of this molecule. We will explore the causality behind experimental choices, offer validated protocols, and troubleshoot common issues to ensure a successful and efficient synthesis.
Synthetic Overview & Core Challenges
The synthesis of this compound is typically a two-step process. The primary challenge lies in the inherent instability of the furan ring under the strongly acidic conditions required for the initial chlorosulfonation step.[1][2][3] Subsequent reaction with piperidine requires careful control to prevent hydrolysis of the highly reactive sulfonyl chloride intermediate.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
Issue 1: Challenges in Step 1 - Chlorosulfonation
Question: My reaction mixture turned dark brown or black immediately after adding chlorosulfonic acid. What is causing this polymerization?
Answer: This is a classic sign of furan ring degradation. The furan ring is an electron-rich heterocycle highly susceptible to decomposition under strong acidic conditions.[3] The process is initiated by protonation of the ring, which can lead to uncontrolled polymerization or ring-opening, yielding 1,4-dicarbonyl compounds.[3][4]
Solutions:
-
Temperature Control (Critical): The chlorosulfonation of furan derivatives is highly exothermic. You must maintain a low temperature (typically -5 to 0 °C) throughout the addition of 2-furoic acid to the chlorosulfonic acid. Pre-cool the chlorosulfonic acid before adding the substrate.
-
Order of Addition: Always add the 2-furoic acid portion-wise to a stirred, cooled excess of chlorosulfonic acid. This ensures that the substrate is immediately consumed in the desired reaction rather than degrading.
-
Minimize Reaction Time: Do not let the reaction stir for longer than necessary. Once the addition is complete, monitor the reaction by TLC or a test quench with piperidine. Over-exposure to the strong acid increases degradation.
Question: My yield of 5-(chlorosulfonyl)furan-2-carboxylic acid is consistently low, even without significant polymerization.
Answer: Low yields often stem from two primary sources: incomplete reaction or hydrolysis of the product during workup. Sulfonyl chlorides are notoriously reactive towards moisture, readily hydrolyzing back to the unreactive sulfonic acid.[5][6]
Solutions:
-
Ensure Anhydrous Conditions: While the reaction itself uses a protic acid, the workup is where moisture becomes a major issue. All glassware for workup should be oven-dried.
-
Rapid, Cold Workup: The standard workup involves quenching the reaction mixture by pouring it onto crushed ice. This must be done carefully and quickly. The low solubility of many aryl sulfonyl chlorides in cold water can protect them from extensive hydrolysis as they precipitate.[7][8]
-
Stoichiometry: Ensure a sufficient excess of chlorosulfonic acid is used. A common side reaction is the formation of sulfones, which can be minimized by using an adequate excess of the chlorosulfonating agent.[6]
Caption: Troubleshooting decision tree for the chlorosulfonation of 2-furoic acid.
Issue 2: Challenges in Step 2 - Sulfonamide Formation
Question: My final product yield is poor, and analytical data (e.g., NMR, LC-MS) shows the presence of 5-(sulfo)furan-2-carboxylic acid.
Answer: This indicates that your intermediate, 5-(chlorosulfonyl)furan-2-carboxylic acid, hydrolyzed before it could react with piperidine. This is the most common failure mode in sulfonamide synthesis.[5][9] The sulfonyl chloride is a potent electrophile, and any trace of water can compete with the amine nucleophile.
Solutions:
-
Use Anhydrous Reagents and Solvents: The intermediate sulfonyl chloride should be dried thoroughly under vacuum before use. The solvent (e.g., Dichloromethane, THF) must be anhydrous, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).[5]
-
Optimize Base Selection: A non-nucleophilic organic base like triethylamine or pyridine is essential.[5][9] It acts as an HCl scavenger for the proton generated during the reaction. Using an aqueous base like NaOH will dramatically increase hydrolysis.[5]
-
Control Stoichiometry: Use a slight excess of the amine (piperidine, 1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[5]
Question: The reaction to form the sulfonamide is very slow or does not go to completion.
Answer: This can be due to reduced nucleophilicity of the amine or poor solubility of the reactants.
Solutions:
-
Solvent Choice: The solvent must be able to dissolve both the sulfonyl chloride and the amine. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are common choices.[9]
-
Base Strength: If the amine is protonated by residual acid from the previous step, its nucleophilicity will be nullified. Ensure at least two equivalents of base are used: one to neutralize any HCl carried over and one to scavenge the HCl produced in the reaction.
-
Temperature: While the reaction is often run at 0 °C to room temperature to control exothermicity, gentle heating (e.g., 30-40 °C) can sometimes be employed to drive less reactive systems to completion. However, be cautious, as higher temperatures can also accelerate decomposition.[9]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of each reaction step? A1: For Step 1 (Chlorosulfonation), direct monitoring is difficult. The most reliable method is to take a small aliquot of the reaction, quench it in ice water, extract with a solvent like ethyl acetate, and then react the crude extract with a slight excess of piperidine. You can then analyze this "mini-reaction" by TLC or LC-MS to see if the desired sulfonamide has formed, indicating the presence of the sulfonyl chloride intermediate. For Step 2, standard TLC or LC-MS analysis is effective for tracking the disappearance of the sulfonyl chloride starting material.
Q2: What is the best method for purifying the final product, this compound? A2: Recrystallization is the most common and effective method for purifying solid sulfonamides.[5] An ideal solvent will dissolve the product at high temperatures but not at room temperature, while impurities remain soluble. Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[5] If recrystallization is insufficient, column chromatography on silica gel can be used.
Q3: Are there any specific safety precautions I should take? A3: Absolutely. Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety goggles, face shield). The quenching of the chlorosulfonation reaction is highly exothermic and should be performed cautiously behind a blast shield.
Q4: Can I store the 5-(chlorosulfonyl)furan-2-carboxylic acid intermediate? A4: It is highly recommended to use the sulfonyl chloride intermediate immediately after synthesis. Furan-derived sulfonyl chlorides are known to have limited stability.[1][2] If storage is unavoidable, it must be under strictly anhydrous conditions, under an inert atmosphere, and at low temperatures (-20 °C). Any exposure to atmospheric moisture will lead to rapid hydrolysis.[5]
Experimental Protocols & Data
Protocol 1: Synthesis of 5-(chlorosulfonyl)furan-2-carboxylic acid (Intermediate)
-
In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add chlorosulfonic acid (5.0 eq).
-
Cool the flask to -5 °C in an ice-salt bath.
-
Slowly add 2-furoic acid (1.0 eq) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A white solid should precipitate.
-
Filter the solid product quickly using a Büchner funnel and wash with a small amount of cold water.
-
Dry the solid under high vacuum immediately. Use the crude, dried product directly in the next step.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve piperidine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the piperidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.
-
Quench the reaction with 1M HCl and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
| Parameter | Step 1: Chlorosulfonation | Step 2: Sulfonamide Formation |
| Temperature | -5 to 0 °C | 0 °C to Room Temperature |
| Key Reagents | Chlorosulfonic Acid (excess) | Piperidine (1.2 eq), Triethylamine (2.5 eq) |
| Solvent | None (neat) | Anhydrous DCM or THF |
| Atmosphere | N/A (during reaction) | Inert (Nitrogen or Argon) |
| Critical Factor | Strict temperature control | Strict exclusion of water[5][9] |
Table 1: Summary of critical reaction parameters for each synthetic step.
| Solvent | Dielectric Constant | Suitability for Sulfonamide Formation | Comments |
| Dichloromethane (DCM) | 9.1 | Excellent | Good solubility for a wide range of substrates. Aprotic and non-reactive.[9] |
| Tetrahydrofuran (THF) | 7.6 | Good | Good general-purpose solvent. Must be anhydrous as it is miscible with water.[9] |
| Acetonitrile (ACN) | 37.5 | Good | More polar option, useful if reactants have poor solubility in DCM/THF.[9] |
| Diethyl Ether | 4.3 | Moderate | Lower boiling point can be a limitation. |
Table 2: Common anhydrous solvents for sulfonamide formation.
References
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
-
Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
ACS Publications. (2018). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. Retrieved from [Link]
-
NIH National Library of Medicine. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic process for preparing 2-furoic acid derivatives.
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid mechanism of action
An In-Depth Comparative Guide to the Mechanism of Action of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic Acid
Introduction
In the landscape of immunomodulatory drug discovery, the C-X-C Motif Chemokine Receptor 2 (CXCR2) has emerged as a critical target for mitigating pathological inflammation. CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils, and its activation orchestrates their migration to sites of tissue injury and infection[1][2]. While essential for host defense, excessive CXCR2-mediated neutrophil influx drives the pathogenesis of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), bronchiectasis, and certain cancers[1][3][4][5].
This guide introduces a novel investigational compound, This compound (hereafter designated PFA ). While direct mechanistic data for PFA is not yet published, its structural architecture—featuring a carboxylic acid bioisostere and a sulfonylfuran core—bears a resemblance to known classes of CXCR2 antagonists. This guide, therefore, puts forth the hypothesis that PFA functions as a CXCR2 antagonist .
We will objectively explore this proposed mechanism of action by comparing PFA's hypothetical performance profile with two well-characterized CXCR2 antagonists: Navarixin , a potent dual CXCR1/CXCR2 antagonist, and AZD5069 , a selective CXCR2 antagonist[6][7]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate PFA's mechanism, complete with detailed experimental protocols and supporting data interpretation.
The CXCR2 Signaling Axis: A Master Regulator of Neutrophil Trafficking
CXCR2 is activated by a specific subset of CXC chemokines, most notably Interleukin-8 (IL-8 or CXCL8) in humans[1][8]. Ligand binding to CXCR2 initiates a conformational change, triggering the dissociation of intracellular heterotrimeric G-proteins (primarily of the Gαi family)[9][10]. The released Gβγ subunits activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key signal for cell migration[2][9]. Concurrently, activation of pathways like PI3K/Akt and MAPK leads to cytoskeletal rearrangement, integrin activation, and ultimately, directed cell movement (chemotaxis) towards the chemokine gradient[1][11][12]. CXCR2 antagonists function by binding to the receptor, thereby preventing this signaling cascade and halting the recruitment of neutrophils to inflamed tissues[3][13].
Caption: The CXCR2 signaling cascade leading to neutrophil chemotaxis.
Comparative Profile of Investigational CXCR2 Antagonists
To establish a benchmark for evaluating PFA, we compare its hypothetical properties against Navarixin and AZD5069. Navarixin acts as an allosteric antagonist of both CXCR1 and CXCR2, while AZD5069 is a selective, reversible antagonist of CXCR2[6][7][14]. This comparison allows for a nuanced understanding of PFA's potential selectivity and potency.
| Parameter | PFA (Hypothetical) | Navarixin (SCH 527123) | AZD5069 |
| Target(s) | CXCR2 | CXCR1 / CXCR2 | CXCR2 |
| Mechanism | Competitive/Allosteric Antagonist | Allosteric Antagonist[14] | Selective, Reversible Antagonist[7] |
| Binding Affinity (Ki) | To be determined | ~2.6 nM (CXCR2), ~36 nM (CXCR1)[6] | ~0.08 nM (pIC50 = 9.1)[15] |
| Functional Potency (IC50) | To be determined | Chemotaxis: ~3 nM[14] | Chemotaxis: ~0.25 nM (pA2 = 9.6)[15] |
| Key Differentiator | Novel furan-sulfonyl scaffold | Dual CXCR1/2 activity | High selectivity for CXCR2 |
Experimental Framework for Elucidating the Mechanism of Action
A rigorous, multi-step experimental plan is required to validate the hypothesis that PFA is a CXCR2 antagonist. This workflow is designed as a self-validating system, where each stage provides the foundation for the next, moving from direct target binding to cellular function.
Caption: A phased experimental workflow to determine PFA's mechanism of action.
Part A: Target Engagement – Radioligand Competition Binding Assay
Causality: The foundational experiment must determine if PFA physically interacts with the CXCR2 receptor. A competition binding assay is the gold standard for quantifying the affinity of an unlabeled compound (PFA) by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor[16].
Protocol 1: CXCR2 Radioligand Competition Binding Assay
-
Materials:
-
Human CXCR2-expressing cell membranes (e.g., from ChemiScreen, Sigma-Aldrich).
-
Radioligand: [¹²⁵I]-IL-8.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1.
-
Test Compounds: PFA, Navarixin, AZD5069 (10 mM stocks in DMSO).
-
Non-specific binding control: unlabeled IL-8 (1 µM).
-
96-well filter plates and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of PFA, Navarixin, and AZD5069 (e.g., from 100 µM to 1 pM).
-
In each well of the filter plate, add 25 µL of assay buffer, 25 µL of radioligand ([¹²⁵I]-IL-8 at a final concentration of ~0.1 nM), and 25 µL of the test compound dilution.
-
To determine total binding, add 25 µL of vehicle (DMSO). To determine non-specific binding, add 25 µL of unlabeled IL-8.
-
Initiate the binding reaction by adding 25 µL of the CXCR2 membrane preparation (5-10 µg protein/well).
-
Incubate for 120 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate, followed by three washes with ice-cold assay buffer.
-
Allow filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for CXCR2[16].
-
Part B: In Vitro Functional Activity – Signaling and Chemotaxis
Causality: Demonstrating binding is necessary but not sufficient. We must prove that this binding translates into a functional blockade of the receptor's biological activity. We will assess two key downstream events: intracellular calcium release and neutrophil chemotaxis.
Protocol 2: Calcium Mobilization Assay
-
Materials:
-
A CXCR2-expressing cell line (e.g., HEK293 or CHO-K1 stably transfected with human CXCR2).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CXCR2 agonist: Recombinant human CXCL8.
-
Test Compounds: PFA, Navarixin, AZD5069.
-
A fluorescence plate reader with kinetic reading capability (e.g., FLIPR).
-
-
Procedure:
-
Plate CXCR2-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 1 hour at 37°C).
-
Wash cells with assay buffer to remove excess dye.
-
Add serial dilutions of PFA or control antagonists to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.
-
Inject the CXCR2 agonist (CXCL8) at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response) and immediately begin recording fluorescence intensity over time (e.g., for 120 seconds).
-
-
Data Analysis:
-
Quantify the response as the peak fluorescence intensity minus the baseline reading.
-
Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of the antagonist.
-
Fit the data to a dose-response inhibition curve to determine the functional IC50 value for each compound.
-
Protocol 3: Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Materials:
-
Freshly isolated human neutrophils from healthy donor blood[12].
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA).
-
Chemoattractant: Recombinant human CXCL8.
-
Test Compounds: PFA, Navarixin, AZD5069.
-
Boyden chamber or 96-well Transwell plates with 3-5 µm pore size polycarbonate membranes[12].
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Isolate neutrophils using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation[12]. Resuspend cells in chemotaxis medium.
-
In the lower wells of the Transwell plate, add chemotaxis medium containing CXCL8 (at its EC50 concentration for migration).
-
In separate wells, add medium only (negative control).
-
Pre-incubate the neutrophil suspension (e.g., 2 x 10⁶ cells/mL) with various concentrations of PFA or control antagonists for 30 minutes at 37°C.
-
Add the treated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow cell migration.
-
After incubation, remove the upper inserts. Quantify the number of migrated cells in the lower chamber by measuring ATP levels using a luminescent-based reagent and reading on a plate luminometer[12].
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the CXCL8-only control.
-
Plot the percentage of inhibition against the log concentration of the antagonist and fit the curve to determine the chemotactic IC50 value.
-
Interpreting the Data: Building the Mechanistic Case
Caption: Logical framework for confirming PFA's mechanism of action.
A successful outcome would show that PFA binds to CXCR2 with a quantifiable affinity (Ki), and that this binding translates into a dose-dependent inhibition of both an immediate signaling event (calcium flux) and a terminal cellular function (chemotaxis). The IC50 values from the functional assays should be in a similar range to the binding affinity (Ki), providing strong evidence for a target-specific mechanism of action. Comparing the potency and selectivity of PFA to Navarixin and AZD5069 will further contextualize its potential as a novel therapeutic agent.
Conclusion
This guide outlines a comprehensive and scientifically rigorous strategy for investigating the hypothesized mechanism of action of this compound (PFA) as a CXCR2 antagonist. By integrating direct binding assays with key functional readouts and benchmarking against established comparators, researchers can build a robust, data-driven profile of this novel compound. The detailed protocols provided serve as a practical starting point for any laboratory equipped for GPCR pharmacology and cell-based assays. The successful validation of this mechanism would position PFA as a promising candidate for further preclinical and clinical development in the treatment of neutrophil-driven inflammatory diseases.
References
-
Patsnap Synapse. (2025, March 11). What are the therapeutic applications for CXCR2 antagonists?Link
-
Patsnap Synapse. (2025, March 11). What CXCR2 antagonists are in clinical trials currently?Link
-
Patsnap Synapse. (2024, June 21). What are CXCR2 antagonists and how do they work?Link
-
Zarbock, A., et al. (2014). CXCR2: From Bench to Bedside. Frontiers in Immunology. Link
-
Patsnap Synapse. (2024, June 27). What is Reparixin used for?Link
-
MedchemExpress. Navarixin (SCH 527123) | CXCR1/2 Antagonist. Link
-
Clinicaltrials.eu. Reparixin – Application in Therapy and Current Clinical Research. Link
-
Selleck Chemicals. Navarixin (SCH-527123) | CXCR antagonist. Link
-
Selleck Chemicals. Reparixin (Repertaxin) | CXCR inhibitor. Link
-
Padilla, O., et al. (2017). CXCR2 Signaling and Remyelination in Preclinical Models of Demyelination. Frontiers in Cellular Neuroscience. Link
-
National Cancer Institute. Definition of reparixin - NCI Drug Dictionary. Link
-
National Center for Biotechnology Information. Reparixin. PubChem Compound Summary for CID 9838712. Link
-
Patsnap Synapse. (2024, June 25). What are CXCR2 agonists and how do they work?Link
-
Creative Bioarray. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. Link
-
Sławińska-Brych, A., et al. (2022). CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer. International Journal of Molecular Sciences. Link
-
ResearchGate. CXCR2 mediated cellular signaling pathways. Link
-
ResearchGate. CXCR2 antagonists evaluated in clinical trials. Link
-
National Cancer Institute. Definition of navarixin - NCI Drug Dictionary. Link
-
Fan, L., et al. (2018). The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics. Current Opinion in Hematology. Link
-
Sigma-Aldrich. ChemiScreen CXCR2 Membrane Preparation. Link
-
Charles River Laboratories. Immunology - Chemotaxis Assay Neutrophils. Link
-
Donnelly, L. E., & Barnes, P. J. (2009). Chemokine receptor CXCR2 antagonism to prevent airways inflammation. Pulmonary Pharmacology & Therapeutics. Link
-
Springer Nature Experiments. Analysis of Neutrophil Polarization and Chemotaxis. Link
-
JoVE. (2022, July 29). Microfluidic Platform: Measuring Neutrophil Chemotaxis-Unprocessed Whole Blood. Link
-
JoVE. (2022, August 3). Rapid Neutrophil Chemotaxis Analysis by All-on-chip Method. Link
-
Stumm, L., et al. (2022). Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2. Journal of Medicinal Chemistry. Link
-
Stumm, L., et al. (2022). Fluorescent Ligand Enables Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2. ChemRxiv. Link
-
ResearchGate. Clinical trials with CXCR1 and CXCR2 inhibitors. Link
-
Patsnap Synapse. (2025, March 11). What are the new molecules for CXCR2 antagonists?Link
-
Comeo, E., et al. (2020). Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2. Journal of Medicinal Chemistry. Link
-
Moreno, V., et al. (2024). CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial. Cancer Immunology, Immunotherapy. Link
-
De Soyza, A., et al. (2020). A randomised, placebo-controlled study of the CXCR2 antagonist AZD5069 in bronchiectasis. European Respiratory Journal. Link
-
AstraZeneca Open Innovation. AZD5069. Link
-
ResearchGate. Pharmacological Characterization of AZD5069, a Slowly Reversible CXCR2 antagonist. Link
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Link
Sources
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 4. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD5069 [openinnovation.astrazeneca.com]
- 8. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 9. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. access.portico.org [access.portico.org]
- 11. What are CXCR2 agonists and how do they work? [synapse.patsnap.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. What are CXCR2 antagonists and how do they work? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. multispaninc.com [multispaninc.com]
A Comparative Efficacy Analysis of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid Against Established Carbonic Anhydrase Inhibitors
This guide provides a detailed comparative analysis of the potential efficacy of the novel compound, 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, against well-established inhibitors of carbonic anhydrase. Due to the presence of a sulfonamide group, a key pharmacophore for this enzyme class, we hypothesize that this compound's primary biological target is carbonic anhydrase. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating its potential therapeutic utility.
The Biological Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[2] This reaction is vital for maintaining acid-base balance in the blood and other tissues, facilitating the transport of CO₂ out of tissues, and regulating fluid balance.[1]
In mammals, at least 14 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[1] This isoform diversity allows for targeted therapeutic intervention. For instance, CA II is highly abundant in the ciliary processes of the eye, and its inhibition reduces the secretion of aqueous humor, making it a key target for glaucoma treatment.[3][4] Other isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression, presenting them as targets for anticancer therapies.[5]
Catalytic Mechanism of Carbonic Anhydrase
The active site of most carbonic anhydrases contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.[6] The catalytic cycle involves the zinc-bound water molecule losing a proton to become a zinc-bound hydroxide ion. This potent nucleophile then attacks a CO₂ molecule that has entered the active site, converting it to a bicarbonate ion. The bicarbonate is then displaced by a water molecule, and the cycle is completed by the removal of a proton from the new water molecule, a step often facilitated by a proton shuttle residue like histidine-64.[6]
Caption: Catalytic cycle of carbonic anhydrase.
Established Carbonic Anhydrase Inhibitors: The Comparators
To benchmark the efficacy of this compound, we will compare it against three clinically significant sulfonamide-based CA inhibitors:
-
Acetazolamide: The prototypical carbonic anhydrase inhibitor, used systemically as a diuretic and for the treatment of glaucoma, epilepsy, and acute mountain sickness.[3][7]
-
Dorzolamide: A topically active CA inhibitor used in ophthalmic solutions to treat glaucoma.[8][9] It exhibits good selectivity for CA-II over CA-I.[8]
-
Brinzolamide: Another topical CA inhibitor for glaucoma, formulated as a suspension.[10][11] It is a potent inhibitor of CA-II.[10][12]
These compounds are well-characterized and provide a robust baseline for evaluating the potency and potential isoform selectivity of a new chemical entity.
Comparative Efficacy: An In Vitro Perspective
The primary measure of an inhibitor's efficacy is its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. Furthermore, assessing the inhibition against various CA isoforms is crucial to determine the selectivity profile of the compound. A selective inhibitor is often desirable to minimize off-target side effects.[5][13]
The table below presents hypothetical, yet plausible, IC₅₀ values for our compound of interest against the established inhibitors across key CA isoforms. This data illustrates how a comparative analysis would be structured.
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
| This compound | 250 | 15 | 8 | 12 |
| Acetazolamide[14][15] | 250 | 12 | 25 | 5.7 |
| Dorzolamide[8][16] | 600 | 0.18 | 24 | 4.5 |
| Brinzolamide[10][12] | ~1365 | 3.19 | 49 | 5.2 |
Note: The IC₅₀ values for the known inhibitors are based on literature data, while the values for this compound are hypothetical for illustrative purposes.
Based on this hypothetical data, this compound would be a potent inhibitor of the physiologically significant isoform hCA II and the tumor-associated isoforms hCA IX and hCA XII, with moderate activity against the ubiquitous hCA I. This profile suggests potential applications in both glaucoma and oncology.
Experimental Protocols for Efficacy Determination
To empirically determine the inhibitory efficacy of this compound, standardized in vitro assays are essential. The stopped-flow CO₂ hydration assay is the gold standard for measuring the catalytic activity of carbonic anhydrase.
Stopped-Flow CO₂ Hydration Assay
This method directly measures the enzyme's catalytic rate by monitoring the pH change resulting from the hydration of CO₂.[17][18]
Caption: Workflow for the stopped-flow CO₂ hydration assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 0.1 M AMPSO) containing a pH indicator (e.g., 50 µM Thymol blue) and 0.2 M NaClO₄, purged with N₂ to remove dissolved CO₂.[18]
-
Prepare a CO₂-saturated solution by bubbling deionized water with 100% CO₂ gas.[18]
-
Prepare stock solutions of the purified human CA isoforms (I, II, IX, and XII) in a suitable buffer.
-
Prepare serial dilutions of the test inhibitor (this compound) and the reference inhibitors in the N₂-purged buffer.
-
-
Assay Execution:
-
The assay is performed using a stopped-flow spectrophotometer.[17]
-
One syringe of the instrument is filled with the CO₂-saturated water, and the other is filled with the buffer containing the enzyme, pH indicator, and the inhibitor at a specific concentration.
-
The two solutions are rapidly mixed in a 1:1 ratio, initiating the CO₂ hydration reaction.[18]
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 596 nm for Thymol blue).[18]
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The structural features of this compound, particularly the presence of a sulfonamide moiety, strongly suggest that it is an inhibitor of carbonic anhydrase. A comprehensive evaluation of its inhibitory potency and isoform selectivity against established drugs like Acetazolamide, Dorzolamide, and Brinzolamide is a critical step in elucidating its therapeutic potential. The experimental framework provided in this guide offers a robust methodology for conducting such a comparative efficacy analysis. The hypothetical data suggests that this novel compound could be a potent inhibitor of clinically relevant CA isoforms, warranting further investigation for its potential use in conditions such as glaucoma and cancer.
References
-
Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases. (2018). Expert Opinion on Therapeutic Patents. [Link]
-
Carbonic anhydrase inhibitor. Wikipedia. [Link]
-
Carbonic anhydrase. Wikipedia. [Link]
-
Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. (1985). Journal of Biological Chemistry. [Link]
-
[Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. (1996). Nippon Yakurigaku Zasshi. [Link]
-
Carbonic Anhydrase. Colorado State University. [Link]
-
The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. (1995). Journal of Ocular Pharmacology and Therapeutics. [Link]
-
Therapeutic applications of the carbonic anhydrase inhibitors. (2010). Future Medicinal Chemistry. [Link]
-
An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. (2013). Infectious Disorders - Drug Targets. [Link]
-
Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (2021). ACS Omega. [Link]
-
Carbonic Anhydrase Inhibitors. (2023). StatPearls. [Link]
-
Structure and mechanism of carbonic anhydrase. (1994). Pharmacology & Therapeutics. [Link]
-
Clinical applications of the carbonic anhydrase inhibitors in ophthalmology. (2014). Expert Review of Ophthalmology. [Link]
-
The Human Carbonic Anhydrase Isoenzymes I and II (hCA I and II) Inhibition Effects of Trimethoxyindane Derivatives. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Acetazolamide. PubChem. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Frontiers in Physiology. [Link]
-
Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. (2023). Chemical Reviews. [Link]
-
Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. (1982). Pflügers Archiv. [Link]
-
Carbonic Anhydrase: Mechanism, Structure and Importance in Higher Plants. (2017). International Journal of Current Microbiology and Applied Sciences. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). National Institutes of Health. [Link]
-
Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. (2011). Journal of Medicinal Chemistry. [Link]
-
New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (2020). ACS Medicinal Chemistry Letters. [Link]
-
New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (2020). National Institutes of Health. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2022). International Journal of Molecular Sciences. [Link]
-
Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. (2019). Royal Society Open Science. [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Journal of the American Chemical Society. [Link]
-
Pharm 101: Acetazolamide. (2020). LITFL. [Link]
-
In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. (1996). Journal of Glaucoma. [Link]
-
Preclinical overview of brinzolamide. (2000). Survey of Ophthalmology. [Link]
-
Topical carbonic anhydrase inhibitors. (1996). Current Opinion in Ophthalmology. [Link]
-
Brinzolamide (Azopt). GoodRx. [Link]
-
Dorzolamide, a topical carbonic anhydrase inhibitor: a two-week dose-response study in patients with glaucoma or ocular hypertension. (1994). Journal of Glaucoma. [Link]
Sources
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
Navigating the Preclinical Safety Landscape: A Comparative Toxicity Assessment of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the imperative to identify and mitigate potential toxicity at the earliest stages of development cannot be overstated. This guide provides a comprehensive, in-depth toxicological comparison of the novel compound 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid. As a Senior Application Scientist, the following analysis is designed to be a practical resource, grounded in established experimental protocols and comparative data, to aid researchers in making informed decisions.
The unique structure of this compound, incorporating a piperidine ring, a sulfonylurea-like moiety, and a furan-2-carboxylic acid core, presents a multifaceted toxicological profile. To fully understand its potential liabilities, we will dissect its toxicity by examining key endpoints: cytotoxicity, acute oral toxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. This guide will not only detail the experimental workflows for these assessments but also contextualize the findings by comparing them against a panel of established drugs that share structural or therapeutic similarities.
Comparative Framework: Selecting Relevant Alternatives
To establish a meaningful toxicological benchmark, a panel of comparator drugs has been selected based on the distinct chemical moieties of this compound.
-
Sulfonylurea & Oral Hypoglycemic Comparators: Given the sulfonyl group, a comparison with established sulfonylureas like Glimepiride and Gliclazide is warranted. Furthermore, other oral hypoglycemic agents such as Metformin and the DPP-4 inhibitor Sitagliptin are included to provide a broader perspective on the safety profile within the context of potential antidiabetic applications.
-
Piperidine-Containing Drug Comparators: The piperidine scaffold is a common feature in many pharmaceuticals.[1][2][3] To assess the potential toxicity contribution of this moiety, we will compare our subject compound with Ranolazine , an antianginal agent, and Ivabradine , a heart rate-lowering drug. The inclusion of chiral piperidine scaffolds can significantly influence the physicochemical and pharmacokinetic properties of a drug, including its toxicity.[4][5]
-
Furan-Containing Drug Comparator: The furan ring can be a source of metabolic instability and potential toxicity.[6][7] Therefore, a comparison with Nitrofurantoin , an antibiotic known for its furan-related toxicity, is essential.[8][9][10]
In Vitro Cytotoxicity: A First Look at Cellular Health
The initial assessment of a compound's toxicity often begins with in vitro cytotoxicity assays, which provide a rapid and cost-effective measure of its potential to cause cell death. The MTT and Neutral Red assays are two of the most commonly used and well-validated methods.[11][12][13][14][15]
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[14]
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and comparator drugs for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: Neutral Red Assay
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[11][12]
-
Cell Seeding: Plate cells as described for the MTT assay.
-
Compound Treatment: Treat cells with the test compounds for a specified duration.
-
Neutral Red Staining: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for 2-3 hours.
-
Dye Extraction: Wash the cells and extract the dye from the viable cells using a destaining solution (e.g., a mixture of ethanol and acetic acid).
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | HepG2 | MTT | 75.2 |
| Glimepiride | HepG2 | MTT | >100 |
| Gliclazide | HepG2 | MTT | >100 |
| Metformin | HepG2 | MTT | >1000 |
| Sitagliptin | HepG2 | MTT | >100 |
| Ranolazine | HepG2 | MTT | 85.6 |
| Ivabradine | HepG2 | MTT | 60.3 |
| Nitrofurantoin | HepG2 | MTT | 25.8 |
Interpretation: The hypothetical data suggests that this compound exhibits moderate cytotoxicity, with an IC50 value lower than the sulfonylureas and metformin but higher than the known cytotoxic agent nitrofurantoin. Its cytotoxicity appears comparable to ranolazine and slightly less than ivabradine.
Acute Oral Toxicity: Assessing Systemic Effects
To understand the potential for toxicity after a single oral dose, the acute oral toxicity test is a standard requirement in preclinical safety assessment. The OECD 423 guideline (Acute Toxic Class Method) is a widely accepted protocol that uses a reduced number of animals.[16][17][18][19][20]
Experimental Protocol: OECD 423
-
Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats), typically of a single sex (usually females).
-
Dosing: Administer the test substance as a single oral dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Dose Progression: The subsequent dosing steps depend on the outcome of the previous step. If no mortality is observed at the starting dose, the next higher dose is used. If mortality occurs, the test is repeated at the same or a lower dose to confirm the lethal dose range.
-
Classification: Based on the number of mortalities at different dose levels, the compound is classified into one of the Globally Harmonized System (GHS) categories of acute toxicity.
Comparative Acute Oral Toxicity Data
| Compound | Species | LD50 (mg/kg) | GHS Category |
| This compound | Rat | >2000 | 5 or Unclassified |
| Glimepiride | Rat | >10,000[18] | 5 or Unclassified |
| Gliclazide | Rat | >2000 | 5 or Unclassified |
| Metformin | Rat | 1770 (oral) | 4 |
| Sitagliptin | Rat | >5000 | 5 or Unclassified |
| Ranolazine | Rat | >1000 | 4 |
| Ivabradine | Rat | >2000 | 5 or Unclassified |
| Nitrofurantoin | Rat | 604 | 4 |
Interpretation: The hypothetical LD50 for this compound suggests a low acute oral toxicity profile, similar to glimepiride, gliclazide, sitagliptin, and ivabradine. It appears to be significantly less toxic than metformin and nitrofurantoin in this model.
Genotoxicity: Evaluating the Potential for DNA Damage
Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations, which may lead to cancer or other hereditary diseases. A standard battery of tests includes the in vitro bacterial reverse mutation assay (Ames test) and an in vivo mammalian erythrocyte micronucleus test.
Experimental Protocol: Ames Test (OECD 471)
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[2][21][22][23]
-
Bacterial Strains: Use a set of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a positive result.
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo test assesses the ability of a compound to cause chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.[11][12][13][14][16]
-
Animal Dosing: Treat rodents (usually mice or rats) with the test compound, typically via the intended clinical route of administration.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last dose.
-
Slide Preparation: Prepare slides and stain them to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).
-
Microscopic Analysis: Score a sufficient number of polychromatic erythrocytes for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.
Comparative Genotoxicity Data
| Compound | Ames Test (with/without S9) | In Vivo Micronucleus |
| This compound | Negative | Negative |
| Glimepiride | Negative | Negative |
| Gliclazide | Negative | Negative |
| Metformin | Negative | Negative |
| Sitagliptin | Negative | Negative |
| Ranolazine | Negative | Negative |
| Ivabradine | Negative | Negative |
| Nitrofurantoin | Positive | Positive |
Interpretation: Hypothetically, this compound is non-genotoxic in both in vitro and in vivo assays, aligning it with the majority of the comparator drugs. This is a significant positive finding, especially in contrast to nitrofurantoin, which is known to be genotoxic.
Hepatotoxicity: Assessing Liver Safety
Drug-induced liver injury is a major cause of drug attrition. In vitro assays using primary human hepatocytes are considered the gold standard for predicting potential hepatotoxicity in humans.[24][25][26][27]
Experimental Protocol: Cytotoxicity in Primary Human Hepatocytes
-
Hepatocyte Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to attach.
-
Compound Treatment: Treat the hepatocytes with a range of concentrations of the test compound for 24 to 48 hours.
-
Viability Assessment: Assess cell viability using methods such as the measurement of intracellular ATP levels (e.g., CellTiter-Glo® assay) or by high-content imaging to evaluate multiple parameters like nuclear morphology, membrane integrity, and mitochondrial function.
-
Data Analysis: Determine the concentration at which a 50% reduction in cell viability (IC50) occurs.
Comparative Hepatotoxicity Data (Hypothetical)
| Compound | Assay | IC50 in Primary Human Hepatocytes (µM) |
| This compound | ATP Assay | >100 |
| Glimepiride | ATP Assay | >100 |
| Gliclazide | ATP Assay | >100 |
| Metformin | ATP Assay | >500 |
| Sitagliptin | ATP Assay | >100[19] |
| Ranolazine | ATP Assay | >100[28] |
| Ivabradine | ATP Assay | ~80 |
| Nitrofurantoin | ATP Assay | ~30 |
Interpretation: The hypothetical data suggests that this compound has a low potential for direct hepatotoxicity, with an IC50 value greater than 100 µM. This profile is favorable when compared to nitrofurantoin and ivabradine.
Cardiotoxicity: Evaluating the Risk of Arrhythmias
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of a compound's potential to cause QT interval prolongation and life-threatening cardiac arrhythmias, such as Torsades de Pointes. The patch-clamp electrophysiology assay is the gold standard for assessing hERG channel inhibition.[29][30][31][32][33]
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) that expresses the hERG channel.
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Apply a range of concentrations of the test compound to the cells and measure the inhibition of the hERG current.
-
Data Analysis: Determine the IC50 value for hERG channel inhibition.
Comparative Cardiotoxicity Data (Hypothetical)
| Compound | hERG IC50 (µM) |
| This compound | >30 |
| Glimepiride | >30 |
| Gliclazide | >30 |
| Metformin | >100 |
| Sitagliptin | >30 |
| Ranolazine | 12-35[34] |
| Ivabradine | 5-10 |
| Nitrofurantoin | >30 |
Interpretation: A hypothetical hERG IC50 value greater than 30 µM for this compound suggests a low risk of hERG-related cardiotoxicity. This profile is superior to that of ranolazine and ivabradine, which show more potent hERG inhibition.
Visualizing the Workflow
To provide a clear overview of the toxicological assessment process, the following diagrams illustrate the experimental workflows.
Caption: A streamlined workflow for the toxicological evaluation of a novel compound.
Conclusion: A Promising Early Safety Profile
Based on this comprehensive comparative analysis of hypothetical data, this compound demonstrates a promising early preclinical safety profile. It appears to have low acute oral toxicity, is non-genotoxic, and exhibits a low potential for direct hepatotoxicity and hERG-related cardiotoxicity. Its in vitro cytotoxicity is moderate and falls within an acceptable range when compared to other marketed drugs.
The key to a successful drug development program lies in a thorough and early understanding of a compound's potential liabilities. This guide provides a robust framework for the toxicological assessment of this compound. The detailed protocols and comparative data serve as a valuable resource for researchers to design their own studies and to interpret the results in a meaningful context. Further in-depth studies, including repeat-dose toxicity and safety pharmacology assessments, will be necessary to build a complete safety profile and to support the progression of this compound towards clinical development.
References
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
- Borenfreund, E., & Puerner, J. A. (1985). A simple quantitative procedure using monolayer cultures for cytotoxicity assays (HTD/NR-90). Journal of Tissue Culture Methods, 9(1), 7-9.
- Gay, R. (1991). Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate. Toxicology in Vitro, 5(5-6), 573-578.
- OECD (2001), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
European Commission. Joint Research Centre. Acute Toxicity. [Link]
- Donaubauer, H. H., & Mayer, D. (1993). Acute, subchronic and chronic toxicity of the new sulfonylurea glimepiride in rats. Arzneimittel-Forschung, 43(5), 547-549.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Sitagliptin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- OECD (2016), Test No. 423: Acute Oral Toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
- Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake.
-
Cyprotex. (n.d.). hERG Safety. Evotec. [Link]
-
Pharmaceutical Technology. (2021). Analogues of Piperidine for Drug Design. [Link]
-
Drugs.com. (2023). Glimepiride: Package Insert / Prescribing Information / MOA. [Link]
-
Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Ranolazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
-
Cheng, H., et al. (2012). Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels. PMC. [Link]
-
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
-
Wang, S., et al. (2017). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC. [Link]
-
ResearchGate. (2024). Nitrofurantoin-Induced Pulmonary Toxicity: Mechanisms, Diagnosis, and Management. [Link]
-
ResearchGate. (2022). a) Different modalities of piperidine-containing drugs and drug... [Link]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [Link]
-
MedlinePlus. (2023). Sitagliptin. [Link]
-
AccessMedicine. (n.d.). METFORMIN | Poisoning & Drug Overdose, 7e. McGraw Hill Medical. [Link]
-
Frontiers. (2024). The real-world safety profile of ranolazine: pharmacovigilance analysis of the FAERS database. [Link]
-
DynaMed. (2024). Nitrofurantoin Pulmonary Toxicity. [Link]
-
Wikipedia. (2024). Sitagliptin. [Link]
-
Semantic Scholar. (2017). Severe Nitrofurantoin-Induced Lung Toxicity. [Link]
-
ResearchGate. (2020). Ivabradine toxicity: A case report and review. [Link]
-
Drugs.com. (2023). Ivabradine: Package Insert / Prescribing Information / MOA. [Link]
-
Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). [Link]
-
Austin Health. (n.d.). Ivabradine. [Link]
-
Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. [Link]
-
MDPI. (2024). Nitrofurantoin-Induced Pulmonary Toxicity: Mechanisms, Diagnosis, and Management. [Link]
-
U.S. Food and Drug Administration. (n.d.). RANEXA (ranolazine) extended-release tablets. [Link]
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
PMC. (2018). Nitrofurantoin Toxicity: A Near Case of Mistaken Identity. [Link]
-
Medscape. (n.d.). Ranolazine dosing, indications, interactions, adverse effects, and more. [Link]
-
WikEM. (2019). Sulfonylurea toxicity. [Link]
-
U.S. Food and Drug Administration. (n.d.). Ranexa (ranolazine) extended-release tablets Initial U.S. Approval. [Link]
-
BioreclamationIVT. (2013). Cryopreserved Human Hepatocyte High-Throughput Screening Protocol: 96-Well ATP Cytotoxicity Assay. [Link]
-
Mayo Clinic. (n.d.). Sitagliptin (oral route) - Side effects & dosage. [Link]
-
PMC. (2010). In vitro models for liver toxicity testing. [Link]
-
Inotiv. (n.d.). Ames Assay. [Link]
-
ResearchGate. (2015). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. [Link]
-
ResearchGate. (n.d.). Cytotoxicity study design. Primary human hepatocytes (cryopreserved and... [Link]
-
PMC. (2012). Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format. [Link]
Sources
- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. litfl.com [litfl.com]
- 5. Metformin toxicity in the intensive care unit: A case series and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Safety and Tolerability of Sitagliptin in Type 2 Diabetes: Pooled Analysis of 25 Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitrofurantoin-Induced Pulmonary Toxicity: Mechanisms, Diagnosis, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrofurantoin Toxicity: A Near Case of Mistaken Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. inotiv.com [inotiv.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Ivabradine toxicity: A case report and review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. Metformin toxicity: A meta-summary of case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute, subchronic and chronic toxicity of the new sulfonylurea glimepiride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sitagliptin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Glimepiride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 23. inotiv.com [inotiv.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ranolazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 30. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 31. reactionbiology.com [reactionbiology.com]
- 32. fda.gov [fda.gov]
- 33. researchgate.net [researchgate.net]
- 34. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Pharmacokinetic Profile of Sulfonylurea Derivatives
This guide provides an in-depth comparison of the pharmacokinetic profiles of sulfonylurea derivatives, a cornerstone class of oral antihyperglycemic agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind the absorption, distribution, metabolism, and excretion (ADME) of these compounds. We will dissect the experimental methodologies used to derive these profiles, offering a framework for rigorous and self-validating study design.
Introduction: The Enduring Relevance of Sulfonylureas
Sulfonylureas have been a mainstay in the management of type 2 diabetes mellitus for decades. Their primary mechanism involves stimulating insulin release from pancreatic β-cells by binding to the sulfonylurea receptor (SUR) subunit of the ATP-sensitive potassium (K-ATP) channel.[1] This action leads to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[1]
While their principal mechanism is similar, the clinical effects, duration of action, and risk profiles of different sulfonylureas can vary significantly. These differences are not primarily due to their mechanism of action but are instead a direct consequence of their distinct pharmacokinetic properties.[2] Understanding these profiles is therefore critical for drug selection, dosage optimization, and the development of new, safer derivatives.
Comparative Pharmacokinetic Profiles
The journey of a drug through the body is defined by its ADME profile. For sulfonylureas, variations in these parameters dictate their therapeutic window and potential for adverse effects, most notably hypoglycemia.[3][4]
Absorption
Following oral administration, sulfonylureas are generally well-absorbed from the gastrointestinal tract.[5] However, the rate and extent of absorption can be influenced by several factors. To optimize absorption, it is often recommended that sulfonylureas be taken approximately 30 minutes before a meal.[5] Interestingly, chronic hyperglycemia can impair intestinal motility, potentially reducing the absorption of orally administered drugs, including sulfonylureas.[5]
Distribution
Once absorbed, sulfonylureas are extensively bound to plasma proteins, particularly albumin (averaging 95%).[5] This high degree of protein binding results in a relatively small volume of distribution (around 0.2 L/kg).[5] The nature of this binding is a key differentiator between generations. First-generation drugs like tolbutamide bind via ionic forces, making them susceptible to displacement by other anionic drugs (e.g., warfarin, salicylates).[6] In contrast, second-generation sulfonylureas bind via non-ionic forces, reducing the risk of such displacement-based drug-drug interactions.[6]
Metabolism
The liver is the primary site of metabolism for sulfonylureas, predominantly via the cytochrome P450 enzyme system, specifically the CYP2C9 isoenzyme.[7][8] This metabolic pathway is a major source of potential drug-drug interactions. Drugs that inhibit CYP2C9 can elevate plasma concentrations of sulfonylureas, increasing the risk of hypoglycemia, while CYP2C9 inducers can reduce their efficacy.[7][9]
A crucial aspect of sulfonylurea metabolism is the formation of active metabolites. Some derivatives are metabolized into compounds that retain hypoglycemic activity, which can prolong the drug's effect and increase the risk of hypoglycemia, especially in patients with impaired renal function.[10]
Excretion
The elimination half-life and route of excretion are perhaps the most clinically significant variables among sulfonylureas. Most are eliminated via the kidneys after hepatic metabolism.[10] This makes their use in patients with renal impairment a significant concern, as reduced clearance of the parent drug or its active metabolites can lead to drug accumulation and severe, prolonged hypoglycemia.[10][11] However, some sulfonylureas, notably gliclazide and gliquidone, are characterized by predominant biliary clearance, making them potentially safer options for patients with renal disease.[5]
Data Summary: A Head-to-Head Comparison
The following table summarizes the key pharmacokinetic parameters for commonly prescribed sulfonylurea derivatives.
| Drug (Generation) | Time to Peak (Tmax) | Half-Life (T½) | Protein Binding | Metabolism & Active Metabolites | Primary Excretion Route |
| Tolbutamide (1st) | 3-4 hours | 4.5-6.5 hours | ~96% | Hepatic (CYP2C9); weakly active metabolites | Renal |
| Chlorpropamide (1st) | 2-4 hours | ~36 hours | ~90% | Hepatic; some metabolites are active | Renal (very slow) |
| Glyburide (2nd) | 2-4 hours | ~10 hours | >99% | Hepatic (CYP2C9); weakly active metabolites | 50% Renal, 50% Biliary |
| Glipizide (2nd) | 1-3 hours | 2-4 hours | ~99% | Hepatic; inactive metabolites | Renal |
| Glimepiride (2nd) | 2-3 hours | ~5-7 hours | >99% | Hepatic; two major metabolites, one is weakly active | ~60% Renal, ~40% Biliary |
| Gliclazide (2nd) | 2-8 hours (MR) | ~10-12 hours | ~95% | Hepatic; inactive metabolites | >80% Biliary |
Data compiled from multiple sources.[2][5][6][12][13]
Experimental Methodologies for Pharmacokinetic Profiling
The determination of a drug's pharmacokinetic profile is a multi-step process requiring rigorous experimental design and advanced analytical techniques.[14] The data presented above are the product of such studies, which are foundational to preclinical and clinical drug development.[15]
The ADME Pathway of Sulfonylureas
The following diagram illustrates the general pathway a sulfonylurea derivative takes through the body, from administration to elimination.
Caption: General ADME pathway for sulfonylurea derivatives.
Experimental Workflow: A Self-Validating System
A robust pharmacokinetic study is designed to be a self-validating system, where data integrity is maintained from sample collection through to final analysis. The workflow below outlines the critical steps.
Caption: Standard workflow for a preclinical or clinical pharmacokinetic study.
Protocol: Quantification of a Sulfonylurea in Plasma using LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.
Objective: To determine the concentration of Glipizide in human plasma samples.
Materials:
-
Human plasma (with anticoagulant)
-
Glipizide analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Glipizide or another sulfonylurea like Glyburide)
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Causality: A calibration curve is essential for quantification. Prepare a stock solution of Glipizide in a suitable solvent (e.g., DMSO or Methanol). Serially dilute this stock in blank plasma to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare at least three levels of QC samples (low, mid, high) independently.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Causality: Biological matrices contain proteins and salts that interfere with LC-MS/MS analysis (a phenomenon known as the "matrix effect"). SPE is a robust method to clean the sample and concentrate the analyte.
-
a. Thaw plasma samples, standards, and QCs on ice.
-
b. To 100 µL of plasma, add 10 µL of the Internal Standard working solution. The IS is crucial to correct for variability during sample preparation and instrument analysis.
-
c. Condition the SPE cartridge with 1 mL of ACN followed by 1 mL of water.
-
d. Load the plasma sample onto the cartridge.
-
e. Wash the cartridge with 1 mL of 5% ACN in water to remove interferences.
-
f. Elute the Glipizide and IS with 1 mL of ACN containing 0.1% FA.
-
g. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Causality: The LC system separates the analyte from other components in the extract based on its physicochemical properties. The MS/MS system provides highly selective and sensitive detection by monitoring a specific precursor-to-product ion transition.
-
a. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
b. MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Tune the instrument to find the optimal precursor ion ([M+H]+) and a stable product ion for both Glipizide and the IS.
-
Self-Validation: The ratio of two different product ions can be monitored as a qualifier to confirm the identity of the analyte, adding a layer of validation to each measurement.
-
-
-
Data Analysis:
-
Causality: The instrument software integrates the peak area for the analyte and the IS.
-
a. Calculate the Peak Area Ratio (Analyte Area / IS Area) for all standards, QCs, and unknown samples.
-
b. Plot a calibration curve of Peak Area Ratio vs. Nominal Concentration for the standards. Apply a linear regression with 1/x² weighting.
-
c. Use the regression equation to interpolate the concentration of Glipizide in the unknown samples and QCs. The calculated QC concentrations must fall within a pre-defined acceptance range (e.g., ±15%) to validate the analytical run.
-
Conclusion and Future Directions
The pharmacokinetic profiles of sulfonylurea derivatives are a direct determinant of their clinical utility and safety. While second-generation agents generally offer more favorable profiles with lower risks of certain drug-drug interactions, significant variability still exists within the class.[2] Agents with shorter half-lives like Glipizide may offer better safety profiles regarding hypoglycemia, whereas those with significant biliary excretion like Gliclazide provide advantages in patients with renal dysfunction.[5][12]
Future research in this area should focus on leveraging pharmacogenomic data—particularly variations in the CYP2C9 gene—to personalize sulfonylurea therapy.[8] Furthermore, the development of novel derivatives should aim to optimize pharmacokinetic properties, seeking compounds with predictable metabolism to inactive products and balanced renal/biliary clearance to enhance safety across diverse patient populations. The robust experimental and analytical workflows detailed herein provide the foundation for these future advancements in drug development.
References
- Anonymous. (2020). (PDF) Pharmacokinetics: Experimental methods - ResearchGate.
- Groop, L., et al. (1987).
- Melander, A., & Stenson, G. (2004). Kinetics-Effect Relations of Insulin-Releasing Drugs in Patients With Type 2 Diabetes. Diabetes Care.
- Spence, D. M. (2018). Technologies for Measuring Pharmacokinetic Profiles. PubMed.
- Anonymous. (2020). Sulfonylureas: Site of Action, Pharmacokinetics & Dose Conversion. KnowledgeDose.
- Anonymous. (2025). Video: Measurement of Bioavailability: Pharmacokinetic Methods. JoVE.
- J., S., & M.R., M. (2018). (PDF) Pharmacokinetic and Pharmacodynamic Interactions of Sulfonylurea Antidiabetics.
- Anonymous. (n.d.). Clinical Pharmacokinetics Analysis in Clinical Trials. Medicover MICS.
- Anonymous. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions.
- Anonymous. (n.d.). What is the comparison of sulfonylureas?. Dr.Oracle.
- Sola, D., et al. (2015). Sulfonylureas and their use in clinical practice. PMC - PubMed Central.
- Rosenkranz, B. (n.d.).
- Anonymous. (n.d.). The action mechanism and metabolism of sulfonylureas and their...
- Anonymous. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. Unknown Source.
- Anonymous. (n.d.).
- Anonymous. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science.
- Anonymous. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions.
- Thapar, K., & Arora, S. (2024). Sulfonylureas.
- Skillman, T. G., & Feldman, J. M. (1981). The pharmacology of sulfonylureas. PubMed.
- Anonymous. (2025). Pharmacokinetics and Pharmacodynamics of Glyburide: Insights for Optimizing Treatment in Type 2 Diabetes.
- Melander, A. (1987). Clinical Pharmacology of Sulfonylureas. PubMed.
- Berkowitz, S. A., et al. (2012).
-
Prendergast, B. D. (1984). Glyburide and glipizide, second-generation oral sulfonylurea hypoglycemic agents. PubMed. [Link]
- Jönsson, A., et al. (1998). Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. PubMed.
- Wåhlin-Boll, E., et al. (1980). Influence of food intake on the absorption and effect of glipizide in diabetics and in healthy subjects. PubMed.
Sources
- 1. Sulfonylureas: Site of Action, Pharmacokinetics & Dose Conversion [knowledgedose.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. droracle.ai [droracle.ai]
- 4. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic basis for the safety of glimepiride in risk groups of NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacology of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Technologies for Measuring Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of pharmacokinetics, metabolic effects and mechanisms of action of glyburide and glipizide during long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Furan-Based Compounds in Biological Assays: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have made it a privileged structure in the design of novel therapeutics.[1][2][3] This guide provides a comparative analysis of various furan-based compounds across key biological assays, offering insights into their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.
I. Anticancer Activity of Furan-Based Compounds
Furan-containing molecules have demonstrated significant potential as anticancer agents, often by inducing apoptosis and modulating critical signaling pathways involved in cancer cell proliferation and survival.[1][4] A notable class of these compounds is the furan-chalcone hybrids.
Comparative Analysis of Anticancer Potency
The cytotoxic effects of furan derivatives are typically evaluated using cell viability assays, such as the MTT assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 Value | Reference Compound | IC50 Value |
| Furan-Chalcone Hybrid | Furan-fused derivative of 2',4'-dihydroxychalcone | HL-60 (Leukemia) | 20.9 µM | 2',4'-dihydroxychalcone | 59.6 µM |
| Furan-Pyrazole Hybrid | 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung Carcinoma) | 27.7 µg/mL | Doxorubicin | 28.3 µg/mL |
| Furan-Pyrazole Hybrid | 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | Doxorubicin | 21.6 µg/mL |
| Substituted Furan | Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 µM | Staurosporine | Not Specified |
Expert Insights on Structure-Activity Relationship (SAR):
The data reveals that the fusion of a furan ring to a chalcone scaffold can significantly enhance antiproliferative activity. For instance, the furan-fused derivative of 2',4'-dihydroxychalcone shows a nearly three-fold increase in potency against HL-60 cells compared to its parent compound.[5] The relative position of the furan and phenyl moieties is also crucial, with bent-shaped molecules generally exhibiting higher activity.[5]
Mechanistic Insights: The PI3K/Akt/mTOR Signaling Pathway
Many furan-based anticancer agents exert their effects by modulating the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[6][7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: PI3K/Akt/mTOR pathway and furan inhibition.
II. Antimicrobial Activity of Furan-Based Compounds
Furan derivatives, particularly nitrofurans, have a long history of use as antimicrobial agents.[3] Their broad spectrum of activity covers both Gram-positive and Gram-negative bacteria.
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of furan compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.
| Compound Class | Specific Compound/Derivative | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) |
| Nitrofuran | Nitrofurantoin | S. aureus: 0.5-4 | E. coli: 4-32 |
| Furan-Chalcone Hybrid | Furan-chalcone derivative 2a | S. aureus: 256 | E. coli: 512 |
| Furan-Chalcone Hybrid | Furan-chalcone derivative 2c | S. aureus: 256 | E. coli: 1024 |
Expert Insights on Structure-Activity Relationship (SAR):
The antimicrobial activity of nitrofurans is intrinsically linked to the nitro group at the 5-position of the furan ring. This group undergoes enzymatic reduction within the bacterial cell to generate reactive intermediates that are toxic to the bacteria.[8] The nature of the substituent at the 2-position of the furan ring influences the compound's spectrum of activity and potency.
Mechanistic Insights: Activation of Nitrofurans
The antibacterial action of nitrofurans is a classic example of a prodrug strategy. The inert nitrofuran is reductively activated by bacterial nitroreductases to generate highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[8][9]
Caption: Mechanism of nitrofuran activation.
III. Anti-inflammatory Activity of Furan-Based Compounds
Several furan derivatives, including natural products like furanocoumarins, exhibit potent anti-inflammatory properties.[2] They can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory mediators.
Comparative Analysis of Anti-inflammatory Potency
The anti-inflammatory activity of furan compounds can be assessed through various in vitro assays, such as measuring the inhibition of cyclooxygenase (COX) enzymes or the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Class | Specific Compound/Derivative | Assay | IC50/ED50 Value |
| Furanocoumarin | Bergapten | Carrageenan-induced foot edema (in vivo) | ED50: 1.6 ± 0.003 mg/kg |
| Furanocoumarin | Oxypeucedanin hydrate | Carrageenan-induced foot edema (in vivo) | ED50: 126.4 ± 0.011 mg/kg |
| Benzofuran Derivative | Fluorinated benzofuran | Nitric Oxide Inhibition | IC50: 2.4 - 5.2 µM |
| Benzofuran Derivative | Fluorinated benzofuran | Prostaglandin E2 Inhibition | IC50: 1.1 - 20.5 µM |
Expert Insights on Structure-Activity Relationship (SAR):
The anti-inflammatory activity of furanocoumarins is influenced by the substitution pattern on the coumarin ring system.[2] For other furan derivatives, the presence of specific functional groups can significantly impact their ability to inhibit inflammatory mediators. For instance, fluorinated benzofuran derivatives have shown potent inhibition of nitric oxide and prostaglandin E2.
Mechanistic Insights: The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Many anti-inflammatory furan derivatives are thought to exert their effects by inhibiting this pathway.[2][6]
Caption: NF-κB signaling pathway in inflammation.
IV. Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key biological assays are provided below.
A. Cell Viability (MTT) Assay for Anticancer Activity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]
-
Compound Treatment: Treat the cells with various concentrations of the furan-based compounds and a reference drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Perform a two-fold serial dilution of the furan compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
C. Nitric Oxide (NO) Inhibition Assay (Griess Assay) for Anti-inflammatory Activity
This assay measures the production of nitric oxide by quantifying its stable breakdown product, nitrite, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the furan compounds for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
V. Conclusion
Furan-based compounds represent a versatile and promising class of molecules with a broad spectrum of pharmacological activities. This guide has provided a comparative analysis of their performance in anticancer, antimicrobial, and anti-inflammatory assays, highlighting the importance of structural modifications in determining their potency and selectivity. The detailed experimental protocols and mechanistic insights offered herein serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of these fascinating compounds. Further investigations, including in vivo studies and the exploration of novel derivatives, are warranted to advance furan-based drug candidates toward clinical applications.
References
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 435–449. [Link]
-
Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research, 12(22), 1-10. [Link]
-
Ho, T. C., et al. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Scientific Reports, 11(1), 12345. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]
-
Nabavi, S. M., et al. (2020). Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. Molecules, 25(15), 3537. [Link]
-
Ibrahim, N., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4886. [Link]
-
Saito, Y., et al. (2015). Synthesis and Structure-Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811–817. [Link]
-
Le, V., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens, 17(7), e1009653. [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Bio-protocol, 2(2), e28. [Link]
-
Zhang, L., & Wang, H. (2002). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Pharmacological and Toxicological Methods, 47(3), 159–164. [Link]
-
Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-43. [Link]
-
Singh, N., et al. (2015). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 24(1), 490–497. [Link]
-
Protocol Exchange. (2019). Protocol Griess Test. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Sandle, T. (2023). Nitrofurantoin. In StatPearls. StatPearls Publishing. [Link]
-
Wang, X., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(13), 4201. [Link]
-
ResearchGate. (n.d.). IC50 values of 1–5 against cyclooxygenase (COX-1 and COX-2) and.... Retrieved from [Link]
-
ResearchGate. (n.d.). NF-κB inflammation signaling pathway diagram. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrofurantoin. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... Retrieved from [Link]
-
Rowlinson, S. W., et al. (2003). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 829–841. [Link]
-
Synapse. (2024). What is the mechanism of Nitrofurantoin?. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
de la Cruz, J. P., et al. (2022). Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL-60 leukaemia cells. Bioorganic Chemistry, 123, 105777. [Link]
-
YouTube. (2020). PI3k/AKT/mTOR Pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance (A) Schematic pathway.... Retrieved from [Link]
-
Cionca, O., et al. (2022). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 23(1), 493. [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27744–27768. [Link]
-
Nivrutti, B. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijabbr.com [ijabbr.com]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Target Engagement of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid with a Putative Deubiquitinase Target
For researchers and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth comparison of current methodologies for validating the target engagement of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid. While the specific target of this molecule is yet to be widely published, its structural similarity to known inhibitors of deubiquitinases (DUBs), such as (5-((4-phenylpiperidin-1-yl)sulfonyl)thiophene-2-carbonyl)glycine which targets the USP5 Zinc-finger Ubiquitin Binding Domain (ZnF-UBD)[1], suggests a plausible hypothesis that our compound of interest may also engage a DUB.
This guide will therefore proceed with the working hypothesis that this compound targets a deubiquitinase. We will explore and compare various experimental approaches to validate this engagement, providing both the theoretical underpinnings and practical, step-by-step protocols.
The Importance of Biophysical Methods in Target Validation
Before a compound's efficacy can be meaningfully assessed, we must first establish a direct physical interaction with its intended target. Biophysical methods are key to achieving this, offering quantitative insights into binding events.[2] This guide will focus on a selection of powerful techniques, comparing their principles, advantages, and limitations in the context of our hypothetical DUB inhibitor.
Comparative Analysis of Target Engagement Methodologies
We will explore a suite of techniques, ranging from in-solution biophysical assays to methods that confirm target binding in a cellular context.
| Methodology | Principle | Key Outputs | Throughput | Cellular Context |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | KD, ΔH, ΔS, Stoichiometry (n) | Low | No (Purified components) |
| Microscale Thermophoresis (MST) | Detects changes in molecular movement in a temperature gradient upon binding | KD | Medium to High | Yes (Cell lysate) or No (Purified components) |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface upon binding | KD, kon, koff | Medium to High | No (Immobilized target) |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters protein thermal stability | Target engagement in cells, Tm shift | High (with appropriate detection) | Yes (Intact cells) |
| Kinobeads Competition Binding | Competitive pulldown of kinases and other ATP-binding proteins | Target identification, Selectivity profiling | High | Yes (Cell lysate) |
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
Expertise & Experience: ITC directly measures the heat released or absorbed during a binding event, making it a label-free and in-solution technique.[3][4] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS), which can offer profound insights into the driving forces of the interaction.[5] The stoichiometry (n) of binding is also determined, revealing the drug-to-target ratio of the interaction.[5]
Trustworthiness: As a direct measurement of heat change, ITC is less prone to artifacts that can arise from labeling or surface immobilization.[6] It is often used to validate the results from other, higher-throughput binding assays.[6]
Experimental Protocol: ITC
-
Protein Purification: Express and purify the target DUB protein to >95% purity.
-
Sample Preparation:
-
Dialyze the purified DUB and dissolve the this compound in the same buffer to minimize buffer mismatch effects. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Determine the accurate concentration of the protein and compound.
-
-
ITC Experiment Setup:
-
Load the DUB protein into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).
-
Load the compound into the injection syringe at a concentration 10-20 times that of the protein.
-
-
Titration:
-
Perform a series of injections of the compound into the protein solution.
-
A control experiment, injecting the compound into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.
-
Visualizing the ITC Workflow
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Microscale Thermophoresis (MST): Speed and Versatility
Expertise & Experience: MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis.[7] This movement is sensitive to changes in size, charge, and hydration shell of a molecule.[2] When a ligand binds to a fluorescently labeled target protein, these properties are altered, leading to a change in its thermophoretic movement, which can be used to quantify the binding affinity.[2][7]
Trustworthiness: MST is an immobilization-free technique performed in solution, which can be advantageous as it more closely mimics the native environment.[8] It requires a small amount of sample and can be performed in complex biological liquids like cell lysates, allowing for the study of interactions in a more physiological context.[8]
Experimental Protocol: MST
-
Protein Labeling:
-
Label the purified DUB protein with a fluorescent dye (e.g., through amine coupling to lysines or cysteine-specific labeling).
-
Remove excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a serial dilution of the this compound in the assay buffer.
-
Mix the labeled DUB protein (at a constant concentration) with each dilution of the compound.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument and initiate the measurement. The instrument uses an infrared laser to create a temperature gradient.
-
-
Data Analysis:
-
The instrument software records the change in fluorescence as a function of the compound concentration.
-
Plot the normalized fluorescence against the logarithm of the compound concentration and fit the data to a binding curve to determine the KD.
-
Visualizing the MST Principle
Caption: Principle of Microscale Thermophoresis (MST).
Surface Plasmon Resonance (SPR): Real-Time Kinetics
Expertise & Experience: SPR is a label-free optical technique that measures the binding of an analyte (in our case, the compound) to a ligand (the DUB protein) immobilized on a sensor surface.[9][10] Binding causes a change in the refractive index at the surface, which is detected in real-time.[11] This allows for the determination of not only the binding affinity (KD) but also the association (kon) and dissociation (koff) rate constants, providing a detailed kinetic profile of the interaction.[11]
Trustworthiness: SPR is a highly sensitive and quantitative method.[12] However, the need to immobilize the protein on a sensor chip can sometimes lead to a loss of activity or altered binding properties. Careful experimental design and control experiments are crucial to ensure the biological relevance of the results.
Experimental Protocol: SPR
-
Chip Preparation:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize the purified DUB protein onto the chip surface using a standard coupling chemistry.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound in a suitable running buffer.
-
-
SPR Measurement:
-
Inject the compound dilutions over the sensor chip surface at a constant flow rate.
-
The instrument records the change in resonance units (RU) over time, generating a sensorgram for each concentration.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
The equilibrium dissociation constant (KD) can be calculated from the ratio of koff/kon.
-
Visualizing the SPR Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR).
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Milieu
Expertise & Experience: CETSA® is a powerful method for verifying target engagement directly in cells and tissues.[13][14] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[14][15] In a CETSA® experiment, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heating is quantified, typically by Western blotting or mass spectrometry.[16] A shift in the melting temperature (Tm) of the target protein in the presence of the compound is indicative of target engagement.[14]
Trustworthiness: CETSA® is a direct measure of target engagement in a physiological context, accounting for factors like cell permeability and compound metabolism.[17] This makes it an invaluable tool for bridging the gap between in vitro biophysical data and cellular activity.
Experimental Protocol: CETSA®
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of soluble DUB protein in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the fraction of soluble protein as a function of temperature to generate melting curves.
-
Determine the Tm shift induced by the compound.
-
Visualizing the CETSA® Principle
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Kinobeads Competition Binding: Profiling Selectivity
Expertise & Experience: While originally designed for kinases, the kinobeads technology can be adapted to profile inhibitors of other ATP-binding proteins and has broader applications in chemical proteomics.[18][19] This method utilizes beads coated with broad-spectrum inhibitors to capture a large number of proteins from a cell lysate.[20] A test compound is added in competition, and the proteins that are displaced from the beads are identified and quantified by mass spectrometry.[21] This provides a comprehensive profile of the compound's targets and its selectivity across the proteome.[22]
Trustworthiness: This approach offers an unbiased view of a compound's interactions in a complex proteome, helping to identify both on-target and off-target effects.[20] The use of native proteins from cell lysates provides a more physiologically relevant context than assays with recombinant proteins.[20]
Experimental Protocol: Kinobeads Competition Binding
-
Cell Lysate Preparation:
-
Prepare a lysate from a relevant cell line.
-
-
Competition Binding:
-
Incubate the cell lysate with increasing concentrations of this compound.
-
Add the kinobeads to the lysate and incubate to allow for protein binding.
-
-
Protein Enrichment and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
-
Data Analysis:
-
Determine the dose-dependent displacement of each protein from the beads by the compound.
-
Generate competition binding curves to determine the potency of the compound for each target.
-
Visualizing the Kinobeads Workflow
Caption: Workflow for Kinobeads Competition Binding.
Conclusion
Validating the target engagement of a novel compound like this compound requires a multi-faceted approach. While ITC provides unparalleled thermodynamic detail in a purified system, and SPR offers in-depth kinetic information, techniques like MST bridge the gap to more complex biological matrices. Ultimately, cellular methods such as CETSA® are indispensable for confirming target engagement in a living cell, while proteomic approaches like kinobeads profiling can provide a broader understanding of a compound's selectivity. By judiciously selecting and combining these powerful techniques, researchers can build a robust and compelling case for the mechanism of action of their compounds, paving the way for successful drug development.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1, 100. [Link]
-
NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. [Link]
-
Wyatt, M. D., et al. (2011). Biophysical techniques for target validation and drug discovery in transcription-targeted therapy. Molecules, 16(8), 6892-6924. [Link]
-
Médard, G., et al. (2012). Affinity profiling of the cellular kinome for the nucleotide cofactors ATP, ADP, and GTP. Journal of Proteome Research, 11(12), 6064-6074. [Link]
-
Wikipedia. (2023). Microscale thermophoresis. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(7), 2235-2245. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. Chemistry & Biology, 3(10), 791-801. [Link]
-
TA Instruments. (2023). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). MicroScale Thermophoresis (MST). [Link]
-
Klüter, S., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Communications, 10(1), 2095. [Link]
-
ResearchGate. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted... [Link]
-
Gilbert, R. J. (2015). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PLoS Pathogens, 11(6), e1004862. [Link]
-
Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 227-235. [Link]
-
Technology Networks. (2024). Target Identification & Validation in Drug Discovery. [Link]
-
Creative Biostructure. (2024). Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]
-
Day, E. S., et al. (2013). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Visualized Experiments, (74), e50302. [Link]
-
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
-
Du, X., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 447. [Link]
-
Vanzanella, V., et al. (2016). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Sensors (Basel), 16(5), 633. [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984-21989. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
ACS Omega. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]
-
Stahelin, R. V. (2013). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 24(19), 2955-2959. [Link]
-
Molecules. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
Chemistry – A European Journal. (2023). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]
-
bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]
-
ChemMedChem. (2023). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]
-
Polymers. (2020). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]
-
PubChem. (n.d.). 5-Cyano-furan-2-carboxylic acid [2-(4-methyl-piperidin-1-yl) - PubChem. [Link]
-
ResearchGate. (2022). (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]5-4-Nitrophenylfuran-2-carboxylic_Acid)
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 6. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 7. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 8. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: The Imperative of Foundational Research for 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
A comprehensive analysis of the current scientific landscape reveals a critical knowledge gap surrounding the compound 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid. Despite extensive searches of chemical databases and the scientific literature, no published data detailing its primary biological target, mechanism of action, or any cross-reactivity studies were identified. This absence of foundational information precludes the development of a meaningful comparative guide on its cross-reactivity, as requested.
For researchers, scientists, and drug development professionals, the initial step in evaluating a compound's potential is to understand its intended biological function. A cross-reactivity study is, by its nature, a comparative analysis. It assesses the interaction of a compound with a panel of related and unrelated biological targets to determine its selectivity. Without a known primary target, the selection of a relevant screening panel and the interpretation of any resulting data become arbitrary and scientifically unsound.
The chemical structure of this compound suggests potential interactions with various biological targets. The furan-2-carboxylic acid scaffold is present in a number of biologically active molecules. For instance, certain 5-phenyl-furan-2-carboxylic acid derivatives have been investigated as potential antitubercular agents that target the MbtI enzyme in Mycobacterium tuberculosis[1][2]. Additionally, furan-2-carboxamides have been explored for their antibiofilm properties[3]. The presence of a sulfonamide group also raises considerations of cross-reactivity with other sulfonamide-containing drugs, a topic of ongoing clinical interest[4][5]. Furthermore, a recent preprint has described compounds with some structural similarities—a sulfonamide group linked to a carboxylic acid-containing ring system—as inhibitors of the deubiquitinating enzyme USP5[6].
These examples from related molecules highlight the diverse possibilities for the biological activity of this compound. However, they are not substitutes for empirical data on the compound itself.
To proceed with a rigorous scientific evaluation, the following foundational studies are essential:
-
Target Identification and Validation: The primary biological target of this compound must be identified. This could be achieved through various screening methodologies, such as high-throughput screening against diverse target classes or affinity-based proteomics.
-
Mechanism of Action Studies: Once a primary target is identified, detailed biochemical and cellular assays are necessary to elucidate the compound's mechanism of action (e.g., competitive inhibition, allosteric modulation).
-
Potency and Efficacy Determination: The on-target potency (e.g., IC₅₀, Kᵢ, or EC₅₀) needs to be quantified to establish a baseline for selectivity assessment.
Only after these fundamental characteristics are established can a meaningful cross-reactivity study be designed and executed. Such a study would then involve screening the compound against a panel of related protein family members (e.g., other enzymes in the same class as the primary target) and a broad panel of unrelated targets to identify potential off-target interactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Researcher's Guide to Benchmarking Novel Sulfonylureas: The Case of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
This guide provides a comprehensive framework for the preclinical benchmarking of novel sulfonylurea compounds, using the hypothetical candidate, 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, as a case study. The methodologies and comparative analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to characterize and evaluate the therapeutic potential of new chemical entities in the sulfonylurea class.
Introduction: The Enduring Relevance of Sulfonylureas and the Need for Rigorous Benchmarking
Sulfonylureas have been a cornerstone in the management of type 2 diabetes mellitus for decades.[1][2] Their primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels.[3][4] This class of drugs is known for its high glucose-lowering efficacy and affordability.[5] However, existing sulfonylureas are associated with side effects such as hypoglycemia and weight gain, and there are ongoing discussions about their cardiovascular safety.[6]
The development of new sulfonylurea analogs, such as the novel entity this compound, is driven by the pursuit of improved safety profiles, greater potency, and enhanced β-cell selectivity. To ascertain the true potential of such candidates, a rigorous, multi-faceted benchmarking process against established second-generation sulfonylureas like glimepiride and gliclazide is imperative. This guide outlines a systematic approach to this comparative evaluation.
The Sulfonylurea Signaling Pathway: A Molecular Overview
Sulfonylureas exert their effects by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel in pancreatic β-cells.[3][7] This binding event inhibits the channel's activity, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[4][8]
Caption: The signaling cascade initiated by sulfonylurea binding to SUR1.
Experimental Benchmarking Workflow: A Step-by-Step Guide
A robust benchmarking strategy should encompass a tiered approach, beginning with in vitro assays to establish fundamental pharmacological parameters and progressing to cellular models to assess functional activity.
Caption: Tiered experimental workflow for benchmarking a novel sulfonylurea.
In Vitro Assays: Establishing Potency and Selectivity
Objective: To quantify the binding affinity of this compound for the pancreatic SUR1 receptor and assess its selectivity against other SUR isoforms.
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane fractions from a stable cell line overexpressing human SUR1/Kir6.2 channels.
-
Radioligand: Use a high-affinity radiolabeled sulfonylurea, such as [3H]glibenclamide, as the competing ligand.
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound, glimepiride, and gliclazide).
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each compound and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
A similar protocol should be followed using cell lines expressing SUR2A (cardiac) and SUR2B (smooth muscle) to determine selectivity.[9]
Hypothetical Data Summary:
| Compound | SUR1 Ki (nM) | SUR2A Ki (nM) | SUR2B Ki (nM) | SUR2A/SUR1 Selectivity Ratio | SUR2B/SUR1 Selectivity Ratio |
| This compound | 5.2 | 850 | 620 | 163 | 119 |
| Glimepiride | 8.5 | 450 | 310 | 53 | 36 |
| Gliclazide | 12.1 | 1200 | 980 | 99 | 81 |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation: A higher selectivity ratio indicates a greater preference for the pancreatic SUR1 isoform, which may translate to a lower risk of cardiovascular side effects.[10][11]
Cell-Based Functional Assays: Assessing Insulin Secretion
Objective: To measure the ability of the novel sulfonylurea to stimulate insulin secretion from a pancreatic β-cell line and to evaluate its glucose-dependency.
Protocol: Insulin Secretion Assay
-
Cell Culture: Culture a suitable pancreatic β-cell line (e.g., MIN6 or INS-1E) under standard conditions.
-
Pre-incubation: Pre-incubate the cells in a low-glucose buffer (e.g., 2.5 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Incubate the cells with varying concentrations of the test compounds in the presence of both low (2.5 mM) and high (16.7 mM) glucose concentrations.
-
Sample Collection and Analysis: Collect the supernatant and measure the insulin concentration using a commercially available ELISA kit.
-
Data Analysis: Plot the dose-response curves for insulin secretion at both low and high glucose levels to determine the half-maximal effective concentration (EC50) and the maximal response (Emax).
Hypothetical Data Summary:
| Compound | EC50 at 16.7 mM Glucose (nM) | Emax at 16.7 mM Glucose (% of control) | Insulin Secretion at 2.5 mM Glucose (% of high glucose) |
| This compound | 15.8 | 250 | 15 |
| Glimepiride | 25.2 | 230 | 25 |
| Gliclazide | 30.5 | 210 | 18 |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation: A lower EC50 indicates greater potency. A lower percentage of insulin secretion at low glucose concentrations suggests a reduced risk of hypoglycemia, a critical safety parameter.[6]
Discussion and Future Directions
The hypothetical data presented for this compound suggest a promising preclinical profile characterized by high potency, superior selectivity for the pancreatic SUR1 receptor, and a potentially lower risk of hypoglycemia compared to established sulfonylureas. These findings would warrant further investigation, including:
-
In vivo efficacy studies in animal models of type 2 diabetes to assess glucose-lowering effects and long-term safety.
-
Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Cardiovascular safety pharmacology studies to confirm the in vitro selectivity findings.
Conclusion
The systematic benchmarking of novel sulfonylurea candidates is essential for identifying compounds with improved therapeutic profiles. The workflow and assays detailed in this guide provide a robust framework for the comprehensive evaluation of new chemical entities like this compound, enabling data-driven decisions in the drug discovery and development process.
References
-
Mechanisms of the glycaemic effects of sulfonylureas. PubMed. Available at: [Link]
-
Sulfonylureas. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Sulfonylureas: Uses, Side Effects & How They Work. Cleveland Clinic. Available at: [Link]
-
Sulphonylureas - Uses, How it Works & Side Effects. Diabetes UK. Available at: [Link]
-
Mechanism of action of sulfonylureas On the top right corner is... ResearchGate. Available at: [Link]
-
Comparative tolerability of sulphonylureas in diabetes mellitus. PubMed. Available at: [Link]
-
Sulfonylurea receptor–associated channels. Neurology. Available at: [Link]
-
Comparing the effectiveness and cost-effectiveness of sulfonylureas and newer diabetes drugs as second-line therapy for patients with type 2 diabetes. BMJ Open Diabetes Research & Care. Available at: [Link]
-
What is the comparison of sulfonylureas? Dr.Oracle. Available at: [Link]
-
Adverse cardiovascular effects of sulphonylurea drugs. Clinical significance. PubMed. Available at: [Link]
-
C-Terminal Tails of Sulfonylurea Receptors Control ADP-Induced Activation and Diazoxide Modulation of ATP-Sensitive K + Channels. AHA Journals. Available at: [Link]
-
Insulin. Wikipedia. Available at: [Link]
-
Sulfonylurea and K -Channel Opener Sensitivity of K ATP Channels Functional Coupling of Kir6.2 and SUR1 Subunits. Semantic Scholar. Available at: [Link]
-
Comparative Tolerability of Sulphonylureas in Diabetes Mellitus. Semantic Scholar. Available at: [Link]
-
Consensus Recommendations on Sulfonylurea and Sulfonylurea Combinations in the Management of Type 2 Diabetes Mellitus – International Task Force. NIH. Available at: [Link]
-
Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels. PMC - PubMed Central. Available at: [Link]
-
Sulfonylureas and the Risk of Cardiovascular and Hypoglycemia Events. Diabetes In Control. Available at: [Link]
-
Sulfonylurea Use and Incident Cardiovascular Disease Among Patients With Type 2 Diabetes. PubMed Central. Available at: [Link]
-
Do sulfonylurea drugs increase the risk of cardiac events? CMAJ. Available at: [Link]
-
Cardiovascular effects of sulphonylurea derivatives. Implications for the treatment of NIDDM? PubMed. Available at: [Link]
-
Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PMC - NIH. Available at: [Link]
-
Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. PubMed. Available at: [Link]
-
A novel stereo-selective sulfonylurea, 1-[1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl-imidazolidin-2-one, has antitumor efficacy in in vitro and in vivo tumor models. PubMed. Available at: [Link]
-
Pharmacoepidemiologic and in vitro evaluation of potential drug-drug interactions of sulfonylureas with fibrates and statins. ClinPGx. Available at: [Link]
-
Screening for sulphonylureas in the investigation of hypoglycaemia. PMC - NIH. Available at: [Link]
-
In-Silico Screening and Molecular Docking of Sulfonylurea Derivatives. Jetir.Org. Available at: [Link]
-
Design, synthesis and in vitro evaluation of novel sulfonylurea and sulfonylthiourea as ectonucleotidases inhibitors. ResearchGate. Available at: [Link]
-
Electrochemical Assays for the Determination of Antidiabetic Drugs—A Review. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]
-
Comparative Effectiveness of Metformin Versus Sulfonylureas on Exceptional Longevity in Women With Type 2 Diabetes: Target Trial Emulation. PubMed. Available at: [Link]
-
Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed. Available at: [Link]
-
2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]
-
(PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. Available at: [Link]
Sources
- 1. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative tolerability of sulphonylureas in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Sulphonylureas - Uses, How it Works & Side Effects | Diabetes UK [diabetes.org.uk]
- 7. neurology.org [neurology.org]
- 8. Insulin - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. cmaj.ca [cmaj.ca]
- 11. Cardiovascular effects of sulphonylurea derivatives. Implications for the treatment of NIDDM? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid
The piperidine moiety suggests potential for skin and eye corrosion, as well as toxicity upon contact or inhalation.[1][2] The sulfonyl group, analogous to sulfonyl chlorides, indicates a likelihood of reactivity, particularly with moisture, and corrosive properties.[3][4] Finally, the furan-2-carboxylic acid component is known to cause skin and severe eye irritation.[5][6] Therefore, a conservative and multi-layered approach to PPE is not just recommended, but essential.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to establish the operational environment. All manipulations of 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid, from weighing to dissolution and reaction quenching, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[4] An emergency eyewash station and safety shower must be readily accessible and tested regularly.
Recommended Personal Protective Equipment
The following table summarizes the minimum required PPE for handling this compound. The selection of specific items should always be guided by a site-specific risk assessment.
| Body Part | PPE Specification | Rationale |
| Eyes and Face | Tight-fitting chemical splash goggles and a full-face shield. | Protects against splashes of the compound and its solutions, which are expected to be severely irritating or corrosive to the eyes.[6] |
| Hands | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, protecting the inner glove and the user's skin. |
| Body | A chemical-resistant laboratory coat, supplemented with a chemically impervious apron. | Protects against spills and splashes. The apron provides an additional layer of protection for the torso. |
| Respiratory | A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases. | While working in a fume hood is the primary engineering control, respiratory protection is a necessary secondary precaution, especially during the handling of powders or in the event of a spill.[3][7] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects the feet from spills. |
Step-by-Step Guide to Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Footwear: Ensure your closed-toe, chemical-resistant shoes are on.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Lab Coat and Apron: Put on the laboratory coat, ensuring it is fully buttoned. Secure the chemically impervious apron over the lab coat.
-
Respiratory Protection: If required by your risk assessment, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on the chemical splash goggles, followed by the full-face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Apron and Lab Coat: Remove the apron, followed by the lab coat, turning it inside out as you remove it to contain any contamination. Place it in a designated receptacle for laundering or disposal.
-
Inner Gloves: Remove the inner pair of gloves, again without touching the outside surface. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling Powdered Compound: When weighing the solid form of this compound, it is crucial to do so within a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use anti-static weigh boats and tools to minimize dust generation.
Spill Response: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[4] Do not use water to clean up the spill, as this may cause a reaction.[3] Instead, use a non-combustible absorbent material like dry sand or vermiculite to contain the spill.[4] The absorbed material should be collected using non-sparking tools and placed in a sealed, labeled container for hazardous waste disposal.[4][8] The spill area should then be decontaminated with a suitable neutralizing agent, such as a sodium bicarbonate solution.[4]
Waste Disposal: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[4] Place all waste in clearly labeled, sealed containers. Disposal must be carried out through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[4][8]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow
Conclusion
The safe handling of novel compounds like this compound is paramount in a research setting. By understanding the potential hazards derived from its constituent chemical groups and implementing the rigorous PPE and handling protocols outlined in this guide, researchers can significantly mitigate the risks of exposure. Always remember that PPE is the last line of defense; sound laboratory practice and robust engineering controls are the foundation of a safe working environment.
References
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.).
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (n.d.). Benchchem.
- SAFETY DATA SHEET: 2-Furoic acid. (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET: Piperidine. (2025, September 23). Sigma-Aldrich.
- SAFETY DATA SHEET: 2,5-Furandicarboxylic acid. (2025, September 27). Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook.
- Sulfuryl chloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Furan-2-carboxylic acid Safety Data Sheet. (n.d.). ChemFaces.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- SAFETY DATA SHEET: 2,3-Dihydrobenzofuran-5-sulfonyl Chloride. (2025, August 7). TCI Chemicals.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Safety Data Sheet: 2,5-Furandicarboxylic acid. (2022, November 7). Chemos GmbH & Co.KG.
- Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
- Piperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid. (2025, August 22). Cayman Chemical.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- SAFETY DATA SHEET: 2-Furancarboxylic Acid. (2025, October 29). TCI Chemicals.
- Safety Data Sheet: 4-Amino-1-Boc-piperidine-4-carboxylic acid. (2026, January 7). TargetMol.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
